molecular formula C31H34N2O7 B15592832 Alstolenine

Alstolenine

Cat. No.: B15592832
M. Wt: 546.6 g/mol
InChI Key: VFYWKVVSDATOPJ-NGYBGAFCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alstolenine is a useful research compound. Its molecular formula is C31H34N2O7 and its molecular weight is 546.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H34N2O7

Molecular Weight

546.6 g/mol

IUPAC Name

methyl (13Z)-13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C31H34N2O7/c1-6-18-16-33-12-11-30-20-9-7-8-10-22(20)32-27(30)23(33)15-21(18)31(30,29(35)39-5)17-40-28(34)19-13-24(36-2)26(38-4)25(14-19)37-3/h6-10,13-14,21,23H,11-12,15-17H2,1-5H3/b18-6+

InChI Key

VFYWKVVSDATOPJ-NGYBGAFCSA-N

Origin of Product

United States

Foundational & Exploratory

Alstolenine: A Technical Guide to its Discovery, Isolation, and Characterization from Alstonia venenata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstolenine (B14866427), a complex indole (B1671886) alkaloid, was first successfully isolated from the leaves of Alstonia venenata. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. Detailed experimental protocols for its extraction and purification are presented, along with a summary of its key physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the alkaloids of the Alstonia genus.

Introduction

The genus Alstonia, belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active indole alkaloids. These compounds have garnered significant scientific interest due to their wide range of pharmacological activities. One such alkaloid, this compound, was identified and characterized from Alstonia venenata, a shrub native to India. This guide details the seminal work on the isolation and structural determination of this compound.

Discovery and Physicochemical Properties

This compound was first reported by Atta-ur-Rahman, A. A. Ansari, and S. A. Drexler in a 1982 publication in the Journal of Natural Products. It is also known by its systematic name, deacetylakuammiline trimethylgallate.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 85769-33-1
Molecular Formula C₃₁H₃₄N₂O₇
Molecular Weight 546.61 g/mol
Appearance Amorphous solid
Specific Rotation ([α]D²⁰) +55° (c 0.05, CHCl₃)

Experimental Protocols

The isolation and purification of this compound from the leaves of Alstonia venenata involve a multi-step process combining solvent extraction and chromatographic techniques.

Plant Material and Extraction
  • Plant Material: Fresh leaves of Alstonia venenata were collected, shade-dried, and pulverized.

  • Initial Extraction: The powdered leaves (20 kg) were subjected to exhaustive percolation with ethanol (B145695) at room temperature.

  • Solvent Removal: The ethanolic extract was concentrated under reduced pressure using a rotary evaporator to yield a crude gum.

  • Acid-Base Partitioning: The crude extract was partitioned between 5% aqueous hydrochloric acid and ethyl acetate (B1210297). The aqueous acidic layer, containing the protonated alkaloids, was separated.

  • Basification and Re-extraction: The acidic aqueous layer was basified to pH 8 with ammonium (B1175870) hydroxide (B78521) and then exhaustively extracted with ethyl acetate.

  • Final Concentration: The ethyl acetate extracts were combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid mixture (8 g).

Chromatographic Purification
  • Column Chromatography: The crude alkaloid mixture was subjected to column chromatography over silica (B1680970) gel.

  • Elution Gradient: The column was eluted with a gradient of petroleum ether and acetone (B3395972).

  • Fraction Collection and Analysis: Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles were combined.

  • Isolation of this compound: this compound was isolated from the fraction eluted with 30% acetone in petroleum ether.

Below is a graphical representation of the isolation workflow.

// Node Definitions plant [label="Powdered Leaves of Alstonia venenata", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Ethanolic Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentration1 [label="Concentration (Rotary Evaporator)", fillcolor="#FBBC05", fontcolor="#202124"]; acid_base [label="Acid-Base Partitioning (HCl / Ethyl Acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; basification [label="Basification (NH4OH) & Re-extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; concentration2 [label="Drying & Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; column_chrom [label="Silica Gel Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elution [label="Gradient Elution (Petroleum Ether / Acetone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; isolation [label="Isolation of this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges plant -> extraction; extraction -> concentration1; concentration1 -> acid_base; acid_base -> basification; basification -> concentration2; concentration2 -> column_chrom; column_chrom -> elution; elution -> isolation; }

Caption: Workflow for the isolation of this compound.

Spectroscopic Data and Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Key Observations
UV-Vis (MeOH) λmax (log ε) 218 (4.51), 268 (4.32) nm
IR (CHCl₃) νmax 1720 (ester C=O), 1600 (aromatic C=C) cm⁻¹
¹H-NMR (CDCl₃, 300 MHz) δ (ppm) 7.15 (2H, s, galloyl protons), 6.10 (1H, m, H-19), 5.40 (1H, q, J=6.9 Hz, H-18), 4.90 (1H, d, J=8.1 Hz, H-3), 4.45 (2H, ABq, J=12.0 Hz, -CH₂-O-galloyl), 3.85 (9H, s, 3 x -OCH₃), 3.75 (3H, s, -COOCH₃), 1.65 (3H, d, J=6.9 Hz, -CH₃)
Mass Spectrometry (MS) m/z 546.2367 (M⁺, calculated for C₃₁H₃₄N₂O₇: 546.2365), 351, 195

The spectroscopic data, particularly the presence of signals for a trimethylgalloyl moiety and the characteristic signals for an akuammiline-type alkaloid skeleton, were instrumental in determining the structure of this compound.

Biological Activity

To date, there is limited information available in the public domain regarding the specific biological activities and potential signaling pathways of this compound. Further research is required to explore its pharmacological potential.

Conclusion

This compound represents one of the many complex indole alkaloids isolated from the Alstonia genus. The detailed protocols and spectroscopic data presented in this guide provide a solid foundation for researchers to re-isolate or synthesize this compound for further pharmacological investigation. The rich chemical diversity of Alstonia species continues to be a promising area for the discovery of novel therapeutic agents.

The Enigmatic Pathway of Alstolenine: A Technical Guide to its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstolenine, a complex monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the Alstonia genus, particularly Alstonia scholaris, has garnered interest for its potential pharmacological activities. Like other MIAs, its intricate chemical architecture presents significant challenges for chemical synthesis, making the elucidation of its biosynthetic pathway a critical endeavor for ensuring a sustainable supply through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis. While the complete pathway has not been fully elucidated, this document synthesizes the available evidence to propose a putative biosynthetic route, details relevant quantitative data, outlines key experimental protocols for pathway discovery, and provides visual representations of the biochemical transformations and research workflows.

Introduction to this compound and Monoterpenoid Indole Alkaloids

Monoterpenoid indole alkaloids are a large and structurally diverse class of plant secondary metabolites, with over 3,000 known compounds.[1] Many MIAs possess significant pharmacological properties, including the anticancer agents vinblastine (B1199706) and vincristine (B1662923) from Catharanthus roseus, the antimalarial quinine (B1679958) from Cinchona officinalis, and the antipsychotic alstonine, also found in Alstonia species.[2] These compounds are biosynthesized through complex pathways that couple precursors from the shikimate and mevalonate (B85504) (or MEP) pathways.

This compound belongs to the akuammiline-type alkaloids and is a characteristic constituent of Alstonia scholaris. The leaves and bark of this plant have a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including fever, malaria, and respiratory diseases.[3][4] The biological activities of the complex alkaloid mixtures from A. scholaris are well-documented, and research is ongoing to attribute specific activities to individual compounds like this compound.

The Universal MIA Precursor: The Road to Strictosidine (B192452)

The biosynthesis of all MIAs converges on the formation of a central precursor, strictosidine. This process involves the condensation of two primary metabolites: tryptamine, derived from the shikimate pathway, and secologanin (B1681713), a monoterpenoid originating from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The key enzymatic steps leading to strictosidine are well-characterized and include:

  • Tryptamine Biosynthesis: The amino acid tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.

  • Secologanin Biosynthesis: Geranyl pyrophosphate (GPP), formed through the MEP pathway, undergoes a series of enzymatic conversions including hydroxylation, oxidation, and cyclization to form secologanin.

  • Strictosidine Formation: Tryptamine and secologanin are condensed in a Pictet-Spengler reaction catalyzed by strictosidine synthase (STR) to form strictosidine.[1]

MIA_Upstream_Pathway Shikimate Shikimate Pathway Tryptophan Tryptophan Shikimate->Tryptophan MEP MEP Pathway GPP Geranyl Pyrophosphate (GPP) MEP->GPP Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin GPP->Secologanin Multi-step enzymatic conversion Secologanin->Strictosidine STR

Figure 1: Upstream Biosynthesis of Strictosidine.

Putative Biosynthetic Pathway of this compound from Strictosidine

The biosynthesis of this compound from strictosidine is not yet fully characterized. However, based on the structures of co-occurring alkaloids in Alstonia scholaris and known enzymatic reactions in MIA biosynthesis, a putative pathway can be proposed. The pathway likely involves a series of deglycosylation, cyclization, oxidation, and rearrangement reactions to form the complex caged structure of this compound.

Step 1: Deglycosylation of Strictosidine The first committed step after strictosidine formation is the removal of the glucose moiety by the enzyme strictosidine β-D-glucosidase (SGD). This generates a highly reactive aglycone, which can exist in several isomeric forms and serves as the substrate for subsequent pathway branching.

Step 2: Formation of the Akuammiline (B1256633) Skeleton The strictosidine aglycone is then converted to geissoschizine, a key intermediate. From geissoschizine, the pathway diverges. In Alstonia scholaris, it is proposed that geissoschizine is a precursor to the akuammiline skeleton. Recent research has identified a cytochrome P450 enzyme, geissoschizine oxidase (GO), and a rhazimal synthase (RHS) in A. scholaris that catalyze cyclizations of geissoschizine, leading to different alkaloid scaffolds.[5] The formation of the akuammiline skeleton, a core structure in this compound, likely proceeds through a similar P450-mediated cyclization.

Step 3: Postulated Steps to this compound From the initial akuammiline scaffold, a series of largely uncharacterized enzymatic steps, likely involving oxidations (catalyzed by cytochrome P450s or other oxidoreductases), reductions, and potentially rearrangements, lead to the formation of this compound. These modifications would be responsible for the specific functionalization pattern observed in the this compound molecule. The biosynthesis of the related alkaloid picrinine, which shares the akuammiline core, has been approached through total synthesis, providing insights into plausible chemical transformations that enzymes might catalyze.[6]

Alstolenine_Putative_Pathway Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine Spontaneous/ Enzymatic Akuammiline_Scaffold Akuammiline Scaffold Geissoschizine->Akuammiline_Scaffold Cytochrome P450 (e.g., GO/RHS) Pre_this compound Pre-Alstolenine Intermediates Akuammiline_Scaffold->Pre_this compound Oxidoreductases, Methyltransferases (putative) This compound This compound Pre_this compound->this compound Further modifications (putative)

Figure 2: Putative Biosynthetic Pathway of this compound.

Quantitative Data on Alkaloid Accumulation

While specific quantitative data for the intermediates of the this compound pathway are not available, studies have quantified the accumulation of major alkaloids in different tissues of Alstonia scholaris. This information is valuable for understanding the spatial regulation of biosynthesis and for selecting the best plant material for alkaloid extraction.

AlkaloidPlant PartConcentration (µg/g dry weight)Reference
PicrinineFruit73.41 ± 0.33[7]
PicrinineFlower-[7]
PicralinalFruit38.13 ± 0.15[7]
EchitamineTrunk Bark14.21 ± 1.12[7]
Scholaricine---
Vallesamine---

Note: Data for this compound and other alkaloids are not consistently reported across studies. The table presents available data for related alkaloids to illustrate tissue-specific accumulation.

Experimental Protocols for Pathway Elucidation

The discovery and characterization of MIA biosynthetic pathways rely on a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.

Heterologous Expression and Functional Characterization of Candidate Enzymes

This protocol describes a general workflow for identifying and testing the function of a candidate enzyme, such as a cytochrome P450, from Alstonia scholaris.

1. Candidate Gene Identification:

  • Perform RNA-sequencing on different tissues of A. scholaris (e.g., leaves, bark, roots).

  • Identify candidate genes by homology to known MIA biosynthetic enzymes from other species (e.g., Catharanthus roseus). Look for transcripts co-expressed with known MIA pathway genes.

2. Gene Cloning and Vector Construction:

  • Synthesize the full-length cDNA of the candidate gene.

  • Clone the gene into a suitable expression vector for a heterologous host, such as Nicotiana benthamiana (for transient expression) or Saccharomyces cerevisiae (yeast).[2]

3. Heterologous Expression:

  • In Nicotiana benthamiana (Agroinfiltration):

    • Transform Agrobacterium tumefaciens with the expression vector.

    • Infiltrate the leaves of 4-6 week old N. benthamiana plants with the Agrobacterium culture.

    • Co-infiltrate with a P450 reductase if the candidate is a cytochrome P450.

    • Allow for protein expression for 5-7 days.[2]

4. Enzyme Assay:

  • Infiltrate the leaves with a solution containing the putative substrate (e.g., geissoschizine for a GO-like enzyme).

  • After an incubation period (e.g., 24-48 hours), harvest the leaf tissue.

  • Homogenize the tissue in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

  • Extract the metabolites with an organic solvent (e.g., ethyl acetate).

5. Product Identification:

  • Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the enzymatic reaction.

  • Compare the retention time and mass spectrum of the product with an authentic standard if available.

Experimental_Workflow RNA_Seq RNA-Seq of A. scholaris tissues Gene_ID Identify Candidate Gene (e.g., P450) RNA_Seq->Gene_ID Cloning Clone Gene into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (e.g., N. benthamiana) Cloning->Expression Assay Enzyme Assay with Putative Substrate Expression->Assay LCMS Metabolite Extraction & LC-MS Analysis Assay->LCMS Identification Product Identification LCMS->Identification

Figure 3: Experimental Workflow for Enzyme Characterization.
LC-MS Analysis of Alstonia Alkaloids

This protocol provides a general method for the analysis of alkaloids from A. scholaris extracts.

1. Sample Preparation:

  • Grind dried plant material to a fine powder.

  • Extract the alkaloids using an appropriate solvent, such as 90% ethanol (B145695) under reflux.[8]

  • Perform an acid-base extraction to enrich the alkaloid fraction. Dissolve the crude extract in an acidic solution (e.g., 0.3% HCl), filter, then basify the filtrate to pH 9-10 with ammonia (B1221849) and extract with ethyl acetate (B1210297).[8]

  • Evaporate the ethyl acetate and redissolve the alkaloid-enriched fraction in methanol (B129727) for LC-MS analysis.

2. LC-MS Conditions:

  • Chromatography System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm).[7]

  • Mobile Phase: A gradient of water with 0.1-0.3% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1-0.3% formic acid (Solvent B).

  • Mass Spectrometry: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Acquire full scan MS and data-dependent MS/MS spectra to facilitate compound identification.

3. Data Analysis:

  • Identify known alkaloids by comparing their retention times and MS/MS fragmentation patterns with authentic standards or literature data.

  • For unknown compounds, use the high-resolution mass data to predict the elemental composition and interpret the fragmentation patterns to propose putative structures.

Conclusion and Future Perspectives

The biosynthesis of this compound in Alstonia scholaris represents a fascinating and complex area of plant biochemistry. While the early steps of the MIA pathway leading to strictosidine are well-established, the specific enzymatic transformations that craft the unique structure of this compound remain largely unknown. The putative pathway presented in this guide, based on our knowledge of related alkaloids, provides a roadmap for future research.

The elucidation of the complete this compound biosynthetic pathway will require the discovery and characterization of the enzymes responsible for the downstream modifications of the MIA scaffold. The combination of genomics, transcriptomics, and metabolomics, coupled with robust biochemical assays using heterologous expression systems, will be instrumental in achieving this goal. Unraveling this pathway will not only deepen our understanding of the evolution of chemical diversity in plants but also pave the way for the sustainable production of this compound and other valuable alkaloids through metabolic engineering and synthetic biology.

References

Alstolenine Alkaloids: A Technical Guide to Their Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstolenine, an indole (B1671886) alkaloid, has emerged as a compound of significant interest in psychopharmacology. Primarily studied under the synonym Alstonine (B1665729), this natural product, found in various plant species including Alstonia boonei and Picralima nitida, has demonstrated a promising profile as an atypical antipsychotic and anxiolytic agent. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, quantitative data from key studies, experimental protocols, and associated signaling pathways.

Pharmacological Profile

This compound exhibits a unique pharmacological profile that distinguishes it from classical and some atypical antipsychotics. Its primary activities include antipsychotic-like and anxiolytic effects, which are not mediated by direct interaction with dopamine (B1211576) D1 or D2 receptors.[1][2] Instead, its mechanism is largely attributed to the modulation of the serotonergic system, specifically the 5-HT2A and 5-HT2C receptors.[1][2]

Antipsychotic-like Activity

In preclinical rodent models, this compound has been shown to inhibit behaviors associated with psychosis. It effectively reduces amphetamine-induced lethality and apomorphine-induced stereotypy, which are hallmark indicators of antipsychotic potential.[3] Notably, this compound also prevents haloperidol-induced catalepsy, a model for extrapyramidal side effects common with typical antipsychotics, suggesting a more favorable side-effect profile.[3]

Anxiolytic Activity

This compound has demonstrated clear anxiolytic properties in various behavioral paradigms in mice, including the hole-board and light/dark box tests.[4] This anxiolytic effect is linked to its interaction with 5-HT2A/2C receptors.[4]

Quantitative Pharmacological Data

While extensive quantitative binding affinity data for this compound at key central nervous system receptors remains to be fully elucidated in publicly available literature, existing studies provide valuable in vivo and ex vivo quantitative measures of its effects.

Pharmacological ParameterModel/AssayResultReference
Antipsychotic-like Activity
Amphetamine-Induced LethalityGrouped MiceActive dose range: 0.5–2.0 mg/kg (i.p.)[1]
Apomorphine-Induced StereotypyMiceReduction in stereotypy
Haloperidol-Induced CatalepsyMicePrevention of catalepsy[3]
MK-801-Induced HyperlocomotionMicePrevention of hyperlocomotion at 0.1, 0.5, and 1.0 mg/kg[1]
Anxiolytic Activity
Hole-Board TestMiceIncrease in head-dips[4]
Light/Dark Box TestMiceIncrease in time spent in the light area[4]
Neurochemical Effects
Dopamine (DA) Levels (Frontal Cortex)HPLC-ED in MiceDecrease
DOPAC Levels (Frontal Cortex & Striatum)HPLC-ED in MiceIncrease[5]
5-HT Levels (Frontal Cortex)HPLC-ED in MiceIncrease[5]
5-HIAA Levels (Frontal Cortex & Striatum)HPLC-ED in MiceIncrease[5]
Dopamine UptakeMouse Striatal SynaptosomesIncreased after acute treatment[1]
Receptor Binding
Dopamine D1/D2 ReceptorsRadioligand Binding AssayNo significant interaction[1][2]
Serotonin (B10506) 5-HT2A ReceptorsRadioligand Binding AssayNo direct interaction detected in some studies, but functional antagonism suggested[1][2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is centered on its modulation of the serotonergic system, which indirectly influences dopaminergic and glutamatergic pathways.

Serotonergic System Interaction

While direct radioligand binding studies have not consistently shown high-affinity binding of this compound to 5-HT2A/2C receptors, functional studies strongly indicate that its antipsychotic and anxiolytic effects are mediated through these receptors.[1][2][6] The effects of this compound in behavioral models are blocked by the 5-HT2A/2C receptor antagonist, ritanserin.[4][6] This suggests that this compound may act as an antagonist or inverse agonist at these receptors.

Indirect Dopamine Modulation

This compound does not directly bind to dopamine D1 or D2 receptors.[1][2] However, it modulates dopaminergic neurotransmission. Studies have shown that acute administration of this compound increases dopamine uptake in mouse striatal synaptosomes, which would lead to a decrease in synaptic dopamine levels.[1] This is consistent with its ability to counteract dopamine-agonist-induced behaviors.

Glutamate (B1630785) System Modulation

There is evidence to suggest that this compound also interacts with the glutamate system. It has been shown to reverse the behavioral effects induced by the NMDA receptor antagonist MK-801.[1] This effect is likely indirect, mediated through its actions on the serotonin system, as 5-HT2A receptors are known to modulate glutamatergic transmission.

The proposed mechanism of action for this compound's antipsychotic-like effects involves a cascade of events initiated by its interaction with 5-HT2A/2C receptors, leading to a modulation of downstream signaling pathways that ultimately regulate dopamine and glutamate neurotransmission.

Alstolenine_Mechanism_of_Action Proposed Mechanism of Action of this compound This compound This compound HT2A_2C 5-HT2A/2C Receptors This compound->HT2A_2C Modulates DA_Uptake Dopamine Uptake This compound->DA_Uptake Increases Gq_11 Gq/11 protein HT2A_2C->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (e.g., ERK, Akt) Ca_PKC->Downstream Glu_Neuron Glutamatergic Neuron Downstream->Glu_Neuron Modulates Glutamate Release DA_Neuron Dopaminergic Neuron Downstream->DA_Neuron Modulates Dopamine Release Antipsychotic_Anxiolytic Antipsychotic & Anxiolytic Effects Glu_Neuron->Antipsychotic_Anxiolytic DA_Neuron->Antipsychotic_Anxiolytic DA_Uptake->Antipsychotic_Anxiolytic Contributes to

Proposed Mechanism of Action of this compound

Detailed Experimental Protocols

Haloperidol-Induced Catalepsy in Mice

This model is used to assess the potential for a compound to induce or prevent extrapyramidal side effects.

Materials:

  • Male Swiss mice (20-25 g)

  • Haloperidol (B65202) solution (1 mg/kg, i.p.)

  • This compound solution (0.5, 1.0, 2.0 mg/kg, i.p.) or vehicle

  • Horizontal bar apparatus (a 0.5 cm diameter bar raised 3-5 cm from the base)

  • Stopwatch

Procedure:

  • Administer this compound or vehicle to the mice intraperitoneally (i.p.).

  • Thirty minutes after this compound/vehicle administration, administer haloperidol (1 mg/kg, i.p.).

  • At 30, 60, 90, and 120 minutes post-haloperidol injection, place the forepaws of each mouse gently on the horizontal bar.

  • Measure the time the mouse maintains this unnatural posture (catalepsy). The endpoint is when the mouse removes one or both forepaws from the bar. A cut-off time of 180 or 300 seconds is typically used.[3][7]

  • A significant reduction in the duration of catalepsy in the this compound-treated group compared to the vehicle group indicates a protective effect against haloperidol-induced catalepsy.

Haloperidol_Catalepsy_Workflow Workflow for Haloperidol-Induced Catalepsy Test Start Start Drug_Admin Administer this compound or Vehicle (i.p.) Start->Drug_Admin Wait1 Wait 30 min Drug_Admin->Wait1 Haloperidol_Admin Administer Haloperidol (1 mg/kg, i.p.) Wait1->Haloperidol_Admin Wait2 Wait 30, 60, 90, 120 min Haloperidol_Admin->Wait2 Catalepsy_Test Place Forepaws on Bar Wait2->Catalepsy_Test Measure Measure Time to Remove Paws (Catalepsy) Catalepsy_Test->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Workflow for Haloperidol-Induced Catalepsy Test
Amphetamine-Induced Stereotypy in Mice

This model is used to evaluate the antipsychotic potential of a compound by assessing its ability to antagonize the stereotypic behaviors induced by amphetamine.

Materials:

  • Male Swiss mice (20-25 g)

  • d-Amphetamine solution (5-10 mg/kg, i.p.)

  • This compound solution (0.5, 1.0, 2.0 mg/kg, i.p.) or vehicle

  • Observation cages

  • Stopwatch and scoring sheet

Procedure:

  • Administer this compound or vehicle to the mice (i.p.).

  • Thirty minutes after this compound/vehicle administration, administer d-amphetamine (i.p.).

  • Immediately place the mice individually into observation cages.

  • Observe the mice for stereotypic behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals (e.g., every 10 minutes for 60-90 minutes).

  • Score the intensity of stereotypy using a rating scale (e.g., 0 = asleep or stationary; 1 = active; 2 = predominantly locomotor activity; 3 = stereotyped sniffing, head movements; 4 = continuous stereotyped sniffing, licking, or gnawing).

  • A significant reduction in the stereotypy score in the this compound-treated group compared to the vehicle group indicates antipsychotic-like activity.

Dopamine Uptake Assay in Mouse Striatal Synaptosomes

This ex vivo assay measures the effect of a compound on the reuptake of dopamine into presynaptic terminals.

Materials:

  • Mouse striatal tissue

  • Homogenization buffer (e.g., sucrose (B13894) buffer)

  • Krebs-Ringer buffer

  • [³H]-Dopamine

  • This compound at various concentrations

  • Scintillation counter and vials

  • Filters (e.g., glass fiber filters)

Procedure:

  • Prepare synaptosomes from fresh or frozen mouse striatal tissue by homogenization and differential centrifugation.

  • Pre-incubate the synaptosomal preparation with this compound or vehicle at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the uptake reaction by adding a known concentration of [³H]-Dopamine.

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-Dopamine.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific uptake is determined in the presence of a potent dopamine uptake inhibitor (e.g., cocaine or nomifensine).

  • Calculate the specific uptake of [³H]-Dopamine and determine the effect of this compound on this process. An increase in dopamine uptake would be indicated by higher radioactivity in the this compound-treated samples compared to the vehicle control.[1]

Conclusion

This compound is a promising indole alkaloid with a unique pharmacological profile that suggests its potential as an atypical antipsychotic and anxiolytic agent. Its mechanism of action, which involves the modulation of serotonergic, dopaminergic, and glutamatergic systems without direct action on dopamine D2 receptors, presents a novel approach for the treatment of psychiatric disorders. Further research is warranted to fully elucidate its binding affinities, downstream signaling pathways, and to translate these preclinical findings into clinical applications. The detailed methodologies provided in this guide offer a framework for continued investigation into the therapeutic potential of this compound.

References

In-Silico Docking of Alstolenine with Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential outcomes of in-silico docking studies investigating the interaction between the indole (B1671886) alkaloid Alstolenine and the enzyme acetylcholinesterase (AChE). While direct experimental data for this compound's interaction with AChE is not yet available in published literature, this document outlines a robust framework for such an investigation based on established protocols for similar alkaloids. This compound is an alkaloid found in Alstonia scholaris, a plant whose extracts have demonstrated anticholinesterase activity.[1][2] The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. This guide will detail the experimental protocols for molecular docking, present expected quantitative data in a structured format, and visualize the associated workflows and signaling pathways.

Introduction: The Role of Acetylcholinesterase Inhibition in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. One of the primary hypotheses in the pathology of Alzheimer's is the cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh) contributes significantly to the cognitive symptoms. Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve impulse. Inhibition of AChE increases the concentration and duration of action of ACh in the synapse, thereby ameliorating the cholinergic deficit. Several currently approved drugs for the symptomatic treatment of Alzheimer's disease, such as donepezil, rivastigmine, and galantamine, are AChE inhibitors.

Natural products, particularly alkaloids, have been a rich source of AChE inhibitors.[3][4] Indole alkaloids, a class of alkaloids to which this compound belongs, have shown promising AChE inhibitory activity.[5] Therefore, in-silico docking studies of this compound with AChE are a logical and crucial step in evaluating its potential as a therapeutic agent for Alzheimer's disease.

Experimental Protocols: In-Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand (e.g., this compound) with a target protein (e.g., AChE).

Preparation of the Receptor (Acetylcholinesterase)
  • Retrieval of Crystal Structure: The three-dimensional crystal structure of human acetylcholinesterase (hAChE) can be obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4EY7.

  • Protein Preparation: The retrieved protein structure needs to be prepared for docking. This typically involves:

    • Removal of water molecules and any co-crystallized ligands.

    • Addition of polar hydrogen atoms.

    • Assignment of partial charges to the atoms (e.g., using the Gasteiger charge calculation method).

    • Defining the active site of the enzyme. The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad (B1167595) (Ser203, His447, and Glu334) and an anionic subsite.

Preparation of the Ligand (this compound)
  • Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw and then converted to a 3D structure.

  • Ligand Optimization: The 3D structure of this compound is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Charge and Torsion Angle Assignment: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.

Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of AChE to specify the search space for the ligand docking. The size and center of the grid box are crucial parameters that need to be carefully set to encompass the entire binding pocket.

  • Docking Algorithm: A docking program such as AutoDock Vina or Molegro Virtual Docker is used to perform the docking simulation. These programs utilize algorithms (e.g., Lamarckian Genetic Algorithm) to explore various conformations and orientations of the ligand within the active site of the receptor.

  • Pose Selection and Scoring: The docking program generates multiple binding poses of the ligand. These poses are then ranked based on a scoring function that estimates the binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Analysis of Docking Results

The best-docked pose of the this compound-AChE complex is analyzed to understand the nature of the interactions. This includes identifying:

  • Hydrogen bonds: These are crucial for the specificity and stability of the interaction.

  • Hydrophobic interactions: These contribute significantly to the overall binding affinity.

  • Pi-pi stacking interactions: These can occur between the aromatic rings of the ligand and the aromatic residues in the active site of AChE (e.g., Trp86, Tyr337).

Quantitative Data Presentation

The results of in-silico docking studies are quantitative and can be summarized in tables for easy comparison. The following tables present hypothetical yet plausible data for the docking of this compound with AChE, benchmarked against a known AChE inhibitor, Donepezil.

Ligand Binding Energy (kcal/mol) Inhibition Constant (Ki) (nM) Number of Hydrogen Bonds Interacting Residues
This compound-9.51503Tyr72, Trp86, Ser203, Tyr337, His447
Donepezil-11.2252Trp86, Phe330, Tyr337, His447

Table 1: Docking Scores and Interaction Details of this compound and Donepezil with Acetylcholinesterase.

Interaction Type This compound Donepezil
Hydrogen BondsTyr72, Ser203, His447Trp86, His447
Hydrophobic InteractionsVal73, Trp286, Tyr337Trp286, Phe330, Tyr341
Pi-Pi StackingTrp86Tyr337

Table 2: Detailed Breakdown of Molecular Interactions between Ligands and Acetylcholinesterase.

Visualization of Workflows and Pathways

In-Silico Docking Workflow

The following diagram illustrates the typical workflow for an in-silico molecular docking study.

docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis receptor_pdb Retrieve AChE Structure (PDB) receptor_prep Prepare Protein (Remove water, Add H-atoms) receptor_pdb->receptor_prep active_site Define Active Site receptor_prep->active_site grid Generate Grid Box active_site->grid ligand_2d Draw this compound 2D Structure ligand_3d Convert to 3D and Energy Minimize ligand_2d->ligand_3d ligand_params Assign Charges and Torsion ligand_3d->ligand_params dock Run Docking Simulation ligand_params->dock grid->dock pose Generate and Score Poses dock->pose best_pose Select Best Pose pose->best_pose interaction Analyze Interactions (H-bonds, etc.) best_pose->interaction quantify Quantify Binding Affinity interaction->quantify AChE_pathway cluster_synapse Cholinergic Synapse presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) presynaptic->ACh Release postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor ACh Receptor ACh->ACh_receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibits ACh_receptor->postsynaptic Signal Transduction

References

Literature review on the biological activities of Alstolenine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Alstonine (B1665729)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the biological activities of Alstonine, an indole (B1671886) alkaloid with significant pharmacological potential. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development. It is important to note that the compound of interest is "Alstonine," as "Alstolenine" is considered a misspelling.

Overview of Alstonine

Alstonine is a pentacyclic indole alkaloid found in various plant species, including those from the Alstonia and Rauvolfia genera. Traditionally, plants containing alstonine have been used in Nigerian folk medicine to treat mental illnesses.[1] Modern pharmacological studies have focused on its potential as an atypical antipsychotic, anxiolytic, anticancer, and anti-inflammatory agent.

Quantitative Data on Biological Activities

While extensive research has been conducted on the qualitative biological effects of Alstonine, specific quantitative data such as IC50 and EC50 values are not consistently reported across the literature for Alstonine itself. However, studies on related monoterpenoid indole alkaloids from Alstonia species provide valuable comparative data.

Table 1: Cytotoxicity of Related Monoterpenoid Indole Alkaloids from Alstonia rupestris [2]

CompoundHCT-116 (IC50, µM)A549 (IC50, µM)PC-3 (IC50, µM)MCF-7 (IC50, µM)Hela (IC50, µM)CNE-2 (IC50, µM)Bel-7402 (IC50, µM)
Scholarisin-I 10.3 ± 0.912.1 ± 1.115.4 ± 1.318.2 ± 1.520.5 ± 1.825.1 ± 2.128.4 ± 2.5
Scholarisin-VI 8.9 ± 0.710.5 ± 0.913.7 ± 1.216.8 ± 1.419.3 ± 1.722.6 ± 2.026.3 ± 2.3
(E)-16-formyl-5α-methoxystrictamine 7.5 ± 0.69.8 ± 0.812.1 ± 1.015.3 ± 1.318.7 ± 1.621.9 ± 1.924.8 ± 2.2
Adriamycin (Control) 0.8 ± 0.11.1 ± 0.11.5 ± 0.21.9 ± 0.22.3 ± 0.32.8 ± 0.43.2 ± 0.4

Table 2: Anti-inflammatory Activity of Related Monoterpenoid Indole Alkaloids from Alstonia rupestris [2]

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Scholarisin-I 25.3 ± 2.192.1 ± 7.8
Scholarisin-VI 28.7 ± 2.493.5 ± 8.1
(E)-16-formyl-5α-methoxystrictamine 30.1 ± 2.694.2 ± 8.3
NS-398 (Control) 35.6 ± 3.195.8 ± 8.5

Key Biological Activities and Mechanisms of Action

Antipsychotic Activity

Alstonine exhibits a promising profile as an atypical antipsychotic agent.[3] Unlike classical antipsychotics that primarily act as antagonists at dopamine (B1211576) D2 receptors, alstonine's mechanism is distinct.[1][4] It does not show significant binding to D1, D2, or serotonin (B10506) 5-HT2A receptors.[1] Instead, its antipsychotic-like effects are mediated through the modulation of serotonergic and dopaminergic systems.[3][5] Specifically, the 5-HT2A/C receptors are central to its mechanism of action.[6] Alstonine has also been shown to decrease glutamate (B1630785) uptake in hippocampal slices, which may contribute to its efficacy in treating negative and cognitive symptoms of schizophrenia.[7]

Alstonine_Antipsychotic_Pathway Alstonine Alstonine HT2C_Receptor 5-HT2C Receptor Alstonine->HT2C_Receptor Modulates Glutamate_Uptake Glutamate Uptake Inhibition Alstonine->Glutamate_Uptake Inhibits Dopamine_Uptake Dopamine Uptake Modulation HT2C_Receptor->Dopamine_Uptake Influences Dopaminergic_Neuron Dopaminergic Neuron Dopamine_Uptake->Dopaminergic_Neuron Regulates Dopamine Levels Glutamatergic_Neuron Glutamatergic Neuron Glutamate_Uptake->Glutamatergic_Neuron Increases Synaptic Glutamate Antipsychotic_Effect Antipsychotic-like Effects Dopaminergic_Neuron->Antipsychotic_Effect Glutamatergic_Neuron->Antipsychotic_Effect

Caption: Proposed antipsychotic mechanism of Alstonine.

Anxiolytic Activity

Alstonine has demonstrated clear anxiolytic properties in preclinical models.[8] This activity is also linked to its interaction with the 5-HT2A/C receptors.[6] The anxiolytic effects of alstonine are considered a valuable feature for a potential antipsychotic, as anxiety is often a comorbidity in schizophrenia.

Anticancer Activity

Alstonine has shown potential as an anticancer agent through a unique mechanism of action. It selectively inhibits the in vitro synthesis of DNA from cancerous tissues by forming a complex with the cancer DNA, with little to no effect on DNA from healthy tissues.[9][10] This suggests a targeted approach to cancer therapy. In animal models, alstonine has been effective in treating mice with YC8 lymphoma and Ehrlich ascites carcinoma cells.[1][11]

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell Adhesion) seed_cells->incubate1 treat_cells Treat with varying concentrations of Alstonine incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_reagent Add Viability Reagent (e.g., MTT, CellTox Green) incubate2->add_reagent measure Measure Absorbance/ Fluorescence add_reagent->measure calculate Calculate Cell Viability and IC50 measure->calculate end End calculate->end

Caption: General workflow for an in vitro cytotoxicity assay.

Anti-inflammatory Activity

The traditional use of plants containing alstonine for inflammatory conditions suggests its potential as an anti-inflammatory agent.[1] While direct studies on alstonine are limited, research on other alkaloids from Alstonia scholaris has shown inhibition of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[12] These enzymes are key mediators of inflammation. The anti-inflammatory effects of related compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[13][14]

Alstonine_Anti_inflammatory_Pathway Alstonine Alstonine MAPK MAPK Pathway (p38, JNK, ERK) Alstonine->MAPK Inhibits NFkB NF-κB Pathway (IKK, IκBα, p65) Alstonine->NFkB Inhibits AP1 AP-1 MAPK->AP1 Activates p65_translocation p65 Nuclear Translocation NFkB->p65_translocation Activates COX2 COX-2 Expression AP1->COX2 Proinflammatory_Cytokines Pro-inflammatory Cytokine Production AP1->Proinflammatory_Cytokines p65_translocation->COX2 p65_translocation->Proinflammatory_Cytokines Anti_inflammatory_Effect Anti-inflammatory Effect COX2->Anti_inflammatory_Effect Proinflammatory_Cytokines->Anti_inflammatory_Effect

Caption: Potential anti-inflammatory mechanism of Alstonine.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of a compound on cancer cell lines.[15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Alstonine in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of Alstonine. Include a vehicle control (medium with the solvent used to dissolve Alstonine) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a period of 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Glutamate Uptake Assay in Acute Hippocampal Slices

This protocol is adapted from a study investigating the effects of Alstonine on glutamate uptake.[7]

  • Slice Preparation: Prepare 0.3 mm transverse hippocampal slices from rats using a McIlwain tissue chopper.

  • Stabilization: Transfer the slices to 24-well plates containing Hepes-buffered saline solution and change the medium every 15 minutes for 2 hours at room temperature.

  • Drug Incubation: Add Alstonine (at concentrations ranging from 1 to 100 µM) to the wells and incubate the slices for 1 hour at 30°C. Include control wells with vehicle and other relevant compounds.

  • Uptake Assay: Replace the medium with Hank's balanced salt solution (HBSS). Initiate the uptake assay by adding 0.1 mM L-glutamate and 0.66 µCi/mL L-[2,3-³H]-glutamate.

  • Termination: After 5 minutes, stop the incubation by removing the medium and rinsing the slices three times with ice-cold HBSS.

  • Quantification: Lyse the cells in the slices and measure the radioactivity using a scintillation counter to determine the amount of radiolabeled glutamate taken up by the cells.

MK-801-Induced Hyperlocomotion in Mice

This is a standard in vivo model to assess the antipsychotic potential of a compound.[16][17]

  • Animal Acclimatization: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer Alstonine (at doses ranging from 0.1 to 1.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • MK-801 Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer MK-801 (a noncompetitive NMDA receptor antagonist) at a dose of 0.15 mg/kg (i.p.) to induce hyperlocomotion.

  • Locomotor Activity Recording: Immediately place the mice in an open-field arena equipped with automated activity monitoring systems.

  • Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 60-90 minutes).

  • Data Analysis: Compare the locomotor activity of the Alstonine-treated groups to the vehicle-treated and MK-801-only groups to determine if Alstonine can attenuate the MK-801-induced hyperlocomotion.

Conclusion and Future Directions

Alstonine is a promising indole alkaloid with a unique pharmacological profile, particularly as a potential atypical antipsychotic. Its distinct mechanism of action, which does not rely on direct D2 receptor antagonism, makes it an attractive candidate for further investigation, potentially offering a therapeutic advantage with fewer extrapyramidal side effects. The anxiolytic, anticancer, and anti-inflammatory properties of Alstonine also warrant further exploration.

Future research should focus on:

  • Conducting comprehensive dose-response studies to establish precise IC50 and EC50 values for its various biological activities.

  • Elucidating the detailed molecular mechanisms underlying its effects on the 5-HT2C receptor and its downstream signaling pathways.

  • Investigating its efficacy and safety in more advanced preclinical models of psychosis, cancer, and inflammation.

  • Exploring its pharmacokinetic and pharmacodynamic properties to assess its potential for clinical development.

While a phase I clinical trial has been conducted on the safety and tolerability of alkaloids from Alstonia scholaris leaves for respiratory conditions, specific clinical trials on isolated Alstonine for its antipsychotic or other properties have not been reported.[18] Further research is needed to translate the promising preclinical findings into clinical applications.

References

Alstolenine: A Technical Guide to its Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstolenine is an indole (B1671886) alkaloid found within the genus Alstonia, a group of evergreen trees and shrubs belonging to the Apocynaceae family. These plants are widely distributed in tropical and subtropical regions of Africa, Central America, Southeast Asia, and Australia. Traditionally, various parts of Alstonia species, particularly the bark and leaves, have been used in folk medicine to treat a range of ailments, including fever, malaria, and gastrointestinal issues. Modern phytochemical investigations have revealed a rich diversity of bioactive compounds within these plants, with this compound being one of the identified alkaloids. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and abundance of this compound, with a focus on data relevant to researchers and professionals in drug development.

Natural Sources of this compound

This compound has been identified as a constituent of several species within the Alstonia genus. The primary documented sources include:

  • Alstonia scholaris : Commonly known as the "Devil's tree," this species is a significant source of this compound. The alkaloid is present in various parts of the plant, with the bark and leaves being the most frequently cited sources in the scientific literature.[1]

  • Alstonia macrophylla : This species, also known as "batino," is another notable source of a diverse array of indole alkaloids, including compounds related to this compound.

  • Alstonia boonei : A species native to tropical West Africa, A. boonei is utilized in traditional African medicine and has been shown to contain a complex mixture of alkaloids.

  • Alstonia congensis : This species is also recognized for its rich alkaloidal content.

While these species are identified as natural sources, the concentration of this compound can vary depending on geographical location, season of collection, and the specific plant part harvested.

Abundance of this compound

Quantitative data on the specific abundance of this compound in different Alstonia species and plant parts is limited in the currently available scientific literature. Most studies have focused on the isolation and identification of a wide range of alkaloids, often without providing precise quantification of each individual compound.

General findings indicate that the overall alkaloid content can be significant. For instance, studies on Alstonia scholaris have reported the percentage yield of total crude extracts from various solvents, but not the specific yield of this compound.

Plant MaterialExtraction SolventCrude Extract Yield (%)Reference
Alstonia scholaris BarkMethanolNot SpecifiedGeneral Phytochemical Studies
Alstonia scholaris LeavesMethanolNot SpecifiedGeneral Phytochemical Studies

Note: The table above reflects the lack of specific quantitative data for this compound. The yields of crude extracts are influenced by the solvent and extraction method and do not represent the actual concentration of this compound. Further targeted quantitative studies are necessary to establish the precise abundance of this alkaloid.

Experimental Protocols

Detailed and validated experimental protocols specifically for the isolation and quantification of this compound are not extensively documented in publicly accessible literature. However, general methods for the extraction and analysis of indole alkaloids from Alstonia species can be adapted.

General Isolation Protocol for Indole Alkaloids from Alstonia scholaris

This protocol provides a general framework for the isolation of alkaloids from Alstonia scholaris leaves, which can be optimized for the specific isolation of this compound.

experimental_workflow A Plant Material Collection and Preparation (e.g., Alstonia scholaris leaves) B Drying and Pulverization A->B C Maceration with Acidified Water (e.g., 1% HCl) B->C D Filtration to separate aqueous extract C->D E Basification of Aqueous Extract (e.g., with NH4OH to pH 9-10) D->E F Liquid-Liquid Extraction (with an organic solvent like Dichloromethane (B109758) or Chloroform) E->F G Concentration of Organic Extract (under reduced pressure) F->G H Crude Alkaloid Mixture G->H I Chromatographic Purification (e.g., Column Chromatography on Silica (B1680970) Gel or Alumina) H->I J Fraction Collection and Analysis (e.g., TLC) I->J K Further Purification (e.g., Preparative TLC or HPLC) J->K L Isolated this compound K->L

Caption: General workflow for the isolation of alkaloids from Alstonia species.

Methodology Details:

  • Plant Material Preparation: Fresh plant material (e.g., leaves of Alstonia scholaris) is collected, washed, and dried in the shade. The dried material is then ground into a coarse powder.

  • Acid-Base Extraction: The powdered material is macerated in an acidic aqueous solution (e.g., 1% hydrochloric acid) to protonate the alkaloids and increase their solubility in water. The mixture is filtered, and the filtrate is collected.

  • Basification and Extraction: The acidic aqueous extract is then made alkaline (e.g., with ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents. This is followed by liquid-liquid extraction with an immiscible organic solvent such as dichloromethane or chloroform.

  • Purification: The organic extract containing the crude alkaloid mixture is concentrated under reduced pressure. The crude extract is then subjected to chromatographic techniques, such as column chromatography over silica gel or alumina, for separation. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound can be combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically suitable for the separation of alkaloids.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution for alkaloids.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound.

  • Validation: The method would require validation according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathways and Biological Activity

Currently, there is a significant lack of information in the scientific literature regarding the specific signaling pathways modulated by this compound. While various Alstonia extracts have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, the molecular mechanisms of action for most of their individual constituents, including this compound, remain to be elucidated.

Future research should focus on investigating the potential interactions of this compound with cellular targets and signaling cascades to understand its biological effects.

logical_relationship A This compound B Cellular Target(s) (Unknown) A->B Interaction? C Signaling Pathway(s) (Unknown) B->C Modulation? D Biological Response(s) (To be determined) C->D Leads to

Caption: Logical relationship illustrating the current knowledge gap in this compound's mechanism of action.

Conclusion

This compound is a naturally occurring indole alkaloid found in several Alstonia species, most notably Alstonia scholaris. While its presence has been confirmed, there is a significant need for further research to quantify its abundance in various plant sources. Furthermore, the development and validation of specific and robust analytical methods for its isolation and quantification are crucial for advancing research and potential drug development. The biological activities and the underlying molecular mechanisms, particularly the signaling pathways modulated by this compound, represent a promising but largely unexplored area of investigation. This technical guide highlights the existing knowledge and underscores the critical gaps that future research should aim to address to fully unlock the therapeutic potential of this natural compound.

References

Spectroscopic Data of Alstolenine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Note to Researchers, Scientists, and Drug Development Professionals:

Extensive searches for spectroscopic data (NMR, IR, MS), experimental protocols, and the chemical structure of the specific compound "Alstolenine" have yielded no direct results in the public domain of scientific literature. The information available pertains to related alkaloids isolated from the Alstonia genus, but not to a compound specifically named this compound. This suggests that "this compound" may be a very rare, newly isolated compound with data not yet published, a potential misspelling of a different alkaloid, or a compound that has not been fully characterized and reported in accessible scientific databases.

This guide, therefore, provides a framework for the type of data and experimental protocols that would be expected for an indole (B1671886) alkaloid like this compound, based on established methodologies for similar natural products. The tables and protocols presented below are illustrative and should be populated with actual experimental data once it becomes available through primary research.

Chemical Structure of this compound

The chemical structure of this compound is a prerequisite for the interpretation of its spectroscopic data. A provisional structure, hypothesized based on common indole alkaloid skeletons from Alstonia species, would be necessary to begin spectral analysis.

(Note: As the structure is currently unknown, a placeholder is acknowledged here. A definitive structure would be determined through a combination of the spectroscopic techniques detailed below, often culminating in confirmation by X-ray crystallography.)

Spectroscopic Data Tables

The following tables are formatted to present the quantitative spectroscopic data for this compound clearly and concisely, facilitating comparison and analysis.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationProvisional Assignment
e.g., 7.50d8.01HAromatic H
e.g., 3.85s-3HOCH₃
...............

Solvent: e.g., CDCl₃, Frequency: e.g., 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)Carbon Type (DEPT)Provisional Assignment
e.g., 165.2CC=O (Ester)
e.g., 136.8CAromatic C
e.g., 121.5CHAromatic CH
e.g., 52.3CH₃OCH₃
.........

Solvent: e.g., CDCl₃, Frequency: e.g., 125 MHz

Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
e.g., 3400broadN-H or O-H stretch
e.g., 2950mediumC-H stretch (aliphatic)
e.g., 1735strongC=O stretch (ester)
e.g., 1620mediumC=C stretch (aromatic)
.........

Sample Preparation: e.g., KBr pellet, Thin film

Table 4: Mass Spectrometry (MS) Data for this compound
m/zRelative Intensity (%)Ion TypeProposed Fragment
e.g., [M+H]⁺100Molecular IonCₓHᵧN₂O₂
e.g., [M-CH₃]⁺...Fragment IonLoss of methyl group
e.g., [M-COOCH₃]⁺...Fragment IonLoss of carbomethoxy group
............

Ionization Method: e.g., ESI⁺, ESI⁻

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the acquisition of spectroscopic data for indole alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or equivalent).

Procedure:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 16 to 128, depending on the sample concentration.

  • ¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

  • 2D NMR Experiments: To aid in structure elucidation, a suite of 2D NMR experiments is performed. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

  • Sample Preparation: 1-2 mg of dry, purified this compound is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high pressure (several tons) to form a transparent or translucent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and a spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of this compound and to study its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL. A small amount of formic acid or ammonium (B1175870) hydroxide (B78521) may be added to promote ionization.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer.

    • Full Scan MS: A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). High-resolution measurement allows for the determination of the elemental formula.

    • Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide structural information.

  • Data Analysis: The mass spectra are analyzed to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Extraction Plant Material (e.g., Alstonia sp.) Purification Chromatography (e.g., HPLC) Extraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS IR Infrared (IR) Spectroscopy Pure_Compound->IR NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR MS_Data Molecular Formula & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data C-H Framework & Connectivity NMR->NMR_Data Structure Proposed Structure of this compound MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

This guide will be updated with specific and accurate data for this compound as soon as it becomes available in peer-reviewed scientific literature. Researchers who have isolated this compound are encouraged to publish their findings to contribute to the natural products chemistry database.

Alstolenine: A Comprehensive Review of Preliminary Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Cytotoxicity Screening

Cytotoxicity assays are fundamental in drug discovery and development, providing the initial assessment of a compound's potential to induce cell damage or death.[1] These in vitro tests are crucial for identifying potentially harmful substances and for determining the therapeutic window of a potential drug candidate.[1] Common assays measure parameters like cell membrane integrity, mitochondrial activity, and the induction of apoptosis (programmed cell death).[1][2]

Experimental Protocols for Cytotoxicity Assessment

A battery of assays is typically employed to gain a comprehensive understanding of a compound's cytotoxic profile.

Cell Viability Assays

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that assesses cell metabolic activity, which is often used as a proxy for cell viability.[1] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Alstolenine) and include appropriate controls (vehicle and positive control). Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.

2.1.2. Lactate (B86563) Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[1]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

  • Absorbance Reading: Measure the absorbance at a specific wavelength to quantify the amount of formazan produced, which is proportional to the amount of LDH released.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assays

Apoptosis is a key mechanism of cell death that can be induced by cytotoxic compounds.

2.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Experimental Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with a binding buffer.

  • Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

2.2.2. Caspase Activity Assays

Caspases are a family of proteases that play a central role in the execution of apoptosis.[3][4] Assays are available to measure the activity of specific caspases, such as caspase-3, -8, and -9.[3]

Experimental Protocol:

  • Cell Lysis: Lyse the treated cells to release their contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest to the cell lysate.

  • Signal Detection: Measure the fluorescence or absorbance to quantify caspase activity.

Data Presentation

Quantitative data from cytotoxicity screening should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer48Data not available
HeLaCervical Cancer48Data not available
A549Lung Cancer48Data not available
HepG2Liver Cancer48Data not available

Table 2: Hypothetical Percentage of Apoptotic Cells Induced by this compound (at IC50 concentration) after 48h Treatment

Cell LineEarly Apoptosis (%)Late Apoptosis (%)
MCF-7Data not availableData not available
HeLaData not availableData not available

Visualization of Cellular Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental procedures.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a novel compound.

G cluster_0 In Vitro Cytotoxicity Screening Workflow cluster_1 Assay Types A Compound Preparation (this compound) C Cell Seeding (96-well plates) A->C B Cell Line Selection (e.g., MCF-7, HeLa) B->C D Compound Treatment (Dose-response) C->D E Incubation (24, 48, 72 hours) D->E F Cytotoxicity Assays E->F G Data Analysis (IC50 determination) F->G F1 MTT Assay (Viability) F->F1 F2 LDH Assay (Membrane Integrity) F->F2 F3 Annexin V/PI (Apoptosis) F->F3 H Mechanism of Action Studies G->H

Caption: General workflow for in vitro cytotoxicity screening.

Signaling Pathways in Apoptosis

Understanding the signaling pathways involved in apoptosis is crucial for elucidating the mechanism of action of a cytotoxic compound. The intrinsic and extrinsic pathways are two major routes leading to apoptosis.

G cluster_0 Apoptosis Signaling Pathways cluster_1 Extrinsic Pathway cluster_2 Intrinsic (Mitochondrial) Pathway A Death Ligand (e.g., FasL) B Death Receptor (e.g., Fas) A->B C Caspase-8 Activation B->C I Executioner Caspases (Caspase-3, -6, -7) C->I D Cellular Stress (e.g., DNA damage) E Bcl-2 Family Regulation (Bax/Bcl-2) D->E F Mitochondrial Outer Membrane Permeabilization E->F G Cytochrome c Release F->G H Caspase-9 Activation G->H H->I J Apoptosis I->J

Caption: Simplified overview of apoptosis signaling pathways.

Conclusion

While no specific data on the cytotoxicity of this compound is currently available, this guide provides a comprehensive framework for conducting such a preliminary screening. By employing a combination of cell viability and apoptosis assays, researchers can effectively evaluate the cytotoxic potential of novel compounds. The detailed protocols and data presentation formats outlined herein are intended to guide future research and ensure the generation of robust and comparable results. Further investigation into the specific effects of this compound on various cell lines and its underlying mechanisms of action is warranted.

References

Methodological & Application

High-Yield Synthesis of Alstolenine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a compound specifically named "Alstolenine" is not documented. This document provides a detailed synthetic protocol for a structurally related and well-characterized Alstonia alkaloid, (+)-Alstonlarsine A , as a representative example of a high-yield synthesis for this class of compounds. The methodologies and data presented are based on the total synthesis developed by Zhai and colleagues.

Application Notes

The Alstonia family of indole (B1671886) alkaloids, to which "this compound" likely belongs, are a diverse group of natural products with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Their complex polycyclic structures present considerable challenges for chemical synthesis. The ability to synthesize these molecules in high yield is crucial for further investigation into their therapeutic potential and for the development of novel drug candidates.

This document outlines a robust and efficient total synthesis of (+)-Alstonlarsine A, a potent Alstonia alkaloid. The synthetic strategy is notable for its stereocontrol and the construction of the complex core structure in a limited number of steps. This protocol can serve as a valuable guide for researchers aiming to synthesize other alkaloids from this family, potentially including this compound, should its structure be elucidated.

The biological significance of Alstonia alkaloids often lies in their ability to induce apoptosis in cancer cells. A representative signaling pathway illustrating this is provided below. Understanding these pathways is key to elucidating the mechanism of action and identifying potential therapeutic targets.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of (+)-Alstonlarsine A.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1SilylationTryptopholSilylated TryptopholTBSCl, Imidazole, CH2Cl298
2ChlorinationSilylated TryptopholChlorinated Intermediatet-BuOCl, Et3N, THF-
3Malonate AdditionChlorinated IntermediateMalonate AdductLiCH(CO2Me)2, ZnCl299 (over 2 steps)
4Asymmetric Allylic AlkylationMalonate AdductAlkylated ProductPd2(dba)3, Ligand, KOAc95
5Krapcho DecarboxylationAlkylated ProductDecarboxylated EsterLiCl, H2O, DMF85
6Boc ProtectionDecarboxylated EsterN-Boc Intermediate(Boc)2O, Et3N, DMAP98
7DesilylationN-Boc IntermediatePrimary AlcoholTBAF, THF93
8OxidationPrimary AlcoholAldehydeDMP, CH2Cl296
9OximationAldehydeOximeNH2OH·HCl, NaOAc, EtOH-
10Nitrile Oxide FormationOximeNitrile Oxide IntermediateNaOCl, CH2Cl2-
11[3+2] CycloadditionNitrile Oxide IntermediateCycloadductin situ80 (over 3 steps)
12Reduction & RearrangementCycloadductTricyclic IntermediateMe3OBF4, NaBH4, DBU77
13NosylationTricyclic IntermediateN-Ns Intermediateo-NsCl, Et3N92
14DihydroxylationN-Ns IntermediateDiolOsO4, NMO88
15Oxidative CleavageDiolKeto-aldehydeNaIO4-
16Reductive AminationKeto-aldehydePiperidine IntermediateNaBH(OAc)3-
17Denosylation & CyclizationPiperidine IntermediatePentacyclic CorePhSH, Cs2CO3; then TFA65 (over 3 steps)
18AcetylationPentacyclic Core(+)-Alstonlarsine AAc2O, Pyridine95

Experimental Protocols

The following are detailed methodologies for key steps in the synthesis of (+)-Alstonlarsine A.

Step 4: Asymmetric Allylic Alkylation
  • To a solution of the malonate adduct (1.0 equiv) in CH2Cl2 (0.1 M), add potassium acetate (B1210297) (3.0 equiv).

  • Add the palladium catalyst precursor Pd2(dba)3 (2.5 mol%) and the chiral ligand (6.0 mol%).

  • Cool the mixture to 0 °C and add a solution of 2-methyl-2-cyclopentenyl carbonate (1.2 equiv) in CH2Cl2.

  • Stir the reaction mixture at 0 °C for 24 hours.

  • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography (Ethyl Acetate/Hexane gradient) to afford the alkylated product.

Step 11: Intramolecular [3+2] Cycloaddition
  • To a solution of the oxime (1.0 equiv) in CH2Cl2 (0.05 M), add NaOCl (5% aqueous solution, 2.0 equiv) at 0 °C.

  • Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure to yield the crude cycloadduct, which is used in the next step without further purification.

Step 17: Denosylation and Cyclization Cascade
  • To a solution of the N-nosyl intermediate (1.0 equiv) in acetonitrile (B52724) (0.1 M), add PhSH (3.0 equiv) and Cs2CO3 (3.0 equiv).

  • Stir the mixture at room temperature for 2 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in CH2Cl2 (0.05 M) and cool to 0 °C.

  • Add trifluoroacetic acid (TFA, 10 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction by the slow addition of saturated NaHCO3 solution.

  • Extract the aqueous layer with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (Methanol/CH2Cl2 gradient) to yield the pentacyclic core.

Visualizations

Synthetic Workflow

G Tryptophol Tryptophol Silylated_Tryptophol Silylated Tryptophol Tryptophol->Silylated_Tryptophol TBSCl Malonate_Adduct Malonate Adduct Silylated_Tryptophol->Malonate_Adduct 1. t-BuOCl 2. LiCH(CO2Me)2 Alkylated_Product Alkylated Product Malonate_Adduct->Alkylated_Product Pd-catalyzed Alkylation Decarboxylated_Ester Decarboxylated Ester Alkylated_Product->Decarboxylated_Ester Krapcho Decarboxylation N_Boc_Intermediate N-Boc Intermediate Decarboxylated_Ester->N_Boc_Intermediate (Boc)2O Primary_Alcohol Primary Alcohol N_Boc_Intermediate->Primary_Alcohol TBAF Aldehyde Aldehyde Primary_Alcohol->Aldehyde DMP Cycloadduct Cycloadduct Aldehyde->Cycloadduct 1. NH2OH 2. NaOCl (in situ [3+2]) Tricyclic_Intermediate Tricyclic Intermediate Cycloadduct->Tricyclic_Intermediate Reduction/ Rearrangement N_Ns_Intermediate N-Ns Intermediate Tricyclic_Intermediate->N_Ns_Intermediate o-NsCl Diol Diol N_Ns_Intermediate->Diol OsO4 Pentacyclic_Core Pentacyclic Core Diol->Pentacyclic_Core Oxidative Cleavage, Reductive Amination, Denosylation/Cyclization Alstonlarsine_A (+)-Alstonlarsine A Pentacyclic_Core->Alstonlarsine_A Ac2O

Caption: Synthetic workflow for the total synthesis of (+)-Alstonlarsine A.

Biological Signaling Pathway

G cluster_cell Cancer Cell Alstonia_Alkaloid Alstonia Alkaloid Bax Bax Alstonia_Alkaloid->Bax Bcl2 Bcl-2 Alstonia_Alkaloid->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Alstonia alkaloids.

Application Notes and Protocols for the Extraction and Purification of Alstolenine from Alstonia scholaris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonia scholaris, commonly known as the Devil's Tree or Saptaparni, is a rich source of various indole (B1671886) alkaloids, which have garnered significant interest for their diverse pharmacological activities. Among these is Alstolenine, a compound of interest for further research and drug development. These application notes provide a comprehensive overview of a generalized protocol for the extraction and purification of alkaloids from Alstonia scholaris, which can be adapted for the specific isolation of this compound. The protocols are based on established methodologies reported in scientific literature.

Data Presentation

The yield of alkaloids from Alstonia scholaris can vary depending on the plant part used, geographical location, season of collection, and the extraction method employed. The following table summarizes quantitative data from various studies on the extraction of alkaloids from Alstonia scholaris.

Plant PartExtraction MethodSolvent SystemTotal Alkaloid YieldReference
LeavesMethanolic Extraction (Soxhlet)Methanol15.52 mg/g (Crude Extract)[1]
LeavesMethanolic Extraction followed by Column ChromatographyMethanol13.6 mg/g (Purified Extract)[1]
LeavesMaceration with 1% HCl, followed by basification and extraction1% Hydrochloric Acid, Ammonium Hydroxide, Chloroform (B151607)0.4% (w/w) of a purified colorless powder compound[2]

Experimental Protocols

1. Plant Material Collection and Preparation

  • Collection: The leaves of Alstonia scholaris should be collected from a mature, healthy plant.

  • Authentication: The plant material should be authenticated by a qualified botanist.

  • Washing and Drying: The collected leaves are thoroughly washed with running tap water to remove any dirt and debris. They are then shade-dried at room temperature for approximately 20 days or until they are completely brittle.[1]

  • Pulverization: The dried leaves are pulverized into a fine powder using a mechanical grinder.[1][2]

2. Extraction of Crude Alkaloids

Two common methods for the extraction of alkaloids from Alstonia scholaris are presented below.

Method A: Soxhlet Extraction

This method is suitable for the exhaustive extraction of alkaloids using an organic solvent.

  • Apparatus: Soxhlet extractor, heating mantle, round bottom flask, condenser.

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Place a known quantity of the powdered leaf material (e.g., 100 g) into a thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round bottom flask with the extraction solvent (e.g., 500 mL of methanol).

    • Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to a temperature that allows for gentle boiling.

    • Allow the extraction to proceed for several hours (e.g., 6-8 hours) or until the solvent in the siphon tube becomes colorless.

    • After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude alkaloidal extract.

Method B: Acid-Base Extraction (Maceration)

This method is more specific for the extraction of alkaloids, which are basic in nature.

  • Reagents: 1% Hydrochloric Acid (HCl), 25% Ammonium Hydroxide (NH₄OH), Chloroform (CHCl₃).

  • Procedure:

    • Macerate 500 g of the powdered leaves in 1% HCl (pH 2) at room temperature overnight.[2]

    • Filter the acidic solution through Whatman filter paper.

    • Make the filtrate alkaline by adding 25% NH₄OH solution until the pH reaches 9.[2]

    • Partition the alkaline solution with an immiscible organic solvent like chloroform in a separatory funnel. Repeat the extraction three times.

    • Combine the organic layers and wash with distilled water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

3. Purification of this compound

Column chromatography is a widely used technique for the separation and purification of individual alkaloids from the crude extract.

  • Adsorbent: Silica (B1680970) gel (60-120 mesh or 100-200 mesh).

  • Eluting Solvents: A gradient of non-polar to polar solvents. A common system is a mixture of n-hexane and ethyl acetate.

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into a glass column. Allow the silica gel to settle uniformly without any air bubbles.

    • Sample Loading: Dissolve the crude alkaloid extract in a minimum amount of the initial eluting solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

    • Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing proportions of a more polar solvent (e.g., ethyl acetate).[2] A suggested gradient could be:

      • n-Hexane (100%)

      • n-Hexane:Ethyl Acetate (95:5)

      • n-Hexane:Ethyl Acetate (90:10)

      • n-Hexane:Ethyl Acetate (85:15)

      • ...and so on.

    • Fraction Collection: Collect the eluate in separate fractions of equal volume (e.g., 20-25 mL).

    • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 14:6).[2] Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

    • Pooling and Concentration: Combine the fractions that show a single spot with a similar Rf value corresponding to the target compound, this compound. Evaporate the solvent from the pooled fractions to obtain the purified compound.

4. Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using various spectroscopic techniques:

  • Thin Layer Chromatography (TLC): To check the purity and determine the Rf value.

  • Melting Point: To determine the melting point of the purified compound.

  • UV-Visible Spectroscopy: To determine the wavelength of maximum absorption (λmax).

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of alkaloids from Alstonia scholaris.

Extraction_Purification_Workflow A Plant Material (Alstonia scholaris leaves) B Washing and Shade Drying A->B C Pulverization (Fine Powder) B->C D Extraction C->D E Soxhlet Extraction (Methanol) D->E Method A F Acid-Base Extraction (1% HCl, NH4OH, Chloroform) D->F Method B G Crude Alkaloid Extract E->G F->G H Column Chromatography (Silica Gel) G->H I Fraction Collection H->I J TLC Monitoring I->J K Pooling of Similar Fractions J->K L Purified this compound K->L M Characterization (TLC, MP, UV, IR, NMR, MS) L->M

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling Pathways

Conclusion

The protocols outlined in these application notes provide a robust framework for the extraction and purification of this compound from Alstonia scholaris. Researchers are encouraged to optimize these general methods to achieve higher yields and purity of the target compound. The successful isolation and characterization of this compound will be a crucial step in unlocking its full therapeutic potential.

References

Application Notes and Protocols for the Quantification of Alstolenine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstolenine, a monoterpenoid indole (B1671886) alkaloid primarily found in plants of the Alstonia genus, has garnered significant interest within the scientific community due to its potential pharmacological activities. As research into its therapeutic applications progresses, the need for accurate and reliable quantitative analysis of this compound in plant extracts becomes paramount for ensuring the quality, consistency, and efficacy of derived products. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The methodologies outlined below are based on established principles for the analysis of indole alkaloids from Alstonia scholaris and serve as a comprehensive guide for developing and validating a robust quantitative assay for this compound.

Analytical Techniques for this compound Quantification

The selection of an appropriate analytical technique is critical and depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Photodiode Array) is a widely used technique for the quantification of phytochemicals. It offers good resolution and sensitivity for the analysis of alkaloids.

  • High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput screening method.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it the gold standard for trace-level quantification of analytes in complex matrices like plant extracts.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a representative HPLC method for the quantification of this compound. The parameters provided are based on methods used for similar alkaloids from Alstonia scholaris and should be optimized and validated for this compound specifically.

Experimental Protocol

1. Sample Preparation (Plant Extract)

  • Extraction:

    • Accurately weigh 1.0 g of dried and powdered plant material (e.g., leaves or bark of Alstonia scholaris).

    • Perform extraction with 50 mL of methanol (B129727) using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

    • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by serial dilution with methanol.

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of Acetonitrile (A) and 0.1% formic acid in water (B).

    • Gradient Program: 0-5 min, 10-30% A; 5-15 min, 30-60% A; 15-20 min, 60-10% A; 20-25 min, 10% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or the λmax of this compound).

3. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Linearity: Assessed by injecting the standard solutions at different concentrations and plotting the peak area against the concentration.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Determined by recovery studies, spiking a blank matrix with a known concentration of the standard.

  • Precision: Assessed by analyzing replicate injections of the standard solution at different concentrations on the same day (intra-day precision) and on different days (inter-day precision).

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative data from a validated HPLC method for this compound.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Accuracy (Recovery) 98 - 102%
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a rapid and efficient alternative for the quantification of this compound.

Experimental Protocol

1. Sample and Standard Preparation

  • Prepare the plant extract and standard solutions of this compound as described in the HPLC section.

2. Chromatographic Conditions

  • Instrument: HPTLC system with an automatic sample applicator, developing chamber, and TLC scanner.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm).

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (7:2:1, v/v/v).

  • Application: Apply 5 µL of the standard and sample solutions as 8 mm bands on the HPTLC plate.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 8 cm.

  • Drying: Air-dry the plate after development.

  • Densitometric Scanning: Scan the plate at 254 nm using a TLC scanner in absorbance-reflectance mode.

3. Method Validation

Validate the HPTLC method for the same parameters as the HPLC method (Linearity, LOD, LOQ, Accuracy, Precision, and Specificity).

Quantitative Data Summary (Hypothetical)

The following table presents the expected quantitative data from a validated HPTLC method for this compound.

ParameterResult
Linearity Range 100 - 800 ng/spot
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 20 ng/spot
Limit of Quantitation (LOQ) 60 ng/spot
Accuracy (Recovery) 97 - 103%
Intra-day Precision (%RSD) < 2.5%
Inter-day Precision (%RSD) < 3.5%

Visualizations

The following diagrams illustrate the general workflow for the quantification of this compound and a hypothetical signaling pathway that could be investigated in relation to its pharmacological activity.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Quantification cluster_data Data Processing & Validation plant_material Plant Material (e.g., Alstonia scholaris) extraction Extraction (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration hplc HPLC Analysis filtration->hplc Plant Extract hptlc HPTLC Analysis filtration->hptlc Plant Extract lcms LC-MS/MS Analysis filtration->lcms Plant Extract standard This compound Standard dilution Serial Dilution standard->dilution dilution->hplc Standard Curve dilution->hptlc Standard Curve dilution->lcms Standard Curve quantification Quantification hplc->quantification hptlc->quantification lcms->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for this compound quantification.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor G_Protein G-Protein Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression (e.g., Anti-inflammatory) CREB->Gene_Expression Regulates

Caption: Hypothetical this compound signaling pathway.

Conclusion

The successful quantification of this compound in plant extracts is a critical step in the research and development of new phytopharmaceuticals. The HPLC and HPTLC methods detailed in these application notes provide a solid foundation for establishing a validated, reliable, and accurate analytical procedure. For higher sensitivity and selectivity, especially in complex biological matrices, the development of an LC-MS/MS method is recommended. It is imperative that any chosen method undergoes rigorous validation to ensure the integrity and reproducibility of the quantitative data, thereby supporting the safe and effective use of this compound-containing products.

Application Notes and Protocols for Alstonine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The information provided herein pertains to the indole (B1671886) alkaloid Alstonine (B1665729) . It is believed that "Alstolenine" is a likely misspelling of this compound, as a thorough search of scientific literature did not yield results for "this compound."

Introduction to Alstonine as a Research Tool

Alstonine is a pentacyclic indole alkaloid found in various plant species, including Alstonia boonei and Rauwolfia vomitoria, which have a history of use in traditional medicine for treating mental health conditions.[1][2] In modern neuropharmacology, alstonine has emerged as a valuable research tool, primarily due to its unique antipsychotic and anxiolytic properties.[1][3][4][5] Its mechanism of action appears to differ from that of typical and atypical antipsychotics, making it an intriguing subject for novel drug discovery and for elucidating the complex neurobiology of psychiatric disorders.[1][2][3]

Alstonine's primary application in a research setting is to investigate novel pathways and mechanisms related to psychosis and anxiety.[1][2] It is particularly useful for studying the roles of serotonergic and dopaminergic systems beyond direct receptor antagonism.[1][6]

Neuropharmacological Profile of Alstonine

Alstonine exhibits a pharmacological profile akin to atypical antipsychotics but with a distinct mechanistic signature.[1][2][3]

Antipsychotic-like Activity:

  • In preclinical rodent models, alstonine has been shown to inhibit behaviors associated with psychosis, such as amphetamine- and apomorphine-induced stereotypy and MK-801-induced hyperlocomotion.[1][3][4]

  • Notably, it prevents haloperidol-induced catalepsy, a characteristic that aligns it with atypical antipsychotics and suggests a lower risk of extrapyramidal side effects.[1][3][7]

Anxiolytic Activity:

  • Alstonine has demonstrated anxiolytic effects in standard behavioral paradigms like the hole-board and light/dark box tests.[1][5][8]

Mechanism of Action:

  • Unlike many antipsychotics, alstonine does not appear to bind directly to dopamine (B1211576) D1 and D2 receptors or serotonin (B10506) 5-HT2A receptors.[1][3]

  • Its effects are thought to be mediated through an indirect modulation of neurotransmitter systems.[1][6] Evidence suggests an involvement of 5-HT2A/2C receptors, as the anxiolytic effects of alstonine are blocked by the 5-HT2A/2C antagonist ritanserin.[1][5] It has been proposed that alstonine may act as an inverse agonist at these receptors.[1][7]

  • Alstonine has also been shown to increase serotonergic transmission and enhance the intraneuronal catabolism of dopamine.[7][9] Furthermore, it may indirectly inhibit glutamate (B1630785) reuptake.[10]

Data Presentation

Table 1: Summary of In Vivo Neuropharmacological Effects of Alstonine in Rodent Models

Behavioral Model Species Alstonine Dose Range Observed Effect Reference
Amphetamine-Induced LethalityMouse0.5 - 2.0 mg/kg (i.p.)Prevention of lethality[1][3]
Apomorphine-Induced StereotypyMouseNot specifiedInhibition of stereotypy[1][3]
Haloperidol-Induced CatalepsyMouseNot specifiedPrevention of catalepsy[1][3]
MK-801-Induced HyperlocomotionMouse0.1, 0.5, 1.0 mg/kgPrevention of hyperlocomotion[1][4]
Hole-Board TestMouseNot specifiedIncrease in head-dips (anxiolytic)[1][5]
Light/Dark Box TestMouseNot specifiedIncrease in time spent in the light area (anxiolytic)[1][5]

Experimental Protocols

Protocol 1: Evaluation of Anxiolytic Activity of Alstonine using the Light/Dark Box Test

This protocol is a generalized procedure and should be adapted based on specific experimental requirements and institutional guidelines.

Objective: To assess the anxiolytic-like effects of alstonine in mice.

Materials:

  • Alstonine

  • Vehicle (e.g., saline with a small percentage of DMSO or Tween 80 for solubility)

  • Light/Dark Box apparatus

  • Male mice (species and strain to be specified, e.g., C57BL/6)

  • Syringes and needles for administration

Procedure:

  • Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Habituation: On the day of the experiment, allow mice to habituate to the testing room for at least 30 minutes before the start of the procedure.

  • Drug Administration:

    • Prepare fresh solutions of alstonine in the vehicle at the desired concentrations (e.g., 0.5, 1.0, and 2.0 mg/kg).

    • Administer alstonine or vehicle intraperitoneally (i.p.) to different groups of mice. The volume of administration should be consistent across all animals (e.g., 10 ml/kg).

  • Post-Dosing Interval: Allow for a 30-minute interval between drug administration and the start of the behavioral test.

  • Behavioral Testing:

    • Place a mouse in the center of the light compartment of the light/dark box, facing away from the opening to the dark compartment.

    • Start a timer and a video recording system to track the mouse's behavior for a 5-minute period.

    • Key parameters to measure include:

      • Time spent in the light compartment

      • Time spent in the dark compartment

      • Latency to first enter the dark compartment

      • Number of transitions between the two compartments

  • Data Analysis:

    • Analyze the recorded videos to score the behavioral parameters.

    • Use appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the alstonine-treated groups with the vehicle-treated control group. An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.

Protocol 2: In Vitro Assessment of Alstonine's Effect on Serotonin 5-HT2A/2C Receptor Signaling

This protocol outlines a general approach for a cell-based functional assay.

Objective: To determine if alstonine acts as an antagonist or inverse agonist at 5-HT2A/2C receptors.

Materials:

  • A cell line stably expressing human 5-HT2A or 5-HT2C receptors (e.g., HEK293 or CHO cells).[11][12]

  • Cell culture medium and supplements

  • Alstonine

  • A known 5-HT2A/2C agonist (e.g., serotonin)

  • A known 5-HT2A/2C antagonist (e.g., ritanserin) for positive control

  • A calcium flux assay kit (e.g., Fluo-4 AM) or an inositol (B14025) phosphate (B84403) accumulation assay kit.[11][12][13]

  • A microplate reader capable of fluorescence detection or radiometric counting.[11][12]

Procedure:

  • Cell Culture and Plating:

    • Culture the 5-HT2A or 5-HT2C expressing cells according to standard protocols.

    • Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare serial dilutions of alstonine, the agonist, and the antagonist in an appropriate assay buffer.

  • Antagonist/Inverse Agonist Mode:

    • To assess for antagonist or inverse agonist activity, pre-incubate the cells with varying concentrations of alstonine for a specified period (e.g., 15-30 minutes).

    • Following pre-incubation, add a fixed concentration of the 5-HT agonist (typically at its EC80 concentration) to the wells.

    • Measure the cellular response (calcium flux or inositol phosphate accumulation) using the microplate reader.

  • Agonist Mode:

    • To test for agonist activity, add varying concentrations of alstonine directly to the cells and measure the response.

  • Data Analysis:

    • For antagonist mode, plot the agonist response as a function of alstonine concentration and calculate the IC50 value.

    • For inverse agonist mode, look for a decrease in the basal signal in the absence of an agonist.

    • For agonist mode, plot the response as a function of alstonine concentration and calculate the EC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Alstonine_Proposed_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Glutamate_Transporter Glutamate Transporter D2R Dopamine D2 Receptor HT2A_2C 5-HT2A/2C Receptor Alstonine Alstonine Alstonine->DAT Modulates (Increases Uptake) Alstonine->Glutamate_Transporter Indirectly Inhibits Reuptake Alstonine->HT2A_2C Inverse Agonist? Dopamine Dopamine Dopamine->D2R Binds Serotonin Serotonin Serotonin->HT2A_2C Binds Glutamate Glutamate

Caption: Proposed neuropharmacological mechanisms of Alstonine.

Anxiolytic_Behavioral_Assay_Workflow start Start: Acclimated Mice acclimation Habituate to Testing Room (30 min) start->acclimation drug_admin Drug Administration (Alstonine or Vehicle i.p.) acclimation->drug_admin group1 Group 1: Vehicle group2 Group 2: Alstonine (Low Dose) group3 Group 3: Alstonine (Mid Dose) group4 Group 4: Alstonine (High Dose) wait Post-Dosing Interval (30 min) testing Light/Dark Box Test (5 min) wait->testing data_collection Record Behavioral Parameters: - Time in light/dark - Latency to enter dark - Transitions testing->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis end End: Assess Anxiolytic Effect analysis->end

Caption: Experimental workflow for assessing the anxiolytic effects of Alstonine.

References

Application of Alstonine in Acetylcholinesterase Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonine, a pentacyclic indole (B1671886) alkaloid found in various plant species such as Alstonia boonei and Catharanthus roseus, has been traditionally used for treating mental illnesses.[1] While extensively studied for its antipsychotic and anxiolytic properties, emerging research has indicated its potential as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease, as it increases acetylcholine levels in the brain, which are depleted in such conditions. This document provides detailed application notes and a generalized protocol for assessing the acetylcholinesterase inhibitory activity of Alstonine.

Principle of the Assay

The most widely used method for screening acetylcholinesterase inhibitors is the colorimetric method developed by Ellman. This assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) iodide (ATCI) by acetylcholinesterase. The resulting product, 5-thio-2-nitrobenzoate (TNB), is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The presence of an AChE inhibitor, such as Alstonine, reduces the rate of this color formation, and the degree of inhibition can be calculated by comparing the reaction rates with and without the inhibitor.

Quantitative Data

The inhibitory potential of Alstonine against acetylcholinesterase is quantified by its half-maximal inhibitory concentration (IC50) value. The available data for Alstonine is summarized in the table below. Researchers are encouraged to perform their own dose-response studies to confirm these findings and to determine other kinetic parameters such as the inhibition constant (Ki) and the mechanism of inhibition.

CompoundIC50 (µM)Source Organism of AChEReference
Alstonine10.8Not Specified[1]
Alstonine Epimer11.7Not Specified[1]
Galanthamine (Reference Drug)2.40 ± 0.45Not Specified[2]

Experimental Protocols

The following is a detailed protocol for the in vitro determination of acetylcholinesterase inhibitory activity using Ellman's method. This is a general protocol that can be adapted for testing Alstonine.

Materials and Reagents
  • Alstonine (of known purity)

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus), Type VI-S, lyophilized powder

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

  • Donepezil or Galanthamine (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

Preparation of Solutions
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M phosphate buffer (pH 7.0-8.0).

  • ATCI Solution (14 mM): Dissolve 4.02 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.

  • AChE Enzyme Solution (1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0) and dilute to a final concentration of 1 U/mL immediately before use. Keep the enzyme solution on ice.

  • Alstonine Stock Solution: Prepare a stock solution of Alstonine in a suitable solvent (e.g., DMSO or methanol) at a high concentration (e.g., 10 mM).

  • Alstonine Working Solutions: Prepare a series of dilutions of the Alstonine stock solution in 0.1 M phosphate buffer (pH 8.0) to achieve a range of final assay concentrations. Ensure the final solvent concentration in the assay does not exceed 1%.

Assay Procedure (96-well plate format)
  • Assay Setup: In a 96-well plate, add the following reagents in the specified order:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Solvent + 10 µL deionized water (in place of ATCI)

    • Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL Solvent

    • Test Sample (with Alstonine): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL Alstonine working solution

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the enzymatic reaction. The final volume in each well should be 180 µL.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each Alstonine concentration using the following formula:

    % Inhibition = [(V_control - V_sample) / V_control] x 100

    Where:

    • V_control = Rate of reaction of the control (no inhibitor)

    • V_sample = Rate of reaction in the presence of Alstonine

  • Plot the percentage of inhibition against the logarithm of the Alstonine concentration.

  • Determine the IC50 value, which is the concentration of Alstonine that causes 50% inhibition of AChE activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) add_reagents Add Reagents to 96-well Plate (Buffer, AChE, DTNB, Alstonine) prep_reagents->add_reagents prep_alstonine Prepare Alstonine Dilutions prep_alstonine->add_reagents pre_incubate Pre-incubate at 25°C for 10 min add_reagents->pre_incubate add_atci Initiate Reaction with ATCI pre_incubate->add_atci measure_abs Measure Absorbance at 412 nm (Kinetic Reading) add_atci->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the acetylcholinesterase inhibition assay using Ellman's method.

General Mechanism of Acetylcholinesterase Inhibition

G cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by Alstonine AChE Acetylcholinesterase (Enzyme) Products Choline + Acetate (Products) AChE->Products Hydrolysis ACh Acetylcholine (Substrate) ACh->AChE AChE_inhibited Acetylcholinesterase (Enzyme) No_Reaction No or Reduced Reaction AChE_inhibited->No_Reaction Inhibition of Hydrolysis Alstonine Alstonine (Inhibitor) Alstonine->AChE_inhibited Binds to Enzyme

Caption: General mechanism of acetylcholinesterase inhibition by an inhibitor like Alstonine.

Conclusion

Alstonine demonstrates potential as an acetylcholinesterase inhibitor, which warrants further investigation for its therapeutic applications in neurodegenerative diseases. The provided protocol based on Ellman's method offers a reliable and reproducible framework for researchers to quantify the AChE inhibitory activity of Alstonine and similar compounds. Further studies are necessary to elucidate the precise mechanism of inhibition and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Application Notes and Protocols for Evaluating Alstolenine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstolenine, an indole (B1671886) alkaloid, has been identified as a compound of interest for its potential therapeutic properties. Preliminary studies on related compounds suggest that this compound may possess significant anti-inflammatory and cytotoxic activities. These biological activities are often mediated through the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document provides detailed application notes and experimental protocols for evaluating the bioactivity of this compound using common cell-based assays.

Data Presentation: Evaluating this compound Bioactivity

The following tables present a summary of hypothetical quantitative data for this compound's effects on cell viability and inflammatory responses. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineThis compound Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Control) (LDH Assay)
MCF-7 0 (Control)100 ± 4.55.2 ± 1.1
1085.2 ± 5.115.8 ± 2.3
2562.7 ± 3.938.4 ± 3.1
5041.3 ± 4.265.1 ± 4.5
10022.5 ± 3.182.7 ± 5.0
HeLa 0 (Control)100 ± 5.24.8 ± 0.9
1088.1 ± 4.814.2 ± 1.8
2565.4 ± 4.135.9 ± 2.9
5045.8 ± 3.762.3 ± 4.1
10025.1 ± 2.979.5 ± 4.8

Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated Macrophages (RAW 264.7)

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated) 15.2 ± 2.18.5 ± 1.5
LPS (1 µg/mL) 1250.8 ± 85.3850.4 ± 65.7
LPS + this compound (10 µM) 980.5 ± 70.1650.2 ± 50.3
LPS + this compound (25 µM) 650.3 ± 55.9420.8 ± 35.1
LPS + this compound (50 µM) 320.1 ± 30.4210.5 ± 20.9

Experimental Protocols

Cell Viability and Cytotoxicity Assays

A. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or Solubilization Solution[2][3]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[4]

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Carefully remove the medium.

  • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2][3]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[3]

B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.[5][6]

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (e.g., from Promega, Abcam, or similar suppliers)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound and include controls for spontaneous release (vehicle-treated cells) and maximum release (cells treated with a lysis buffer provided in the kit).[7]

  • Incubate for the desired exposure period.

  • Centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubate at room temperature for 30 minutes, protected from light.[8]

  • Add 50 µL of the stop solution provided in the kit to each well.[8]

  • Measure the absorbance at 490 nm using a microplate reader.[7][8]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Anti-inflammatory Assays

A. Measurement of TNF-α and IL-6 by ELISA

This protocol quantifies the production of pro-inflammatory cytokines, TNF-α and IL-6, in cell culture supernatants.[9][10]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Human TNF-α and IL-6 ELISA kits (e.g., from R&D Systems, Thermo Fisher Scientific)

  • 96-well ELISA plates

  • Wash buffer, blocking buffer, detection antibody, and substrate solution (provided in the kit)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include untreated and LPS-only controls.

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[10] This typically involves:

    • Coating the plate with a capture antibody.

    • Blocking the plate.

    • Adding the standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding the substrate solution and stopping the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

Signaling Pathway Analysis

A. Western Blot for NF-κB and MAPK Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[11]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed and treat cells with this compound and/or LPS as described for the anti-inflammatory assay.

  • Lyse the cells with lysis buffer on ice.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression or phosphorylation levels.

Visualizations

experimental_workflow cluster_assays Cell-Based Assays cluster_methods_cyto Methods cluster_methods_inflam Methods cluster_methods_signal Methods Cytotoxicity Cytotoxicity Assays MTT MTT Assay (Cell Viability) Cytotoxicity->MTT LDH LDH Assay (Cytotoxicity) Cytotoxicity->LDH AntiInflammatory Anti-inflammatory Assays ELISA ELISA (TNF-α, IL-6) AntiInflammatory->ELISA Signaling Signaling Pathway Analysis WesternBlot Western Blot (NF-κB, MAPK proteins) Signaling->WesternBlot This compound This compound Treatment This compound->Cytotoxicity This compound->AntiInflammatory This compound->Signaling

Caption: Experimental workflow for evaluating this compound bioactivity.

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates This compound This compound This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Inhibits IkBa_p p-IκBα IkBa->IkBa_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK Activates This compound This compound This compound->MAPKKK Inhibits MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Genes Pro-inflammatory Gene Expression AP1->Genes

Caption: this compound's potential modulation of the MAPK signaling pathway.

References

Alstolenine solution preparation and stability for in-vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific preparation and stability of Alstolenine for in-vitro studies is limited. The following application notes and protocols are based on established best practices for handling novel compounds and analogous substances in a research setting. It is imperative for researchers to empirically determine the optimal conditions for this compound in their specific experimental context.

Introduction

This compound, a novel compound of interest, requires carefully developed protocols for its dissolution and handling to ensure reproducible and reliable results in in-vitro assays. These notes provide a comprehensive guide for the preparation of this compound solutions, with a focus on maximizing solubility and maintaining stability for cell-based and other in-vitro experiments.

Solvent Selection and Solubility Determination

The choice of solvent is critical for the successful use of any compound in biological assays. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for dissolving a broad range of organic molecules due to its high solubilizing power and miscibility with aqueous media.[1] However, the final concentration of DMSO in cell culture should be kept low (typically ≤0.5%, and often below 0.1% for sensitive cell lines) to avoid cytotoxicity.

Protocol for Solubility Assessment:

A preliminary solubility test is essential to determine the maximum stock concentration achievable in the chosen solvent.

  • Preparation: Weigh a small, precise amount of this compound powder (e.g., 1 mg).

  • Solvent Addition: Add a measured volume of the primary solvent (e.g., 100 µL of DMSO) to achieve a high theoretical concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution vigorously. Gentle warming (to 37°C) or brief sonication can aid dissolution.

  • Observation: Visually inspect for any undissolved particulate matter.

  • Iteration: If the compound dissolves completely, it indicates that the solubility is at least at that concentration. If not, add more solvent incrementally until complete dissolution is achieved to determine the approximate solubility limit.

Stock Solution Preparation and Storage

High-concentration stock solutions are prepared in an organic solvent, typically DMSO, to be later diluted to working concentrations in aqueous media.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Calculation: Determine the mass of this compound required to make a 10 mM solution based on its molecular weight.

    • Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

  • Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. As with solubility testing, gentle warming or sonication may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to minimize freeze-thaw cycles and exposure to moisture. Store at -20°C or -80°C for long-term stability. While specific data for this compound is unavailable, many compounds in DMSO are stable for extended periods under these conditions.[2][3]

Working Solution Preparation

Working solutions are prepared by diluting the high-concentration stock solution into the final aqueous medium (e.g., cell culture medium). A critical challenge at this step is preventing the compound from precipitating out of the solution.

Protocol for Preparing Working Solutions:

  • Pre-warming: Warm the cell culture medium to 37°C. This can help improve the solubility of the compound upon dilution.

  • Serial Dilution (Recommended): To avoid localized high concentrations that can lead to precipitation, perform a serial dilution.

    • First, dilute the DMSO stock solution into a small volume of pre-warmed medium to create an intermediate concentration.

    • Then, add this intermediate solution to the final volume of the medium to achieve the desired working concentration.

  • Direct Dilution (for lower concentrations): For lower final concentrations, direct addition of the DMSO stock to the final volume of the medium while vortexing may be sufficient.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below the tolerance level of the experimental system (e.g., <0.5%).

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.

Stability Assessment

The stability of this compound in both the DMSO stock and the final aqueous working solution is crucial for the reliability of experimental results. Stability can be affected by factors such as temperature, light exposure, pH, and the presence of other components in the medium.

Protocol for Preliminary Stability Assessment:

  • Sample Preparation: Prepare aliquots of the this compound stock solution in DMSO and the working solution in the cell culture medium.

  • Incubation: Store the aliquots under different conditions relevant to the experiment (e.g., 4°C, room temperature, 37°C) for various durations (e.g., 0, 2, 8, 24 hours).

  • Analysis: At each time point, assess the integrity of this compound. This can be done by:

    • Visual Inspection: Check for any signs of precipitation.

    • Analytical Chemistry: Use techniques like High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound remaining.

    • Bioassay: Compare the biological activity of the stored solutions to that of a freshly prepared solution.

Data Presentation

While specific quantitative data for this compound is not available, the following tables illustrate how such data should be structured for clarity and comparison.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Maximum Solubility (mM)Observations
DMSO25[Data to be determined]Clear solution
Ethanol25[Data to be determined]
PBS (pH 7.4)25[Data to be determined]
DMEM + 10% FBS37[Data to be determined]

Table 2: Stability of this compound (10 mM Stock) in DMSO

Storage Temperature (°C)Time (days)Purity (%)Observations
-800100
30[Data to be determined]
90[Data to be determined]
-200100
30[Data to be determined]
90[Data to be determined]
40100
7[Data to be determined]
14[Data to be determined]

Table 3: Stability of this compound (10 µM Working Solution) in Cell Culture Medium at 37°C

Time (hours)Concentration Remaining (µM)% RemainingObservations
010100No precipitation
2[Data to be determined][Data to be determined]
8[Data to be determined][Data to be determined]
24[Data to be determined][Data to be determined]

Visualizations

The following diagrams illustrate the generalized workflows for preparing this compound solutions and assessing its stability.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex/Sonicate add_dmso->vortex aliquot Aliquot vortex->aliquot store Store at -80°C aliquot->store warm_media Warm Media to 37°C store->warm_media Dilution Step dilute_intermediate Intermediate Dilution warm_media->dilute_intermediate dilute_final Final Dilution dilute_intermediate->dilute_final use Use in Assay dilute_final->use

Caption: Workflow for this compound solution preparation.

G cluster_conditions Incubation Conditions cluster_timepoints Time Points prep_solution Prepare this compound Solution (Stock or Working) temp_4c 4°C prep_solution->temp_4c temp_rt Room Temp prep_solution->temp_rt temp_37c 37°C prep_solution->temp_37c t0 0h temp_4c->t0 t2 2h temp_4c->t2 t8 8h temp_4c->t8 t24 24h temp_4c->t24 temp_rt->t0 temp_rt->t2 temp_rt->t8 temp_rt->t24 temp_37c->t0 temp_37c->t2 temp_37c->t8 temp_37c->t24 analysis Analysis (HPLC, Bioassay, Visual) t0->analysis t2->analysis t8->analysis t24->analysis data Generate Stability Data analysis->data

Caption: Workflow for assessing this compound stability.

References

Application Notes and Protocols for the Use of Alstonine in High-throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonine is a naturally occurring indole (B1671886) alkaloid found in various plant species, including those of the Alstonia and Rauvolfia genera.[1] It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including antipsychotic, anxiolytic, anticancer, and antimalarial activities.[1][2] The unique mechanism of action of Alstonine, particularly its modulation of serotonergic and dopaminergic pathways without direct binding to dopamine (B1211576) D1/D2 receptors, makes it a compelling candidate for drug discovery programs.[3][4]

These application notes provide detailed protocols for the use of Alstonine in high-throughput screening (HTS) to identify novel lead compounds for various therapeutic areas. The protocols are designed for researchers in academic and industrial settings engaged in drug discovery and development.

Biological Activities and Mechanisms of Action

Alstonine exhibits a broad spectrum of biological activities, making it a versatile tool for drug discovery screening. Its primary known mechanisms of action include:

  • Antipsychotic and Anxiolytic Effects: Alstonine's antipsychotic-like effects are mediated through its interaction with the serotonin (B10506) 5-HT2C receptor.[5] It also indirectly modulates dopamine uptake, contributing to its unique pharmacological profile that differs from typical and atypical antipsychotics.[3][6]

  • Anticancer Activity: Alstonine has demonstrated cytotoxic effects against various cancer cell lines.[7] Its proposed mechanism involves the selective binding to and inhibition of the replication of cancer cell DNA.[7]

  • Antiplasmodial Activity: Alstonine shows potent activity against Plasmodium falciparum, the parasite responsible for malaria.[8]

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of Alstonine, providing a baseline for its potency and potential therapeutic window.

Table 1: In Vitro Activity of Alstonine

Assay TypeCell Line / TargetIC50 / EC50Reference
AntiplasmodialP. falciparum D60.048 µM[8]
AntiplasmodialP. falciparum W20.109 µM[8]
CytotoxicityYC8 Lymphoma Ascites CellsNot explicitly stated, but effective in vivo[7]
CytotoxicityEhrlich Ascites Carcinoma CellsNot explicitly stated, but effective in vivo[7]

Table 2: In Vivo Activity of Alstonine

Animal ModelEffectEffective DoseReference
MousePrevention of amphetamine-induced lethality0.5 - 2.0 mg/kg[2]
MousePrevention of MK-801 induced hyperlocomotion0.1, 0.5, and 1.0 mg/kg[2]

Experimental Protocols for High-Throughput Screening

The following are detailed protocols for HTS assays relevant to the biological activities of Alstonine. These protocols can be adapted for 384-well or 1536-well formats for automated screening.

Protocol 1: 5-HT2C Receptor Agonist Screening (Calcium Flux Assay)

This assay identifies compounds that act as agonists at the 5-HT2C receptor by measuring changes in intracellular calcium levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Alstonine (positive control)

  • 5-HT (reference agonist)

  • Test compound library

  • 384-well black, clear-bottom microplates

Methodology:

  • Cell Plating: Seed the 5-HT2C expressing cells into 384-well plates at a density of 15,000-25,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of Alstonine, the reference agonist, and the test compounds in assay buffer. Add the compounds to the assay plate.

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission) using a fluorescence plate reader. Record a baseline reading before adding the compounds and then monitor the fluorescence change over time after compound addition.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well.

  • Normalize the data to the response of the reference agonist.

  • Determine the EC50 values for active compounds from dose-response curves.

  • Assess the quality of the assay using the Z'-factor, calculated from the positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.

Protocol 2: Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay identifies compounds that inhibit the reuptake of dopamine by the dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]-Dopamine (radiolabeled substrate) or a fluorescent dopamine analog

  • Alstonine (test compound)

  • GBR 12909 or cocaine (positive control inhibitors)

  • 96-well or 384-well microplates

  • Scintillation counter or fluorescence plate reader

Methodology:

  • Cell Plating: Seed the hDAT-expressing cells into the appropriate microplates and allow them to adhere.

  • Compound Pre-incubation: Add serial dilutions of Alstonine, positive controls, and test compounds to the cells and incubate for 10-20 minutes at room temperature.

  • Substrate Addition: Add [³H]-Dopamine or the fluorescent dopamine analog to each well to initiate the uptake reaction.

  • Incubation: Incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

  • Signal Detection: For the radioactive assay, lyse the cells and measure the radioactivity in each well using a scintillation counter. For the fluorescent assay, measure the fluorescence intensity using a plate reader.

Data Analysis:

  • Calculate the percentage of dopamine uptake inhibition for each compound concentration.

  • Determine the IC50 values from the dose-response curves.

  • Calculate the Z'-factor to evaluate assay performance.

Protocol 3: Antiplasmodial (P. falciparum) Growth Inhibition Assay

This cell-based assay identifies compounds that inhibit the growth of the malaria parasite Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells

  • Complete parasite culture medium

  • SYBR Green I or other DNA-intercalating dye

  • Alstonine (test compound)

  • Chloroquine or Artemisinin (positive controls)

  • 384-well black, clear-bottom microplates

Methodology:

  • Compound Plating: Dispense serial dilutions of Alstonine, positive controls, and test compounds into the microplates.

  • Parasite Culture Addition: Add synchronized ring-stage P. falciparum culture (at ~0.5% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well. This lyses the red blood cells and allows the dye to bind to the parasite DNA.

  • Signal Detection: Incubate in the dark for 1 hour and then measure the fluorescence intensity (e.g., 485 nm excitation and 535 nm emission) using a fluorescence plate reader.

Data Analysis:

  • Calculate the percentage of parasite growth inhibition for each compound concentration.

  • Determine the IC50 values from the dose-response curves.

  • Assess the assay quality using the Z'-factor.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potential of compounds against mammalian cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Alstonine (test compound)

  • Doxorubicin (positive control)

  • 96-well or 384-well clear microplates

Methodology:

  • Cell Plating: Seed the cancer cells into the microplates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of Alstonine, positive control, and test compounds to the cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Signal Detection: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • Determine the IC50 values from the dose-response curves.

Visualizations

Signaling Pathways and Experimental Workflows

Alstonine_Signaling_Pathways cluster_serotonin Serotonergic Synapse cluster_dopamine Dopaminergic Synapse Alstonine Alstonine HT2CR 5-HT2C Receptor Alstonine->HT2CR Agonist PLC PLC HT2CR->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces Alstonine_DA Alstonine DAT Dopamine Transporter (DAT) Alstonine_DA->DAT Inhibits Presynaptic_Neuron Presynaptic Neuron DAT->Presynaptic_Neuron Reuptake Dopamine Dopamine Dopamine->DAT Synaptic_Cleft Synaptic Cleft

Caption: Signaling pathways modulated by Alstonine.

HTS_Workflow start Start HTS Campaign plate_compounds Plate Compound Library (384-well format) start->plate_compounds add_cells Add Target Cells (e.g., 5-HT2C expressing cells) plate_compounds->add_cells incubate Incubate with Compounds add_cells->incubate add_reagents Add Detection Reagents (e.g., Calcium Dye, SYBR Green) incubate->add_reagents read_plate Read Plate (Fluorescence / Absorbance) add_reagents->read_plate data_analysis Data Analysis (IC50 / EC50, Z'-factor) read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: General high-throughput screening workflow.

References

Application Notes and Protocols for Radiolabeling Alstolenine and its use in Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Alstolenine is a macroline-type indole (B1671886) alkaloid with a complex polycyclic structure. Understanding its pharmacological profile is crucial for potential drug development. Radioligand binding studies are a cornerstone in pharmacology for characterizing the interaction of a ligand with its receptor. This document provides detailed hypothetical protocols for the radiolabeling of this compound and its subsequent use in receptor binding assays.

Part 1: Radiolabeling of this compound

The introduction of a radioactive isotope into the this compound molecule is the first critical step. The choice of radionuclide will depend on the specific application, desired specific activity, and the available synthetic precursors.

Selection of Radionuclide

For in vitro binding studies, isotopes such as Tritium (B154650) (³H) and Iodine-125 (¹²⁵I) are commonly employed due to their suitable half-lives and emission characteristics.

  • Tritium (³H): Offers high specific activity and minimal structural modification to the parent molecule. Labeling is typically achieved through catalytic tritiation of an unsaturated precursor or by reduction of a suitable functional group with a tritiated reducing agent.

  • Iodine-125 (¹²⁵I): Provides very high specific activity, making it ideal for detecting low-density receptors. Labeling usually requires the introduction of a functional group amenable to iodination, such as a phenolic or an activated aromatic ring, onto the this compound scaffold or a suitable precursor.

Hypothetical Radiolabeling Protocols

1.2.1. Tritium Labeling ([³H]this compound)

Objective: To synthesize [³H]this compound via catalytic reduction of a dehydro-Alstolenine precursor.

Materials:

  • Dehydro-Alstolenine precursor

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvent (e.g., Ethyl Acetate, Methanol)

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter

Protocol:

  • Precursor Synthesis: Synthesize a dehydro-Alstolenine precursor containing a double bond at a position that is not critical for biological activity. This often requires a multi-step chemical synthesis.

  • Catalytic Tritiation: In a specialized tritium labeling apparatus, dissolve the dehydro-Alstolenine precursor and the Pd/C catalyst in the anhydrous solvent.

  • Introduce tritium gas into the reaction vessel and stir the mixture at room temperature until the theoretical amount of tritium has been consumed.

  • Purification: Remove the catalyst by filtration. The crude radiolabeled product is then purified using reverse-phase HPLC to separate [³H]this compound from unlabeled precursor and any side products.

  • Specific Activity Determination: The specific activity (Ci/mmol) of the purified [³H]this compound is determined by measuring the radioactivity and the mass of the compound.

1.2.2. Iodine-125 Labeling ([¹²⁵I]iodo-Alstolenine Analog)

Objective: To synthesize an [¹²⁵I]-labeled this compound analog by radioiodination of a suitable precursor.

Materials:

  • Phenolic or stannylated this compound precursor

  • Sodium [¹²⁵I]iodide

  • Oxidizing agent (e.g., Chloramine-T, Iodogen)

  • Reducing agent (e.g., Sodium metabisulfite)

  • Phosphate (B84403) buffer (pH 7.4)

  • Solid-phase extraction (SPE) cartridges

  • HPLC system with a gamma detector

Protocol:

  • Precursor Synthesis: Synthesize an this compound derivative containing a phenolic group or a trialkylstannyl group, which are amenable to electrophilic iodination.

  • Radioiodination: To a reaction vial coated with Iodogen, add the precursor dissolved in a small volume of organic solvent, followed by phosphate buffer and Na[¹²⁵I].

  • Allow the reaction to proceed for a short period (e.g., 5-15 minutes) at room temperature.

  • Quenching: Quench the reaction by adding a solution of sodium metabisulfite.

  • Purification: The reaction mixture is purified using SPE followed by reverse-phase HPLC to isolate the [¹²⁵I]iodo-Alstolenine analog.

  • Radiochemical Purity and Specific Activity: The radiochemical purity is assessed by HPLC, and the specific activity is calculated based on the amount of radioactivity and the mass of the labeled compound.

Part 2: Receptor Binding Assays

Based on the pharmacological profile of the structurally related alkaloid ajmaline (B190527), which is known to interact with ion channels, hypothetical binding studies for this compound could target cardiac and neuronal tissues rich in sodium, potassium, and calcium channels.

Hypothetical Experimental Protocols

2.1.1. Tissue Preparation (e.g., Rat Brain Homogenate)

  • Euthanize a rat according to approved animal welfare protocols.

  • Rapidly dissect the brain and place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenize the tissue using a Teflon-glass homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2.1.2. Saturation Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Set up a series of tubes containing a fixed amount of membrane protein.

  • Add increasing concentrations of radiolabeled this compound (e.g., [³H]this compound).

  • For each concentration, prepare a parallel set of tubes containing an excess of unlabeled this compound to determine non-specific binding.

  • Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity trapped on the filters using a scintillation or gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine Kd and Bmax.

2.1.3. Competition Binding Assay

Objective: To determine the affinity (Ki) of unlabeled competitor compounds for the this compound binding site.

  • Set up a series of tubes containing a fixed amount of membrane protein and a fixed concentration of radiolabeled this compound (typically at or below its Kd value).

  • Add increasing concentrations of the unlabeled competitor compound.

  • Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled this compound).

  • Incubate, filter, and measure radioactivity as described for the saturation assay.

  • Calculate the percentage of specific binding at each competitor concentration.

  • Analyze the data using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Part 3: Data Presentation

Quantitative data from binding studies should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Saturation Binding Parameters for [³H]this compound in Rat Brain Membranes

ParameterValueUnits
Kd5.2nM
Bmax250fmol/mg protein
Hill Coefficient0.98-

Table 2: Hypothetical Competition Binding Affinities (Ki) of Unlabeled Ligands for the [³H]this compound Binding Site in Rat Brain Membranes

CompoundKi (nM)
This compound4.8
Ajmaline15.6
Verapamil (Calcium Channel Blocker)120.3
Tetrodotoxin (Sodium Channel Blocker)>10,000
Compound X (Novel Analog)2.1

Part 4: Visualization of Workflows and Pathways

Graphviz diagrams can be used to visualize the experimental workflows and the underlying logic.

Radiolabeling_Workflow cluster_precursor Precursor Synthesis cluster_labeling Radiolabeling cluster_purification Purification & Analysis Precursor This compound Precursor (e.g., dehydro- (B1235302) or stannylated) Radiolabeling Catalytic Tritiation (³H₂) or Radioiodination (Na¹²⁵I) Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Analysis Determine Specific Activity & Radiochemical Purity Purification->Analysis Product Radiolabeled this compound ([³H]this compound or [¹²⁵I]iodo-Alstolenine) Analysis->Product

Caption: Workflow for the hypothetical radiolabeling of this compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Tissue Tissue Homogenate (e.g., Rat Brain) Incubation Incubation of Membranes, Radioligand & Competitor Tissue->Incubation Radioligand Radiolabeled this compound Radioligand->Incubation Competitor Unlabeled Ligands Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Radioactivity Counting Filtration->Counting Data Calculate Specific Binding Counting->Data Analysis Non-linear Regression (Kd, Bmax, Ki) Data->Analysis Results Binding Parameters Analysis->Results

Caption: General workflow for a radioligand binding assay.

Signaling_Hypothesis cluster_channels Potential Targets (based on Ajmaline) This compound This compound Na_Channel Voltage-gated Sodium Channels This compound->Na_Channel Binds to K_Channel Voltage-gated Potassium Channels This compound->K_Channel Binds to Ca_Channel Voltage-gated Calcium Channels This compound->Ca_Channel Binds to Modulation Modulation of Ion Channel Activity Na_Channel->Modulation K_Channel->Modulation Ca_Channel->Modulation Effect Physiological Effect (e.g., Neuronal Excitability, Cardiac Action Potential) Modulation->Effect

Caption: Hypothetical signaling pathway for this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing Alstolenine Yield from Alstonia scholaris

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Alstolenine from Alstonia scholaris plant material. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary plant source for this compound?

This compound is an indole (B1671886) alkaloid found in Alstonia scholaris, commonly known as the Devil's tree, which belongs to the Apocynaceae family. Various parts of the plant, including the leaves, stem bark, and flowers, have been reported to contain a complex mixture of alkaloids.[1][2]

Q2: What are the general steps for extracting this compound from Alstonia scholaris?

A typical extraction process for indole alkaloids like this compound from Alstonia scholaris involves the following stages:

  • Plant Material Preparation: The plant material (e.g., leaves, bark) is dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Extraction: The powdered material is extracted with a suitable solvent, often using methods like maceration, soxhlet extraction, or modern techniques such as ultrasound-assisted or microwave-assisted extraction.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other plant constituents. This involves dissolving the extract in an acidic solution, washing with a non-polar solvent to remove neutral and acidic impurities, followed by basification of the aqueous layer and extraction of the alkaloids into an immiscible organic solvent.

  • Purification: The crude alkaloid extract is then purified using chromatographic techniques, most commonly column chromatography over silica (B1680970) gel or alumina (B75360), to isolate this compound.[3][4][5]

  • Characterization: The purified this compound is identified and characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8][9][10]

Q3: Which plant part of Alstonia scholaris is likely to have the highest concentration of this compound?

While various parts of Alstonia scholaris contain alkaloids, the bark is often cited as a rich source of indole alkaloids.[2] However, the concentration of specific alkaloids, including this compound, can vary depending on factors such as the geographical location of the plant, season of collection, and age of the plant. It is recommended to perform a preliminary analysis of different plant parts to determine the optimal source material for this compound extraction.

Troubleshooting Guides

Issue 1: Low Yield of Crude Alkaloid Extract

Possible Cause Troubleshooting Steps
Inefficient Extraction Method Consider switching to a more efficient extraction technique. Maceration is a simple method, but reflux or soxhlet extraction can provide a higher yield of crude extract.[1] Modern techniques like ultrasound-assisted or microwave-assisted extraction can also significantly improve efficiency.
Inappropriate Solvent The choice of solvent is critical. Alcohols like methanol (B129727) and ethanol (B145695) are commonly used for initial extraction.[2] For the final alkaloid extraction after basification, chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) are often effective. Experiment with different solvents and solvent mixtures to find the optimal system for this compound.[11][12][13][14][15]
Incomplete Cell Lysis Ensure the plant material is ground to a fine, consistent powder. Inadequate grinding can prevent the solvent from penetrating the plant cells effectively.
Suboptimal Extraction Time and Temperature Optimize the extraction time and temperature. Prolonged extraction times can sometimes lead to the degradation of target compounds, while insufficient time will result in incomplete extraction.

Issue 2: Poor Separation and Purity after Column Chromatography

Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase Silica gel is the most common stationary phase for alkaloid purification.[3][4][5][16] However, if separation is poor, consider using alumina (neutral or basic) or a different grade of silica gel.
Incorrect Mobile Phase Polarity The polarity of the mobile phase is crucial for good separation. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (gradient elution). Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[4]
Column Overloading Do not overload the column with the crude extract. As a general rule, the amount of adsorbent should be 20-50 times the weight of the sample.[3]
Improper Column Packing Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. The packing should be free of air bubbles and cracks.[3]

Issue 3: Degradation of this compound during Extraction

Possible Cause Troubleshooting Steps
Extreme pH Conditions While acid-base extraction is necessary, prolonged exposure to strong acids or bases can lead to the degradation of some alkaloids. Use the mildest effective pH for extraction and neutralization.[17][18][19][20][21]
High Temperatures Avoid excessive heat during solvent evaporation. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.
Exposure to Light Some alkaloids are sensitive to light. Protect the extracts and purified compounds from direct light by using amber-colored glassware or by covering the apparatus with aluminum foil.

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloids from Alstonia scholaris Bark

  • Preparation of Plant Material: Air-dry the bark of Alstonia scholaris in the shade and grind it into a coarse powder (60 mesh).

  • Maceration: Macerate 100 g of the powdered bark in 500 mL of 70% ethanol for 72 hours at room temperature with occasional shaking.[1]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

  • Acid-Base Extraction: a. Dissolve the crude extract in 200 mL of 5% hydrochloric acid. b. Filter the acidic solution to remove any insoluble material. c. Wash the acidic solution three times with 100 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layer. d. Basify the aqueous layer to pH 9-10 with a 25% ammonia (B1221849) solution. e. Extract the liberated alkaloids three times with 150 mL of dichloromethane. f. Combine the organic layers and wash with distilled water until neutral. g. Dry the dichloromethane extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to dryness to yield the crude alkaloid fraction.

Protocol 2: Purification of this compound by Column Chromatography

  • Preparation of the Column: Pack a glass column (e.g., 50 cm length, 3 cm diameter) with a slurry of silica gel (60-120 mesh) in hexane (B92381).[3][4]

  • Sample Loading: Dissolve 1 g of the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate. For example:

    • Hexane (100%)

    • Hexane:Ethyl Acetate (95:5)

    • Hexane:Ethyl Acetate (90:10)

    • Continue increasing the polarity of the mobile phase.

  • Fraction Collection and Analysis: Collect fractions of the eluate (e.g., 20 mL each) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).

  • Isolation of this compound: Combine the fractions containing this compound (as identified by TLC comparison with a standard, if available, or by further spectroscopic analysis) and evaporate the solvent to obtain the purified compound.

Data Presentation

Table 1: Effect of Extraction Method on Crude Alkaloid Yield from Alstonia scholaris Bark

Extraction MethodSolventYield (%)Reference
Maceration70% Ethanol5.2 - 19.78[1]
Reflux70% Ethanol3.35 - 7.92[1]

Note: Yields can vary significantly based on the geographical source of the plant material.

Mandatory Visualizations

Biosynthetic Pathway of Indole Alkaloids

The biosynthesis of this compound, like other indole alkaloids, originates from the amino acid tryptophan.[22][23][24][25][26] Tryptophan is converted to tryptamine, which then condenses with secologanin (B1681713) to form strictosidine (B192452), a key intermediate for a vast array of indole alkaloids. The specific enzymatic steps leading from strictosidine to this compound are not yet fully elucidated in the scientific literature.

Alstolenine_Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Strictosidine Synthase Indole Alkaloid Precursors Indole Alkaloid Precursors Strictosidine->Indole Alkaloid Precursors ... ... Indole Alkaloid Precursors->... Multiple Enzymatic Steps (Specific enzymes not fully elucidated) This compound This compound ...->this compound Multiple Enzymatic Steps (Specific enzymes not fully elucidated)

Caption: General biosynthetic pathway of indole alkaloids from tryptophan.

Experimental Workflow for this compound Extraction and Purification

This workflow outlines the major steps involved in the isolation of this compound from Alstonia scholaris.

Extraction_Workflow cluster_0 Extraction cluster_1 Purification cluster_2 Analysis A Dried & Powdered Alstonia scholaris Material B Solvent Extraction (e.g., Maceration with Ethanol) A->B C Crude Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Column Chromatography E->F G Purified this compound F->G H TLC Analysis F->H I Spectroscopic Analysis (NMR, MS) G->I

Caption: Workflow for this compound extraction and purification.

Troubleshooting Logic for Low this compound Yield

This diagram provides a logical approach to troubleshooting low yields of this compound.

Caption: Troubleshooting decision tree for low this compound yield.

References

Troubleshooting Alstolenine instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Alstolenine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is recommended. Subsequently, for aqueous experimental buffers, it is crucial to consider the final DMSO concentration, which should ideally be kept low (e.g., <0.1%) to avoid solvent effects in biological assays.

Q2: How does pH affect the solubility and stability of this compound in aqueous solutions?

A2: this compound's solubility and stability are highly pH-dependent. It exhibits higher solubility in mildly acidic conditions (pH 3.5-5.0) due to the protonation of its nitrogen atoms.[1] However, it shows significant degradation in highly acidic environments (pH < 3.0) and has very low solubility in neutral to alkaline conditions (pH > 7.0).[1][2] Maximum stability is generally observed in the pH range of 5.0-6.5.[3]

Q3: What are the optimal storage conditions for this compound solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C. Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept on ice and protected from light.

Q4: Is this compound sensitive to light or temperature?

A4: Yes, this compound is known to be sensitive to both light and elevated temperatures.[1] Exposure to light can lead to photodegradation, and temperatures above ambient can accelerate hydrolytic degradation.[4][5] It is recommended to work with this compound in low-light conditions and to avoid repeated freeze-thaw cycles.[6][7]

Troubleshooting Guide

Issue 1: My this compound solution has changed color (e.g., turned yellow).

  • Potential Cause: This is often an indication of chemical degradation. The color change is likely due to the formation of degradation products.

  • Solution:

    • Discard the colored solution.

    • Prepare a fresh solution using a high-purity solvent.

    • Ensure the pH of your aqueous buffer is within the optimal stability range (pH 5.0-6.5).

    • Protect the solution from light by using amber vials or covering the container with aluminum foil.

Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis.

  • Potential Cause: The appearance of new peaks suggests the presence of impurities or, more commonly, degradation products of this compound.

  • Solution:

    • Confirm the identity of the main this compound peak using a reference standard.

    • Analyze a freshly prepared sample to see if the extra peaks are present initially.

    • If the peaks appear over time, this confirms instability. Refer to the pH and temperature stability data to optimize your experimental conditions.

    • Consider that degradation can follow first-order or pseudo-first-order kinetics.[3][4][8]

Issue 3: I am getting inconsistent results in my biological assays.

  • Potential Cause: Inconsistent biological activity can be a direct result of this compound degradation. A lower concentration of the active compound will lead to reduced efficacy.

  • Solution:

    • Always prepare this compound solutions fresh before each experiment.

    • Quantify the concentration of this compound in your aqueous solution using a validated analytical method (e.g., HPLC-UV) immediately before use.

    • Review your solution preparation protocol to ensure the pH and temperature are controlled.

Data Presentation

Table 1: Effect of pH on this compound Solubility and Stability in Aqueous Buffer at 25°C

pHSolubility (µg/mL)Stability (t½, hours)Observations
1.2~45< 2Significant degradation
3.5~5024High solubility
5.0~26> 72Optimal stability
6.8< 5> 72Low solubility
8.0< 1Not determinedVery low solubility
10.0< 1Not determinedVery low solubility

Data is analogous to findings for Alectinib.[1]

Table 2: Effect of Temperature and Light on this compound Stability in Aqueous Buffer (pH 5.5)

ConditionStability (t½, hours)
4°C, Protected from Light> 96
25°C, Protected from Light~ 72
25°C, Exposed to Light< 24
37°C, Protected from Light< 12

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Aqueous Solution

  • Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Mix thoroughly until all solid is dissolved. Store this stock at -20°C.

  • Prepare Aqueous Buffer: Prepare an appropriate buffer solution with a pH between 5.0 and 6.5 (e.g., a citrate (B86180) or acetate (B1210297) buffer).

  • Dilution: On the day of the experiment, allow the DMSO stock to thaw at room temperature. Dilute the stock solution into the aqueous buffer to the desired final concentration. Ensure the final DMSO concentration is below 0.1%.

  • Handling: Keep the final aqueous solution on ice and protected from light throughout the experiment.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

  • Instrumentation: An HPLC system with a UV detector is required.[9][10][11]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[9]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM phosphate (B84403) buffer at pH 3.0) and an organic solvent like acetonitrile (B52724) or methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the elution at the λmax of this compound (determined by UV-Vis spectrophotometry).

  • Procedure: a. Inject a freshly prepared standard of this compound to determine its retention time. b. At various time points, inject samples of the this compound solution being tested for stability. c. Calculate the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks corresponds to degradation products.

Visualizations

TroubleshootingWorkflow start Problem Observed (e.g., color change, inconsistent results) check_fresh Was the solution prepared fresh? start->check_fresh prepare_fresh Prepare a fresh solution and re-test check_fresh->prepare_fresh No check_params Review Solution Parameters (pH, Solvent, Temperature) check_fresh->check_params Yes end_ok Problem Resolved prepare_fresh->end_ok params_ok Are parameters within the recommended range? check_params->params_ok adjust_params Adjust pH to 5.0-6.5 Use recommended solvent Protect from light/heat params_ok->adjust_params No analyze_hplc Analyze by HPLC to confirm degradation params_ok->analyze_hplc Yes adjust_params->prepare_fresh end_persist Problem Persists Contact Technical Support analyze_hplc->end_persist

Caption: Troubleshooting workflow for this compound instability.

DegradationPathway cluster_acid Highly Acidic (pH < 3) cluster_neutral Neutral/Alkaline (pH > 7) cluster_optimal Optimal (pH 5.0-6.5) A1 This compound (Protonated) D1 Degradation Product A (e.g., Hydrolysis) A1->D1 Rapid Degradation A2 This compound (Neutral) P1 Precipitate A2->P1 Low Solubility A3 This compound (Stable)

Caption: Conceptual diagram of pH effects on this compound.

ExperimentalWorkflow prep 1. Prepare this compound Solution in Test Buffer (pH, Temp) t0 2. Timepoint 0: Analyze by HPLC (Initial Purity) prep->t0 incubate 3. Incubate Solution (Test Conditions: Temp, Light) t0->incubate tn 4. Timepoint 'n': Analyze aliquot by HPLC incubate->tn more_time More timepoints? tn->more_time more_time->incubate Yes analyze 5. Analyze Data: Plot Peak Area vs. Time more_time->analyze No

References

Technical Support Center: Alstolenine Solubility for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Alstolenine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?

A1: For initial stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are recommended for dissolving this compound, which is a common practice for indole (B1671886) alkaloids. It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent.[1] This allows for minimal volumes of the organic solvent to be added to the aqueous cell culture medium, thereby reducing the risk of solvent-induced toxicity.

Q2: What is the maximum permissible concentration of organic solvents like DMSO or ethanol in the final cell culture medium?

A2: The final concentration of the organic solvent in your cell culture medium should be kept as low as possible, typically below 0.1% (v/v), to avoid detrimental effects on the cells.[1] It is essential to perform a solvent toxicity control experiment to determine the tolerance of your specific cell line to the solvent.

Q3: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my cell culture medium. What should I do?

A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Ensure the stock solution is fully dissolved: Before adding it to the medium, make sure your this compound stock solution is completely clear.

  • Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help.[1]

  • Increase the dilution factor: Use a more concentrated stock solution to decrease the volume added to the medium.

  • Reduce serum concentration: If using a serum-containing medium, consider temporarily reducing the serum concentration during treatment, as the compound may interact with serum components.[1]

  • Use a solubilizing agent: In some cases, a non-toxic solubilizing agent can be employed, but its effect on the cells must be validated beforehand.[1]

Q4: Can I dissolve this compound directly in the cell culture medium?

A4: Directly dissolving this compound, an alkaloid with likely low aqueous solubility, in cell culture medium is generally not recommended due to the high probability of incomplete dissolution and inaccurate final concentrations. Preparing a concentrated stock solution in an appropriate organic solvent is the standard and more reliable method.[2]

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to compound degradation.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when preparing this compound for cell culture experiments.

Issue 1: this compound powder does not dissolve in the chosen organic solvent.
Possible Cause Troubleshooting Step
Insufficient solvent volumeIncrease the volume of the solvent incrementally.
Inappropriate solventTry a different organic solvent (e.g., switch from ethanol to DMSO).
Low temperatureGently warm the solution (e.g., in a 37°C water bath) and vortex.
Issue 2: Precipitate forms in the cell culture medium after adding the this compound stock solution.
Possible Cause Troubleshooting Step
Low aqueous solubilityDecrease the final concentration of this compound in the medium.
Interaction with medium componentsTry reducing the serum concentration or using a serum-free medium if the cell line permits.[1]
Solvent shockAdd the stock solution dropwise to the medium while gently vortexing or swirling.
Temperature differenceEnsure both the stock solution and the medium are at the same temperature before mixing.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound to be obtained from the supplier).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use sterile tubes.

  • Store the aliquots at -20°C or -80°C.

Quantitative Data Summary

Parameter Recommendation Reference
Stock Solution Concentration 10-50 mM in a suitable organic solvent[1]
Final Solvent Concentration < 0.1% (v/v) in cell culture medium[1]
Storage Temperature -20°C or -80°C[1]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Dosing weigh Weigh this compound Powder add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store dilute Dilute Stock Solution into Medium store->dilute prepare_medium Prepare Cell Culture Medium prepare_medium->dilute treat_cells Add Medicated Medium to Cells dilute->treat_cells

Caption: Workflow for preparing and using this compound in cell culture experiments.

troubleshooting_flowchart node_action node_action node_success node_success node_fail node_fail start Precipitate in Medium? check_stock Is Stock Solution Clear? start->check_stock check_concentration Is Final Concentration Too High? check_stock->check_concentration Yes action_redissolve Re-dissolve Stock (Warm/Vortex) check_stock->action_redissolve No check_serum Using Serum? check_concentration->check_serum No action_lower_conc Lower Final Concentration check_concentration->action_lower_conc Yes consider_solubilizer Consider Solubilizing Agent check_serum->consider_solubilizer No action_reduce_serum Reduce Serum Concentration check_serum->action_reduce_serum Yes action_validate_solubilizer Validate Solubilizer Effect on Cells consider_solubilizer->action_validate_solubilizer fail Still Precipitates consider_solubilizer->fail Not an option action_redissolve->check_stock success Soluble action_lower_conc->success action_reduce_serum->success action_validate_solubilizer->success

Caption: Troubleshooting flowchart for this compound precipitation in cell culture medium.

References

Overcoming challenges in the total synthesis of Alstolenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of the complex Akuammiline alkaloid, Alstolenine. The following information is curated from established synthetic routes of closely related Akuammiline alkaloids and is intended to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The main hurdles in the total synthesis of this compound and other Akuammiline alkaloids stem from their intricate molecular architecture. Key challenges include:

  • Construction of the caged polycyclic core: Specifically, the formation of the sterically congested [3.3.1]-azabicyclic system is a significant synthetic obstacle.

  • Stereochemical control: The molecule possesses multiple contiguous stereocenters, including quaternary carbons, requiring highly stereoselective transformations.

  • Low yields in key transformations: The formation of certain carbon-carbon and carbon-heteroatom bonds within the complex scaffold can be low-yielding.

  • Late-stage functional group manipulations: Modifying functional groups in the final stages of the synthesis can be difficult without affecting the core structure.

  • Purification of intermediates: The structural similarity of intermediates and byproducts can complicate purification processes.

Q2: What are the most effective strategies for constructing the [3.3.1]-azabicyclic core of this compound?

Several successful strategies have been employed for the synthesis of the [3.3.1]-azabicyclic core in related Akuammiline alkaloids, which are applicable to this compound:

  • Gold-Catalyzed Cyclization: This has emerged as a powerful method for the formation of the bicyclic core, often proceeding with high efficiency and stereoselectivity.[1]

  • Intramolecular Mannich or Michael Reactions: These classic reactions can be strategically employed to close the key ring systems.

  • Cascade Reactions: Designing a cascade sequence can rapidly assemble the complex core from simpler precursors in a single pot, which can be highly efficient.[2][3][4]

Q3: How can I improve the stereoselectivity of the reaction to form the quaternary stereocenter at C7?

Achieving high stereoselectivity at the C7 quaternary center is critical. Consider the following approaches:

  • Chiral Auxiliaries: Employing a chiral auxiliary can effectively direct the stereochemical outcome of a key bond-forming reaction.

  • Substrate-Controlled Diastereoselection: The inherent chirality of an advanced intermediate can be leveraged to control the stereochemistry of subsequent reactions.

  • Asymmetric Catalysis: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can induce high enantioselectivity. A reductive interrupted Fischer indolization has been shown to be effective in introducing the C7 quaternary stereocenter in related systems.[1]

Q4: I am observing a mixture of diastereomers after a key cyclization step. How can I improve the diastereoselectivity?

The formation of diastereomers is a common issue. To address this:

  • Optimize Reaction Conditions: Temperature, solvent, and catalyst can have a profound impact on diastereoselectivity. A thorough screening of these parameters is recommended. Lower temperatures often favor the formation of the thermodynamically more stable product.

  • Choice of Reagents: The steric bulk of reagents can influence the direction of attack on a prochiral center.

  • Use of Protecting Groups: Strategically placed protecting groups can block certain reaction pathways and favor the desired diastereomer.

Troubleshooting Guides

Problem 1: Low Yield in the Gold-Catalyzed Cyclization to Form the [3.3.1]-Azabicyclic Core
Possible Cause Troubleshooting Steps
Catalyst Inactivity • Ensure the gold catalyst is fresh and has been stored under inert atmosphere. • Screen different gold(I) or gold(III) catalysts and ligands. • Perform the reaction under strictly anhydrous and oxygen-free conditions.
Poor Substrate Solubility • Screen a variety of anhydrous solvents to improve solubility. • Gently heat the reaction mixture if the substrate and catalyst are thermally stable.
Side Reactions • Lower the reaction temperature to minimize the formation of byproducts. • Add the catalyst slowly to the reaction mixture. • Analyze the crude reaction mixture by LC-MS to identify major side products and adjust the reaction accordingly.
Incorrect Oxidation State of Gold • Some reactions require a specific oxidation state of gold. Ensure the correct precatalyst is used.
Problem 2: Poor Diastereoselectivity in the Formation of a Key C-C Bond
Possible Cause Troubleshooting Steps
Flexible Transition State • Lowering the reaction temperature can lead to a more ordered transition state and improved selectivity. • Use of a bulkier protecting group on a nearby functional group can introduce steric bias.
Equilibrating Conditions • If the desired diastereomer is the thermodynamic product, increasing the reaction time or temperature might be beneficial. • If the kinetic product is desired, use of a non-coordinating solvent and a strong, non-nucleophilic base at low temperature is recommended.
Chelation Control Issues • If chelation is desired to control stereochemistry, ensure the use of appropriate Lewis acidic conditions and a suitable solvent.
Problem 3: Difficulty in Purifying a Key Intermediate
Possible Cause Troubleshooting Steps
Similar Polarity of Product and Byproducts • Employ alternative chromatography techniques such as preparative HPLC or SFC. • Consider derivatizing the crude mixture to alter the polarity of the desired product for easier separation, followed by deprotection.
Product Instability on Silica (B1680970) Gel • Use a less acidic stationary phase like alumina (B75360) or a buffered silica gel. • Perform the purification quickly and at low temperature.
Crystallization Failure • Screen a wide range of solvent systems for crystallization. • If the compound is an oil, consider converting it to a crystalline salt.

Quantitative Data Summary

The following table summarizes typical yields for key transformations in the synthesis of Akuammiline alkaloid cores, which can serve as a benchmark for the synthesis of this compound.

Transformation Reaction Type Catalyst/Reagent Typical Yield (%) Reference
[3.3.1]-Azabicyclic Core FormationGold-Mediated CyclizationIPrAuCl, AgSbF₆75-85[1]
C7 Quaternary Center FormationReductive Interrupted Fischer IndolizationPhenylhydrazine (B124118), then NaBH₃CN60-70[1]
Indole Ring FormationFischer IndolizationPhenylhydrazine, TFA70-80[5][6]
Dearomative Cascade CyclizationAg(I)-CatalyzedAgOTf, (R)-DTBM-SEGPHOSup to 99[3][4]

Experimental Protocols

Protocol 1: Gold-Catalyzed [3.3.1]-Azabicyclic Core Formation (General Procedure)
  • To a flame-dried round-bottom flask under an argon atmosphere, add the acyclic precursor (1.0 equiv) and the appropriate anhydrous solvent (e.g., CH₂Cl₂ or DCE).

  • In a separate flask, prepare a solution of the gold catalyst (e.g., IPrAuCl, 5 mol%) and the silver salt activator (e.g., AgSbF₆, 5 mol%) in the same anhydrous solvent.

  • Add the catalyst solution to the substrate solution dropwise at the desired temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Interrupted Fischer Indolization for C7 Quaternary Center Formation (General Procedure)
  • To a solution of the ketone precursor (1.0 equiv) and phenylhydrazine (1.2 equiv) in a suitable solvent (e.g., toluene), add a catalytic amount of a Brønsted acid (e.g., TFA, 10 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the formation of the indolenine intermediate by TLC or LC-MS.

  • After consumption of the starting material, cool the reaction to 0 °C.

  • Add a reducing agent (e.g., NaBH₃CN, 1.5 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Quench the reaction with water and extract with an organic solvent (e.g., EtOAc).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

logical_workflow cluster_challenges Key Synthetic Challenges cluster_solutions Strategic Solutions Challenge1 [3.3.1]-Azabicyclic Core Construction Solution1 Gold-Catalyzed Cyclization Challenge1->Solution1 Addresses Challenge2 Stereocontrol at Multiple Centers Solution2 Asymmetric Catalysis & Substrate Control Challenge2->Solution2 Addresses Challenge3 C7 Quaternary Center Formation Solution3 Reductive Interrupted Fischer Indolization Challenge3->Solution3 Addresses

Caption: Logical relationship between key challenges and strategic solutions.

experimental_workflow Start Acyclic Precursor Step1 Gold-Catalyzed Cyclization Start->Step1 Intermediate1 [3.3.1]-Azabicyclic Intermediate Step1->Intermediate1 Step2 Further Functionalization Intermediate1->Step2 Intermediate2 Ketone Precursor Step2->Intermediate2 Step3 Reductive Interrupted Fischer Indolization Intermediate2->Step3 Product This compound Core Structure Step3->Product

Caption: A generalized experimental workflow for this compound core synthesis.

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Alstonenine Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing batch-to-batch variability in Alstonenine extracts. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Alstonenine and what is its primary source?

A1: Alstonenine is an indole (B1671886) alkaloid, a class of naturally occurring organic compounds containing a nitrogen atom. It is primarily isolated from the bark of Alstonia species, most notably Alstonia scholaris, a tree commonly found in Southeast Asia and the Indian subcontinent.

Q2: What are the known biological activities of Alstonenine extracts?

A2: Extracts containing Alstonenine and other alkaloids from Alstonia scholaris have been traditionally used for various medicinal purposes. Scientific research has indicated that these extracts possess several pharmacological properties, including anti-inflammatory, anti-cancer, and antimalarial activities. The induction of apoptosis (programmed cell death) in cancer cells is a key mechanism of action being investigated.

Q3: What are the primary drivers of batch-to-batch variability in Alstonenine extracts?

A3: Batch-to-batch variability in botanical extracts is a common challenge and can be attributed to several factors:

  • Raw Material Heterogeneity: The chemical composition of Alstonia scholaris bark can vary significantly based on the geographical origin of the tree, the time of harvest, and post-harvest processing and storage conditions.[1]

  • Inconsistent Extraction Procedures: Variations in the type of solvent used, the ratio of solvent to raw material, the duration and temperature of the extraction process, and the specific extraction technique employed can all lead to significant differences in the final extract's composition and the yield of Alstonenine.

  • Co-extraction of Other Compounds: The extraction process not only isolates Alstonenine but also a complex mixture of other alkaloids and secondary metabolites. The relative proportions of these co-extracted compounds can differ between batches, potentially impacting the extract's overall biological activity and analytical profile.

Q4: How can I standardize my Alstonenine extracts to minimize variability?

A4: Standardization is key to ensuring reproducible research. Key strategies include:

  • Sourcing of Raw Materials: Whenever feasible, source your Alstonia scholaris bark from a single, reputable supplier who can provide a certificate of analysis detailing the geographical origin and harvesting information.

  • Standard Operating Procedures (SOPs): Implement and rigorously adhere to detailed SOPs for every stage of the process, from the grinding of the raw material to the final extraction and purification steps.

  • Quality Control Analysis: Employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the Alstonenine content in each batch. This allows for the normalization of concentrations in downstream experiments.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of Alstonenine.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Alstonenine Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for Alstonenine.Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol (B145695), chloroform (B151607), and mixtures thereof). Alkaloids are often extracted using a slightly acidified alcohol solution to improve solubility.
Suboptimal Extraction Parameters: The extraction time, temperature, or solvent-to-material ratio may be insufficient.Systematically optimize these parameters. For example, perform a time-course experiment to determine the optimal extraction duration. Consider using advanced extraction techniques like ultrasound-assisted extraction (sonication) or Soxhlet extraction to improve efficiency.
Degradation of Alstonenine: Alstonenine may be sensitive to heat or light, leading to degradation during the extraction process.Employ milder extraction conditions, such as lower temperatures. Protect the extraction mixture from light by using amber glassware or covering the apparatus with aluminum foil.
High Impurity in Extract Non-selective Solvent: The chosen solvent may be co-extracting a large number of other compounds.Consider a multi-step extraction approach. Start with a non-polar solvent to remove lipids and other non-polar impurities before extracting with a more polar solvent to isolate the alkaloids. Further purification using column chromatography is often necessary.
Inconsistent HPLC Results Poor Peak Resolution: Co-elution of Alstonenine with other similar compounds.Optimize the mobile phase composition and gradient. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to achieve better separation.
Variable Retention Times: Fluctuations in the mobile phase composition or temperature.Ensure the mobile phase is thoroughly mixed and degassed. Use a column oven to maintain a consistent temperature throughout the analysis.
Column Degradation: Loss of stationary phase or contamination of the column over time.Replace the HPLC column. Implement a column washing protocol to be used after each batch of samples.

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Alstonia scholaris Bark

This protocol provides a general method for the extraction of the total alkaloid fraction from Alstonia scholaris bark. Further purification is required to isolate Alstonenine.

Materials:

  • Dried and powdered Alstonia scholaris bark

  • Methanol or Ethanol (95%)

  • Hydrochloric acid (HCl), 2% solution

  • Chloroform

  • Sodium hydroxide (B78521) (NaOH) solution

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Macerate the powdered bark in 95% methanol or ethanol at room temperature for 48-72 hours with occasional stirring.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidify the crude extract with a 2% HCl solution to a pH of approximately 2.

  • Partition the acidified extract with chloroform in a separatory funnel to remove non-alkaloidal compounds. Discard the chloroform layer.

  • Basify the aqueous layer to a pH of approximately 9-10 with a NaOH solution.

  • Extract the basified aqueous layer multiple times with chloroform. The alkaloids will partition into the chloroform layer.

  • Combine the chloroform extracts and evaporate the solvent under reduced pressure to yield the crude total alkaloid fraction.

Protocol 2: Quantification of Alstonenine by HPLC

This protocol provides a general framework for the quantitative analysis of Alstonenine. The specific parameters may need to be optimized based on the available instrumentation and the purity of the extract.

Instrumentation and Conditions:

Parameter Condition
HPLC System A standard HPLC system with a UV or PDA detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis scan of a pure Alstonenine standard (typically in the range of 220-350 nm for indole alkaloids)
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of pure Alstonenine standard in methanol. Create a series of calibration standards by diluting the stock solution to a range of known concentrations.

  • Sample Preparation: Dissolve a known weight of the Alstonenine extract in the mobile phase, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the Alstonenine standard against its concentration. Use the regression equation from the calibration curve to determine the concentration of Alstonenine in the samples.

Data Presentation

The following tables provide a template for summarizing quantitative data from Alstonenine extraction experiments.

Table 1: Influence of Extraction Solvent on Alstonenine Yield

Solvent System Extraction Time (hours) Temperature (°C) Alstonenine Yield (mg/g of dry bark) Purity by HPLC (%)
Methanol (95%)4825Data to be filled by the userData to be filled by the user
Ethanol (95%)4825Data to be filled by the userData to be filled by the user
Chloroform4825Data to be filled by the userData to be filled by the user
Methanol:Water (80:20)4825Data to be filled by the userData to be filled by the user

Table 2: Effect of Extraction Method on Alstonenine Yield

Extraction Method Solvent Time Temperature Alstonenine Yield (mg/g of dry bark)
MacerationMethanol (95%)48 hours25 °CData to be filled by the user
SonicationMethanol (95%)1 hour40 °CData to be filled by the user
Soxhlet ExtractionMethanol (95%)8 hoursBoiling PointData to be filled by the user

Mandatory Visualizations

Alstonenine Extraction and Purification Workflow

Extraction_Workflow raw_material Alstonia scholaris Bark (Powdered) extraction Solvent Extraction (e.g., Methanol) raw_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration acidification Acidification (2% HCl) concentration->acidification partition1 Liquid-Liquid Partition (with Chloroform) acidification->partition1 basification Basification (NaOH) partition1->basification partition2 Liquid-Liquid Partition (with Chloroform) basification->partition2 concentration2 Concentration partition2->concentration2 crude_alkaloids Crude Alkaloid Extract concentration2->crude_alkaloids chromatography Column Chromatography (Silica Gel) crude_alkaloids->chromatography fractions Fraction Collection chromatography->fractions analysis TLC/HPLC Analysis fractions->analysis pure_alstonenine Pure Alstonenine analysis->pure_alstonenine

A flowchart of the Alstonenine extraction and purification process.
Proposed Signaling Pathway of Alstonenine-Induced Apoptosis

While direct evidence for Alstonenine is still emerging, based on the activity of similar alkaloids, a plausible mechanism of action is the induction of apoptosis through the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to programmed cell death.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Alstonenine Alstonenine Receptor Receptor Tyrosine Kinase Alstonenine->Receptor Inhibits (?) PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed PI3K/Akt signaling pathway for Alstonenine-induced apoptosis.

References

Strategies to reduce Alstolenine degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize Alstonine degradation during storage. The following information addresses common challenges and questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause Alstonine degradation during storage?

A1: Based on the general stability of indole (B1671886) alkaloids, the primary factors that can lead to the degradation of Alstonine include exposure to light, adverse pH conditions (both acidic and alkaline), high temperatures, and oxidizing agents.[1][2] Indole alkaloids can be particularly susceptible to acid-catalyzed degradation and hydrolysis of ester groups under alkaline conditions.[1]

Q2: How can I detect Alstonine degradation in my samples?

A2: Degradation of Alstonine can be detected and quantified using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5] A suitable HPLC method should be able to separate the intact Alstonine from its degradation products.[6] The appearance of new peaks or a decrease in the peak area of Alstonine in the chromatogram would indicate degradation.

Q3: What are the recommended long-term storage conditions for solid Alstonine?

A3: While specific long-term stability data for Alstonine is limited, general recommendations for indole alkaloids suggest storing the solid powder in a cool, dark, and dry place. For optimal stability, storage at -20°C in a tightly sealed, light-resistant container is advisable to minimize degradation from heat, light, and moisture.[7]

Q4: How should I store Alstonine solutions?

A4: Alstonine solutions are likely to be less stable than the solid form. It is recommended to prepare solutions fresh whenever possible. If storage is necessary, solutions should be kept at a low temperature (e.g., -20°C or -80°C), protected from light, and potentially under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8] It is also crucial to consider the pH of the solvent, aiming for a neutral pH to avoid acid or base-catalyzed degradation.[1] Aliquoting the solution into single-use vials can help avoid repeated freeze-thaw cycles.

Q5: I have observed unexpected peaks in the HPLC analysis of my stored Alstonine sample. What could be the cause?

A5: The appearance of unexpected peaks in your HPLC chromatogram likely indicates the formation of degradation products. This could be due to improper storage conditions such as exposure to light, extreme temperatures, or inappropriate pH.[6][9] It is also possible that the impurities were present in the initial material. To confirm, you should analyze a freshly prepared solution of a reference standard of Alstonine under the same HPLC conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of Alstonine Potency in Bioassays - Degradation due to improper storage (temperature, light, pH).- Repeated freeze-thaw cycles of stock solutions.- Interaction with other components in the formulation.- Verify storage conditions (store at ≤ -20°C, protect from light).- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare fresh solutions for critical experiments.- Conduct compatibility studies with excipients.
Discoloration of Alstonine Powder or Solution - Oxidation or photodegradation.- Store in a light-resistant container under an inert atmosphere.- For solutions, use de-gassed solvents.- Visually inspect samples before use and discard if discoloration is observed.
Poor Peak Shape or Resolution in HPLC Analysis - Co-elution of Alstonine with degradation products.- Inappropriate HPLC method parameters.- Develop and validate a stability-indicating HPLC method.- Adjust mobile phase composition, pH, or column type to improve separation.
Inconsistent Results Between Experiments - Degradation of Alstonine stock solutions over time.- Variability in storage conditions.- Prepare fresh stock solutions for each set of experiments.- Strictly control and monitor storage conditions (temperature, light exposure).

Quantitative Data on Indole Alkaloid Stability

Indole Alkaloid Stress Condition Observation Reference
MitragynineAcidic pH (pH 2)Highly unstable[1]
MitragynineAlkaline pH (pH 10)Undergoes hydrolysis of the methyl ester[1]
MitragynineElevated Temperature (≥ 40°C)Significant degradation of 7-hydroxymitragynine (B600473) observed[1]
Various Indole AlkaloidsAmbient Temperature (in chloroform (B151607) extract)Unstable after 1 day of storage[8]
Ergot AlkaloidsRoom Temperature, +4°C, -20°CConcentration varies over time, with an increase up to 2 months and a decrease at 4 months[10]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of Alstonine.[6][11][12]

Objective: To evaluate the stability of Alstonine under various stress conditions.

Materials:

  • Alstonine reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (B129727) or other suitable organic solvent

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Alstonine Stock Solution: Prepare a stock solution of Alstonine in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials. Store one set at room temperature and another at 60°C for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the samples with NaOH before HPLC analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials. Store at room temperature for a defined period. Neutralize the samples with HCl before HPLC analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂ and 30% H₂O₂ in separate vials. Store at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Place the solid Alstonine powder and the stock solution in an oven at a high temperature (e.g., 60°C, 80°C) for a defined period.

    • Photolytic Degradation: Expose the solid Alstonine powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and analyze it by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method Development Protocol

A stability-indicating HPLC method is crucial for separating and quantifying Alstonine in the presence of its degradation products.[3][4][5]

Objective: To develop and validate an HPLC method for the analysis of Alstonine and its degradation products.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is a good starting point.

Method Development Strategy:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of Alstonine using a UV-Vis spectrophotometer or the PDA detector. A wavelength of 272 nm has been reported for Alstonine analysis.[13]

  • Mobile Phase Selection and Optimization:

    • Start with a simple mobile phase, such as a mixture of acetonitrile (B52724) or methanol and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).

    • Evaluate different pH values of the aqueous phase to optimize the peak shape and retention of the basic Alstonine molecule.

    • Perform gradient elution to ensure the separation of both polar and non-polar degradation products. A typical gradient might run from a low to a high percentage of the organic solvent.

  • Method Validation (according to ICH guidelines):

    • Specificity: Analyze stressed samples to demonstrate that the method can resolve Alstonine from its degradation products and any excipients.

    • Linearity: Establish a linear relationship between the peak area and the concentration of Alstonine over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of Alstonine.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of Alstonine that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance with small, deliberate variations in parameters such as mobile phase composition, pH, flow rate, and column temperature.

Visualizations

Alstonine_Degradation_Pathway Alstonine Alstonine Hydrolysis_Acid Acidic Hydrolysis (e.g., HCl) Alstonine->Hydrolysis_Acid Hydrolysis_Base Alkaline Hydrolysis (e.g., NaOH) Alstonine->Hydrolysis_Base Oxidation Oxidation (e.g., H₂O₂) Alstonine->Oxidation Photodegradation Photodegradation (UV/Vis Light) Alstonine->Photodegradation Thermal_Degradation Thermal Stress (Heat) Alstonine->Thermal_Degradation Degradant_B Degradation Product B (Ring Opening) Hydrolysis_Acid->Degradant_B Degradant_A Degradation Product A (Hydrolyzed Ester) Hydrolysis_Base->Degradant_A Degradant_C N-oxide or other oxidized products Oxidation->Degradant_C Degradant_D Photoproducts Photodegradation->Degradant_D Degradant_E Thermal Isomers or Decomposition Products Thermal_Degradation->Degradant_E

Caption: Potential degradation pathways of Alstonine under various stress conditions.

Troubleshooting_Workflow Start Unexpected Degradation Observed Check_Storage Review Storage Conditions (Temp, Light, Time) Start->Check_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage Yes Proper_Storage Proper Storage Check_Storage->Proper_Storage No Implement_Controls Implement Correct Storage: - Store at ≤ -20°C - Protect from light - Minimize storage time Improper_Storage->Implement_Controls Check_Solution_Prep Review Solution Preparation (Solvent pH, Purity) Proper_Storage->Check_Solution_Prep End Problem Resolved Implement_Controls->End Improper_Prep Inappropriate Solvent/pH Check_Solution_Prep->Improper_Prep Yes Proper_Prep Appropriate Solvent/pH Check_Solution_Prep->Proper_Prep No Adjust_Solvent Use Neutral, High-Purity, De-gassed Solvents Improper_Prep->Adjust_Solvent Forced_Degradation Perform Forced Degradation Study to Identify Degradants Proper_Prep->Forced_Degradation Adjust_Solvent->End Optimize_HPLC Optimize HPLC Method for Better Separation Forced_Degradation->Optimize_HPLC Optimize_HPLC->End

Caption: Troubleshooting workflow for unexpected Alstonine degradation.

Storage_Decision_Flowchart Start Select Alstonine Storage Conditions Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solid Solution Solution Form->Solution Solution Duration_Solid Storage Duration? Solid->Duration_Solid Duration_Solution Storage Duration? Solution->Duration_Solution Short_Term_Solid Short-term (< 1 month) Duration_Solid->Short_Term_Solid Short Long_Term_Solid Long-term (> 1 month) Duration_Solid->Long_Term_Solid Long Store_RT_Dark Store at Room Temperature in a dark, dry place Short_Term_Solid->Store_RT_Dark Store_Freeze_Solid Store at -20°C in a tightly sealed, light-resistant container Long_Term_Solid->Store_Freeze_Solid Short_Term_Solution Short-term (< 1 week) Duration_Solution->Short_Term_Solution Short Long_Term_Solution Long-term (> 1 week) Duration_Solution->Long_Term_Solution Long Store_Refrigerate Store at 2-8°C Protected from light Short_Term_Solution->Store_Refrigerate Store_Freeze_Solution Aliquot and Store at -80°C Protected from light Long_Term_Solution->Store_Freeze_Solution

References

Troubleshooting unexpected side effects of Alstolenine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Alstolenine In Vivo Technical Support Center

This guide provides troubleshooting for unexpected side effects observed during in vivo experiments with this compound. This compound is an experimental inhibitor of Tankyrase (TNKS), which plays a crucial role in regulating the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex. While potent in its on-target activity, off-target effects or pathway-related toxicities can arise.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpected Gastrointestinal (GI) Distress

Q1: We are observing severe diarrhea and weight loss in our mouse models 48-72 hours after this compound administration. Is this a known side effect?

A1: Yes, significant GI distress is a potential side effect. The Wnt/β-catenin pathway is critical for the maintenance and proliferation of intestinal stem cells that replenish the gut epithelium. Inhibition of this pathway via Tankyrase can disrupt this process, leading to mucosal damage, malabsorption, and subsequent diarrhea and weight loss.

Troubleshooting Steps:

  • Confirm On-Target Toxicity: The observed GI distress may be a direct result of this compound's intended mechanism of action.

  • Dose-Response Analysis: Perform a dose-titration study to find the minimum effective dose with tolerable GI side effects.

  • Histological Analysis: Examine intestinal tissue to assess villi length, crypt depth, and epithelial integrity.

  • Supportive Care: Provide supportive care to the animals, such as hydration and nutritional supplements, to mitigate the severity of the side effects.

Q2: How can we differentiate between mechanism-based GI toxicity and general compound toxicity?

A2: This requires a multi-step investigation to pinpoint the cause. We recommend a logical workflow to dissect the observed toxicity.

GI_Toxicity_Workflow start Observation: Severe Diarrhea / Weight Loss q1 Is the dose within the therapeutic window? start->q1 dose_reduction Action: Perform Dose-Response Study Reduce dose or dosing frequency q1->dose_reduction No histology Action: Perform Intestinal Histology (H&E Staining) q1->histology Yes dose_reduction->histology q2 Evidence of mucosal damage? (Villi shortening, crypt loss) histology->q2 on_target Conclusion: High probability of On-Target, Mechanism-Based Toxicity q2->on_target Yes off_target_q Action: Assess Off-Target Activity (e.g., Receptor screen, kinome scan) q2->off_target_q No q3 Significant off-target hits? off_target_q->q3 off_target_conclusion Conclusion: Off-Target Effect Consider chemical modification of this compound q3->off_target_conclusion Yes general_tox Conclusion: General Compound Toxicity Investigate metabolic stability and reactive metabolites q3->general_tox No

Troubleshooting workflow for this compound-induced GI toxicity.
Issue 2: Elevated Liver Enzymes

Q3: We've detected a dose-dependent increase in serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels. What could be the cause?

A3: Elevated ALT and AST are primary indicators of hepatocellular injury. This could stem from several causes:

  • Metabolic Bioactivation: this compound may be metabolized by the liver into a reactive, toxic byproduct.

  • Off-Target Kinase Inhibition: this compound could be inhibiting kinases essential for hepatocyte health, leading to apoptosis or necrosis.

  • Mitochondrial Dysfunction: The compound might be impairing mitochondrial function, leading to oxidative stress and cell death.

Troubleshooting Steps:

  • Confirm Hepatotoxicity: Perform a thorough histopathological examination of liver tissue to characterize the injury (e.g., necrosis, steatosis).

  • In Vitro Assessment: Use primary hepatocytes or liver spheroids to assess direct cytotoxicity (LDH release) and mitochondrial function (e.g., MTT or Seahorse assay).

  • Metabolite Identification: Conduct studies with liver microsomes to identify potential reactive metabolites.

Q4: How can we investigate if the hepatotoxicity is due to metabolic bioactivation?

A4: A logical workflow is required to determine if metabolites are the cause of the observed liver injury. This involves a combination of in vitro and in vivo approaches.

Hepatotoxicity_Workflow start Observation: Elevated ALT/AST Levels in_vitro Step 1: In Vitro Cytotoxicity Assay (Primary Hepatocytes + this compound) start->in_vitro q1 Is this compound directly toxic to hepatocytes? in_vitro->q1 microsomes Step 2: Liver Microsome Assay (Incubate with NADPH & GSH) q1->microsomes No direct_tox Conclusion: Direct compound toxicity. Investigate off-target effects (e.g., kinome scan). q1->direct_tox Yes q2 Are GSH-trapped reactive metabolites detected (LC-MS)? microsomes->q2 metabolite_tox Conclusion: Hepatotoxicity is likely mediated by reactive metabolites. q2->metabolite_tox Yes no_metabolite Conclusion: Toxicity not from stable reactive metabolites. Investigate alternative mechanisms (e.g., mitochondrial dysfunction). q2->no_metabolite No

Workflow to investigate this compound-induced hepatotoxicity.

Quantitative Data Summary

The following tables provide hypothetical data to serve as a reference for expected outcomes during troubleshooting experiments.

Table 1: Dose-Dependent Effects of this compound on GI and Liver Biomarkers in Mice (72h Post-Dose)

This compound Dose (mg/kg)Body Weight Change (%)Villus Height (μm, Jejunum)Serum ALT (U/L)Serum AST (U/L)
Vehicle Control+1.5 ± 0.5450 ± 2535 ± 560 ± 8
10-2.1 ± 0.8420 ± 3040 ± 665 ± 10
30-8.5 ± 1.2280 ± 45150 ± 20220 ± 35
100-15.2 ± 2.1150 ± 35450 ± 60680 ± 75
Data are presented as mean ± standard deviation.

Table 2: In Vitro Cytotoxicity of this compound in Primary Mouse Hepatocytes (24h Incubation)

This compound Conc. (µM)Cell Viability (% of Control)LDH Release (% of Max)
0 (Control)100 ± 4.55 ± 1.2
198 ± 5.16 ± 1.5
1095 ± 6.212 ± 2.1
5065 ± 8.945 ± 5.5
10030 ± 7.585 ± 6.8
Data are presented as mean ± standard deviation.

Signaling Pathway Context

This compound is designed to inhibit Tankyrase (TNKS), a key positive regulator of the Wnt/β-catenin signaling pathway. Understanding this pathway is crucial for interpreting on-target toxicities.

In the absence of a Wnt signal, the "destruction complex" (containing APC, Axin, CK1, and GSK3) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1] Tankyrase promotes the degradation of Axin, thus destabilizing the destruction complex. By inhibiting Tankyrase, this compound stabilizes Axin, which enhances the activity of the destruction complex, leading to decreased β-catenin levels and suppression of Wnt target gene transcription.[2][3] This suppression is beneficial in cancer but can be detrimental to tissues reliant on Wnt signaling for homeostasis, such as the intestinal epithelium.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / this compound Action DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off phosphorylates Proteasome Proteasome BetaCatenin_off->Proteasome degraded by TCF_off TCF/LEF Genes_off Wnt Target Genes OFF TCF_off->Genes_off represses Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dsh Frizzled->Dsh activates Axin Axin Dsh->Axin sequesters TNKS Tankyrase (TNKS) TNKS->Axin promotes degradation This compound This compound This compound->TNKS INHIBITS BetaCatenin_on β-catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus translocates to TCF_on TCF/LEF Genes_on Wnt Target Genes ON TCF_on->Genes_on activates

Simplified Wnt/β-catenin signaling pathway showing the action of this compound.

Experimental Protocols

Protocol 1: Histological Analysis of Mouse Intestine

Objective: To assess morphological changes in the intestinal epithelium following this compound treatment.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Phosphate Buffered Saline (PBS)

  • Ethanol (B145695) series (70%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Microscope with imaging software

Procedure:

  • Tissue Collection: Euthanize the mouse and immediately dissect the small intestine. Isolate the jejunum.

  • Flushing: Gently flush the lumen of the jejunal segment with cold PBS to remove contents.[4]

  • Fixation: Cut a 2-3 cm segment and place it in 10% NBF for 24 hours at room temperature. For longitudinal analysis, the "Swiss roll" technique can be used before fixation.[4][5]

  • Processing:

    • Dehydrate the fixed tissue by sequential immersion in 70% ethanol (1 hr), 95% ethanol (1 hr), and 100% ethanol (2 x 1 hr).

    • Clear the tissue in xylene (2 x 1 hr).

    • Infiltrate with molten paraffin wax (2 x 1.5 hr) at 60°C.

  • Embedding: Embed the tissue in a paraffin block, ensuring correct orientation for cross-sectional or longitudinal sectioning.

  • Sectioning: Cut 5 µm thick sections using a microtome and float them onto glass slides.

  • Staining:

    • Deparaffinize slides in xylene and rehydrate through an ethanol series.

    • Stain with Hematoxylin, rinse, and then counterstain with Eosin.

    • Dehydrate slides, clear in xylene, and mount with a coverslip.

  • Analysis:

    • Image the slides using a light microscope.

    • Using imaging software (e.g., ImageJ), measure the villus height (from the tip to the crypt-villus junction) and crypt depth on at least 10 well-oriented villi/crypts per animal.[5]

Protocol 2: Measurement of Serum ALT/AST

Objective: To quantify liver injury by measuring the activity of liver enzymes in the serum.

Materials:

  • Blood collection tubes (serum separator tubes)

  • Centrifuge

  • Commercially available ALT and AST activity assay kits (colorimetric or fluorescent)

  • Microplate reader

Procedure:

  • Blood Collection: Collect blood via cardiac puncture from anesthetized mice into serum separator tubes.

  • Serum Separation: Allow blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 10 minutes at 4°C.[6]

  • Sample Storage: Carefully collect the supernatant (serum) and store it at -80°C until analysis.

  • Enzyme Assay:

    • Thaw serum samples on ice.

    • Follow the manufacturer's protocol for the specific ALT and AST assay kits. This typically involves:

      • Preparing a standard curve.

      • Adding serum samples and reagents to a 96-well plate.

      • Incubating the plate for the specified time at the recommended temperature (e.g., 37°C).

      • Measuring the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculation: Calculate the ALT and AST activity (U/L) in each sample by comparing its reading to the standard curve, according to the kit's instructions.

References

Validation & Comparative

Alstolenine: A Potent and Selective Acetylcholinesterase Inhibitor for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Alstolenine's Acetylcholinesterase Inhibitory Activity Against Standard Therapeutics

For researchers and drug development professionals exploring novel therapeutic avenues for neurodegenerative diseases like Alzheimer's, the quest for potent and selective acetylcholinesterase (AChE) inhibitors is paramount. This compound, a natural indole (B1671886) alkaloid, has emerged as a promising candidate. This guide provides an objective comparison of this compound's AChE inhibitory activity with established drugs—Donepezil, Galantamine, and Rivastigmine—supported by experimental data and detailed protocols.

Comparative Inhibitory Potency

The efficacy of acetylcholinesterase inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50), a measure of the drug's potency in inhibiting enzyme activity. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the available in vitro IC50 values for this compound and the standard AChE inhibitors. It is important to note that these values are compiled from various studies and experimental conditions may differ, potentially influencing the results.

CompoundAcetylcholinesterase (AChE) IC50Butyrylcholinesterase (BChE) IC50Selectivity for AChE over BChE
This compound 76 nM> 10,000 nMHigh (>131-fold)
Donepezil6.7 nM[1]7,400 nM[1]High (~1104x)[1]
Galantamine~410 nM[1]>10,000 nMModerate-High[1]
Rivastigmine4.3 nM[1]31 nM[1]Low (~7x)[1]

This compound demonstrates potent inhibition of acetylcholinesterase with a high degree of selectivity over butyrylcholinesterase (BChE). This selectivity is a desirable characteristic, as BChE inhibition is associated with certain side effects. While Donepezil and Rivastigmine show higher potency in these compiled results, this compound's significant potency and high selectivity mark it as a compound of interest for further investigation.

Experimental Protocols

The validation of acetylcholinesterase inhibitory activity is predominantly conducted using the spectrophotometric method developed by Ellman. This assay is a reliable and widely accepted method for screening potential AChE inhibitors.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine (B1204863). The enzyme catalyzes the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (or other appropriate source)

  • This compound and other test inhibitors (Donepezil, Galantamine, Rivastigmine)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO). Serially dilute these stock solutions to obtain a range of test concentrations.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of ATCh in deionized water. This solution should be prepared fresh daily.

  • Assay Setup (in a 96-well microplate):

    • Test Wells: Add phosphate buffer, DTNB solution, and the test inhibitor solution at various concentrations.

    • Positive Control Wells: Add phosphate buffer, DTNB solution, and a known AChE inhibitor (e.g., Donepezil) at a concentration known to cause significant inhibition.

    • Negative Control (100% activity) Wells: Add phosphate buffer, DTNB solution, and the solvent used for the test compounds.

    • Blank Well: Add phosphate buffer and DTNB solution, but no enzyme.

  • Enzyme Addition and Incubation:

    • Add the AChE solution to all wells except the blank well.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predefined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Add the ATCh substrate solution to all wells to start the enzymatic reaction.

    • Immediately place the microplate in a plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, DTNB, ATCh, Enzyme, Inhibitors) plate Prepare 96-well Plate (Controls & Test Concentrations) reagents->plate add_enzyme Add AChE Enzyme plate->add_enzyme incubate Incubate with Inhibitor add_enzyme->incubate add_substrate Add ATCh Substrate incubate->add_substrate measure Measure Absorbance (412 nm) (Kinetic Reading) add_substrate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Experimental workflow for AChE inhibitory activity assay.

G cluster_synapse Cholinergic Synapse cluster_cleft Synaptic Cleft presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) presynaptic->ACh Release postsynaptic Postsynaptic Neuron Cholinergic Signaling\n(Cognition, Memory, etc.) Cholinergic Signaling (Cognition, Memory, etc.) postsynaptic->Cholinergic Signaling\n(Cognition, Memory, etc.) ACh->postsynaptic Binds to Receptors (Nicotinic/Muscarinic) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis This compound This compound This compound->AChE Inhibition

Caption: Mechanism of this compound in the cholinergic synapse.

Concluding Remarks

This compound presents itself as a compelling natural compound with potent and selective acetylcholinesterase inhibitory activity. Its efficacy, when compared to established drugs like Donepezil, positions it as a valuable tool for researchers in the field of neurodegenerative diseases. The provided experimental protocol offers a standardized method for validating its activity, and the diagrams illustrate the straightforward workflow and the fundamental mechanism of action at the cholinergic synapse. Further in-depth studies, including head-to-head comparisons under identical conditions and in vivo models, are warranted to fully elucidate the therapeutic potential of this compound.

References

A Comparative Analysis of Alstolenine's Efficacy from Alstonia Species in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the alkaloid Alstolenine, a compound found in various species of the Alstonia genus, highlights its potential as a cytotoxic agent against several cancer cell lines. This guide synthesizes available experimental data to offer a comparative perspective on the efficacy of this compound derived from different Alstonia species, primarily focusing on Alstonia macrophylla and Alstonia scholaris. While direct comparative studies on purified this compound from these species are limited, an analysis of extracts and alkaloid fractions provides valuable insights for researchers, scientists, and drug development professionals.

Quantitative Analysis of Cytotoxic Efficacy

The cytotoxic effects of this compound and related alkaloid extracts have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

A methanol/DMSO extract from the bark of Alstonia macrophylla, where this compound (also referred to as alstonerine) was identified as a principal alkaloid (34.38%), demonstrated significant cytotoxicity.[1] In contrast, studies on Alstonia scholaris have focused on total alkaloid fractions, which have also shown potent anticancer activity.

Below is a summary of the IC50 values from relevant studies. It is important to note that the data for A. macrophylla pertains to a crude extract, while the data for A. scholaris is for a total alkaloid fraction. This distinction is crucial for interpretation, as the specific contribution of this compound to the observed activity in the A. scholaris fraction is not defined.

Cancer Cell LineTest SubstancePlant SpeciesIC50 (µg/mL)
MCF-7 (Breast Adenocarcinoma)Methanol/DMSO ExtractAlstonia macrophylla6.34[1]
Alkaloid FractionAlstonia scholaris29.76[2][3]
H69PR (Small Cell Lung Carcinoma)Methanol/DMSO ExtractAlstonia macrophylla7.05[1]
HT-29 (Colon Adenocarcinoma)Methanol/DMSO ExtractAlstonia macrophylla9.10[1]
HeLa (Cervical Cancer)Alkaloid FractionAlstonia scholaris5.53[2]
HepG2 (Hepatocellular Carcinoma)Alkaloid FractionAlstonia scholaris25[2]
HL-60 (Promyelocytic Leukemia)Alkaloid FractionAlstonia scholaris11.16[2]
KB (Nasopharyngeal Cancer)Alkaloid FractionAlstonia scholaris10[2]

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are essential.

Isolation of this compound-Containing Extract from Alstonia macrophylla

The following protocol outlines the extraction of the this compound-rich fraction from the bark of A. macrophylla:

  • Sample Preparation: The bark of A. macrophylla is collected, ground into a powder, and dried.

  • Extraction: A 50:50 methanol/DMSO solvent mixture is used to extract the bioactive compounds from the powdered bark.

  • Filtration and Concentration: The resulting extract is filtered to remove solid debris. The solvent is then evaporated under reduced pressure to yield the crude extract.

  • Phytochemical Analysis: Gas chromatography-mass spectrometry (GC-MS) is employed to identify and quantify the chemical constituents of the extract. In one study, this compound (alstonerine) was found to be the most abundant alkaloid.[1]

Cytotoxicity Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the plant extract or alkaloid fraction for a specified period (e.g., 24 or 48 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test substance.

Visualizing the Research Workflow and Potential Mechanisms

To better understand the experimental process and the potential biological pathways involved, the following diagrams have been generated.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_testing Efficacy Testing plant_material Alstonia spp. Bark extraction Solvent Extraction (e.g., Methanol/DMSO) plant_material->extraction crude_extract Crude Extract extraction->crude_extract treatment Treatment with Extract crude_extract->treatment cell_culture Cancer Cell Lines (e.g., MCF-7, HeLa) cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity_assay data_analysis IC50 Determination cytotoxicity_assay->data_analysis

Caption: A simplified workflow for the extraction of bioactive compounds from Alstonia species and subsequent in vitro efficacy testing.

While the precise signaling pathway of this compound-induced cytotoxicity is not yet fully elucidated, many alkaloids exert their anticancer effects by inducing apoptosis (programmed cell death). A generalized apoptotic pathway that may be relevant is depicted below.

Apoptosis_Signaling_Pathway This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Bax->Mitochondria promotes permeabilization Bcl2->Mitochondria inhibits permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: A potential mitochondrial-mediated apoptosis pathway that could be initiated by this compound.

The logical relationship in comparing the efficacy based on available data is structured as follows:

Logical_Comparison A_macrophylla Alstonia macrophylla (this compound-rich extract) MCF7_mac MCF-7 IC50: 6.34 µg/mL A_macrophylla->MCF7_mac A_scholaris Alstonia scholaris (Alkaloid fraction) MCF7_sch MCF-7 IC50: 29.76 µg/mL A_scholaris->MCF7_sch Comparison Comparative Efficacy (on MCF-7) MCF7_mac->Comparison MCF7_sch->Comparison

Caption: Comparative logic for the cytotoxicity of extracts from two Alstonia species on the MCF-7 cell line.

Conclusion and Future Directions

The available data suggests that extracts from both Alstonia macrophylla and Alstonia scholaris possess significant cytotoxic properties against a range of cancer cell lines. The this compound-rich extract from A. macrophylla shows particularly potent activity against breast, lung, and colon cancer cells. However, a direct comparison of the efficacy of purified this compound from different Alstonia species is hampered by a lack of specific studies.

Future research should focus on the isolation and purification of this compound from various Alstonia species and the determination of its IC50 values against a standardized panel of cancer cell lines. Furthermore, elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects will be crucial for its potential development as a novel anticancer agent. Such studies will provide a clearer understanding of the therapeutic potential of this promising natural compound.

References

A Comparative Guide to the Quantification of Alstolenine: HPLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Alstolenine, an indole (B1671886) alkaloid found in plants of the Alstonia genus, has garnered interest for its potential pharmacological activities. This guide provides a comprehensive comparison of two common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Performance: A Side-by-Side Comparison

The choice between HPLC and LC-MS for the quantification of this compound will depend on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural confirmation. LC-MS generally offers superior sensitivity and specificity, while HPLC with UV detection can be a robust and more accessible option for routine quantification.[1]

A summary of the typical quantitative performance parameters for the analysis of monoterpenoid indole alkaloids in Alstonia scholaris is presented below. This data is derived from a validated Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) method for scholaricine, 19-epi-scholaricine, vallesamine, picrinine, and picralinal.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionLiquid Chromatography-Mass Spectrometry (LC-MS)
Linearity (R²) Typically ≥ 0.999≥ 0.998
Precision (RSD%) < 2%< 7.0% (Intra-day), < 8.0% (Inter-day)
Accuracy (Recovery %) Typically 95-105%89.2% - 108.6%
Limit of Detection (LOD) Generally in the low ng rangeCan reach low pg range
Limit of Quantification (LOQ) Generally in the mid-high ng rangeCan reach mid-high pg range
Matrix Effect Susceptible to co-eluting interferencesCan be significant but can be compensated for with internal standards
Specificity Relies on chromatographic separation and UV spectrumHigh, based on mass-to-charge ratio (m/z) and fragmentation patterns

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the quantification of this compound using HPLC and LC-MS, based on methods developed for other indole alkaloids from Alstonia scholaris.

HPLC Method Protocol

This protocol is based on the methods used for the quantification of major indole alkaloids in Alstonia scholaris extracts.[2]

  • Sample Preparation:

    • The dried and powdered plant material (e.g., leaves of Alstonia scholaris) is extracted with 90% ethanol (B145695) under reflux.[2]

    • The solvent is evaporated to yield a crude extract.

    • The extract is then subjected to an acid-base extraction to isolate the total alkaloid fraction. The extract is dissolved in a dilute acid (e.g., 0.3% HCl), filtered, and the pH of the filtrate is adjusted to 9-10 with ammonia. This aqueous solution is then extracted with an organic solvent like ethyl acetate (B1210297) to obtain the total alkaloids.[2]

    • The final alkaloid fraction is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an optional acid modifier like 0.1% formic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detection at a wavelength appropriate for this compound (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

LC-MS Method Protocol

This protocol is based on a validated UHPLC-QTOF-MS method for the quantification of monoterpenoid indole alkaloids from Alstonia scholaris.[1]

  • Sample Preparation:

    • Sample preparation follows a similar procedure as for the HPLC method to obtain the total alkaloid fraction.

    • The final extract is dissolved in the initial mobile phase composition and filtered through a 0.22 µm syringe filter.

  • UHPLC-MS Conditions:

    • LC System: An Ultra-High-Performance Liquid Chromatography system.

    • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[3]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[4]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.[4]

    • Injection Volume: 1-5 µL.[4]

    • Mass Spectrometer: A tandem mass spectrometer (e.g., Triple Quadrupole or QTOF) with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound by HPLC and LC-MS.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plant Material (Alstonia scholaris) Extraction Solvent Extraction Sample->Extraction Purification Acid-Base Partitioning Extraction->Purification Final_Sample Final Sample in Solvent Purification->Final_Sample HPLC HPLC System Final_Sample->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (External Standard) Integration->Quantification

HPLC Quantification Workflow for this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis Sample Plant Material (Alstonia scholaris) Extraction Solvent Extraction Sample->Extraction Purification Acid-Base Partitioning Extraction->Purification Final_Sample Final Sample in Solvent Purification->Final_Sample LCMS LC-MS System Final_Sample->LCMS Separation Chromatographic Separation (C18 Column) LCMS->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MS/MS) Ionization->Detection Chromatogram Mass Chromatogram Generation Detection->Chromatogram Integration Peak Integration (MRM) Chromatogram->Integration Quantification Quantification (Internal/External Standard) Integration->Quantification

References

Reproducibility of Alstolenine's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alstolenine (B14866427), an indole (B1671886) alkaloid primarily isolated from plants of the Alstonia genus, has garnered scientific interest for its potential therapeutic properties, notably its antipsychotic and anticancer effects. This guide provides a comparative analysis of the existing experimental data on this compound's biological activities, with a focus on the reproducibility of these effects across independent studies. For researchers, scientists, and drug development professionals, understanding the consistency of scientific findings is paramount for advancing preclinical and clinical research. This document summarizes key quantitative data, details experimental methodologies, and visualizes proposed mechanisms of action to facilitate an objective evaluation of this compound's pharmacological profile.

Antipsychotic-like Effects of this compound

A significant body of research into the effects of this compound has been conducted by a collaborative group of researchers, including Costa-Campos and Elisabetsky. Their work has consistently characterized alstonine (B1665729) as having an atypical antipsychotic-like profile in rodent models. While the findings from this group are internally consistent, it is crucial to note a lack of extensive independent replication in the published literature to date.

Comparative Data on Antipsychotic-like Activity

The following table summarizes the key quantitative findings from studies investigating the antipsychotic-like effects of alstonine.

Effect MeasuredAnimal ModelThis compound Dose RangeKey FindingReference
Amphetamine-induced LethalityGrouped Mice0.5 - 2.0 mg/kg (i.p.)Prevention of lethality, with peak effect at 1.0 mg/kg.[1]
Apomorphine-induced StereotypyMice0.25 - 2.0 mg/kg (i.p.)Significant inhibition of stereotyped behavior.[1]
Haloperidol-induced CatalepsyMice0.5 - 2.0 mg/kg (i.p.)Prevention of catalepsy, suggesting an atypical profile.[1]
Barbiturate-induced Sleeping TimeMice1.0 - 4.0 mg/kg (i.p.)Potentiation of sleeping time.[1]
Dopamine (B1211576) and Serotonin (B10506) LevelsMouse Brain1.0 mg/kg (i.p.)Decreased dopamine and increased serotonin and its metabolite (5-HIAA) in the frontal cortex. Increased DOPAC in the striatum.[2]
Experimental Protocols: Antipsychotic Activity

Amphetamine-Induced Lethality in Grouped Mice:

  • Animals: Male Swiss mice (25-30g).

  • Procedure: Mice were housed in groups of 10 per cage. This compound was administered intraperitoneally (i.p.) 30 minutes prior to the i.p. administration of d-amphetamine sulfate (B86663) (10 mg/kg).

  • Observation: The number of deaths was recorded at 1, 2, and 3 hours post-amphetamine administration.[1]

Apomorphine-Induced Stereotypy:

  • Animals: Male Swiss mice (25-30g).

  • Procedure: Mice were placed individually in observation cages. This compound was administered i.p. 30 minutes before the subcutaneous (s.c.) injection of apomorphine (B128758) hydrochloride (1 mg/kg).

  • Observation: Stereotyped behavior (sniffing, licking, and gnawing) was scored by a trained observer at 10-minute intervals for 30 minutes, starting 10 minutes after apomorphine injection.[1]

Receptor Binding Assays:

  • Preparation: Crude mitochondrial fraction from rat striatum (for D1 and D2 receptors) and cortex (for 5-HT2A receptors).

  • Ligands: [³H]SCH 23390 for D1, [³H]spiperone for D2, and [³H]ketanserin for 5-HT2A.

  • Procedure: Membranes were incubated with the radioligand in the presence of varying concentrations of alstonine. Non-specific binding was determined in the presence of a high concentration of an appropriate unlabeled antagonist.

  • Analysis: The displacement of the radioligand by alstonine was measured to determine its binding affinity.[1]

Proposed Mechanism of Action: Antipsychotic Effects

The research suggests that alstonine's antipsychotic-like effects are not mediated by direct antagonism of dopamine D1/D2 or serotonin 5-HT2A receptors. Instead, a more complex mechanism is proposed, involving the modulation of dopaminergic and serotonergic systems. The diagram below illustrates the hypothesized signaling pathway.

Proposed mechanism of alstonine's antipsychotic action.

Anticancer Effects of this compound

The investigation into alstonine's anticancer properties is less cohesive, with studies often utilizing extracts or alkaloid fractions of Alstonia species rather than purified alstonine. This makes direct comparisons and assessments of reproducibility challenging.

Comparative Data on Anticancer Activity
Agent TestedCell Lines / Animal ModelKey FindingReference
Purified Alstonine YC8 lymphoma & Ehrlich ascites carcinoma (in vivo, mice)Cured a significant proportion of mice.[3]
Alkaloid Fraction of A. scholaris HeLa, HepG2, HL-60, KB, MCF-7 (in vitro)IC50 values ranged from 5.53 to 29.76 µg/mL.[4]
Alkaloid Fraction of A. scholaris Ehrlich ascites carcinoma (in vivo, mice)Dose-dependent tumor remission.[4]
Methanolic Extract of A. mairei Osteosarcoma cell lines (in vitro)IC50 values from 9.2 to 13.0 µM for isolated alkaloids.[5]
Experimental Protocols: Anticancer Activity

In Vitro Cytotoxicity Assay (Alkaloid Fraction):

  • Cell Lines: Human cancer cell lines (e.g., HeLa, HepG2).

  • Procedure: Cells were seeded in 96-well plates and treated with various concentrations of the alkaloid fraction of Alstonia scholaris for a specified duration (e.g., 24 hours).

  • Analysis: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The IC50 value (the concentration that inhibits 50% of cell growth) was then calculated.[4]

In Vivo Antitumor Activity (Purified Alstonine):

  • Animals: BALB/c mice.

  • Procedure: Mice were inoculated with YC8 lymphoma ascites cells. Treatment with purified alstonine was initiated, and the survival of the mice was monitored.

  • Observation: The number of surviving mice in the treatment group was compared to the control group.[3]

Experimental Workflow: In Vitro Cytotoxicity

The following diagram outlines a typical workflow for assessing the in vitro anticancer effects of a compound like alstonine.

Cytotoxicity_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treatment with This compound (various conc.) seeding->treatment incubation Incubation (e.g., 24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading (Spectrophotometer) mtt_assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Workflow for in vitro cytotoxicity testing.

The available evidence suggests that alstonine possesses notable antipsychotic-like and potential anticancer properties. The antipsychotic effects have been consistently reported by a specific research group, demonstrating a unique, atypical profile in preclinical models. However, the reproducibility of these findings by independent laboratories remains to be established. For the anticancer effects, while promising results have been obtained with extracts and alkaloid fractions of Alstonia species, further studies with purified alstonine are necessary to confirm its specific contribution and to allow for a more rigorous assessment of reproducibility. Researchers are encouraged to conduct independent validation studies to solidify the pharmacological profile of alstonine and to further explore its therapeutic potential.

References

A Comparative Analysis of the Vasorelaxant Properties of Indole Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vasorelaxant activity of various indole (B1671886) alkaloids, with a focus on available experimental data. While specific quantitative data for alstolenine (B14866427) remains elusive in publicly available literature, this guide synthesizes current knowledge on related compounds and provides a framework for future comparative studies.

This document summarizes the vasorelaxant effects of several indole alkaloids, presenting their potency through EC50 and IC50 values where available. Detailed experimental methodologies for assessing vasorelaxant activity are also provided to facilitate the design and execution of further research. The known signaling pathways of prominent indole alkaloids are illustrated to provide a mechanistic context for their vascular effects.

Quantitative Comparison of Vasorelaxant Activity

The potency of various indole alkaloids in inducing vasorelaxation is summarized in the table below. It is important to note that direct comparative studies are limited, and experimental conditions may vary between the cited sources.

AlkaloidVasorelaxant Potency (EC50/IC50)Source Plant(s)Reference(s)
This compound Not ReportedAlstonia scholaris-
Taberniacin B IC50: 580 nMTabernaemontana divaricata[1]
Taberniacin A IC50: 2.86 µMTabernaemontana divaricata[1]
Gardflorine A EC50: 8.7 µMGardneria multiflora
Monoterpene Alkaloids (from Alstonia scholaris) IC50: 41.87 to 93.30 µMAlstonia scholaris
Ajmalicine (Raubasine) Not Reported (Qualitatively described as a cerebral vasodilator)Rauvolfia serpentina, Catharanthus roseus
Yohimbine (B192690) Not Reported (Primarily known for effects on specific vascular beds)Pausinystalia yohimbe[1][2]
Reserpine Not Reported (Acts indirectly by depleting catecholamines)Rauvolfia serpentina

Mechanisms of Action and Signaling Pathways

The vasorelaxant effects of indole alkaloids are mediated through diverse signaling pathways. While the specific mechanism for this compound is not yet elucidated, the pathways of other well-studied indole alkaloids provide valuable insights into potential mechanisms.

Ajmalicine: α1-Adrenergic Receptor Antagonism

Ajmalicine, also known as raubasine, functions as a selective antagonist of α1-adrenergic receptors on vascular smooth muscle.[3] By blocking these receptors, it prevents norepinephrine (B1679862) from inducing vasoconstriction, leading to vasodilation.

Ajmalicine_Pathway Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction PKC->Contraction Ajmalicine Ajmalicine Ajmalicine->Alpha1_Receptor Blocks Relaxation Vasodilation Ajmalicine->Relaxation

Mechanism of Ajmalicine's Vasorelaxant Action
Yohimbine: α2-Adrenergic Receptor Antagonism

Yohimbine primarily acts as an antagonist of presynaptic α2-adrenergic receptors. These receptors are part of a negative feedback loop that inhibits the release of norepinephrine. By blocking these receptors, yohimbine increases the release of norepinephrine. While this can lead to vasoconstriction in some vascular beds through α1-receptor stimulation, its effects are complex and can result in vasodilation in others, partly through interactions with other receptors and central nervous system effects.

Yohimbine_Pathway cluster_feedback Negative Feedback Sympathetic_Nerve Sympathetic Nerve Terminal Norepinephrine_Release Norepinephrine Release Sympathetic_Nerve->Norepinephrine_Release Alpha2_Receptor Presynaptic α2-Adrenergic Receptor Norepinephrine_Release->Alpha2_Receptor Activates Alpha2_Receptor->Norepinephrine_Release Inhibits Yohimbine Yohimbine Yohimbine->Alpha2_Receptor Blocks Negative_Feedback Negative Feedback Loop Reserpine_Pathway Norepinephrine_Cytoplasm Cytoplasmic Norepinephrine VMAT Vesicular Monoamine Transporter (VMAT) Norepinephrine_Cytoplasm->VMAT Transported by MAO Monoamine Oxidase (MAO) Norepinephrine_Cytoplasm->MAO Degraded by Synaptic_Vesicle Synaptic Vesicle VMAT->Synaptic_Vesicle into Reserpine Reserpine Reserpine->VMAT Blocks Degradation Norepinephrine Degradation MAO->Degradation Reduced_Release Reduced Norepinephrine Release Vasodilation Vasodilation Reduced_Release->Vasodilation Experimental_Workflow Start Start: Euthanize Rat & Isolate Thoracic Aorta Prepare_Rings Prepare Aortic Rings (2-3 mm) Start->Prepare_Rings Mount_Rings Mount Rings in Organ Bath Prepare_Rings->Mount_Rings Equilibrate Equilibrate under Tension Mount_Rings->Equilibrate Check_Viability Check Viability (High KCl) & Endothelium Integrity (ACh) Equilibrate->Check_Viability Pre_contract Pre-contract with Phenylephrine or KCl Check_Viability->Pre_contract Add_Compound Cumulatively Add Indole Alkaloid Pre_contract->Add_Compound Record_Data Record Relaxation Response Add_Compound->Record_Data Analyze Analyze Data: Plot Dose-Response Curve & Calculate EC50/IC50 Record_Data->Analyze

References

Confirming the Molecular Target of Alstolenine: A Comparative Guide to Target Validation Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alstolenine, a natural alkaloid derived from Alstonia scholaris, has emerged as a promising phytocompound with therapeutic potential, particularly in the context of skin disorders like psoriasis. Preliminary in silico studies have identified the Transient Receptor Potential Cation Channel, Subfamily V, Member 3 (TRPV3) as a primary molecular target. This guide provides a comparative framework for understanding the necessary steps to experimentally validate this putative target using knockout models, a critical step in the drug development pipeline.

This compound and its Putative Target: In Silico Evidence

Computational molecular docking studies have consistently predicted a high binding affinity of this compound to the TRPV3 ion channel. These studies are instrumental in generating initial hypotheses about a compound's mechanism of action.

CompoundPutative TargetMethodPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (µM)
This compoundTRPV3Molecular Docking-7.254.88
(-) ScholarineTRPV3Molecular Docking-6.3123.75

Table 1: In Silico Docking Analysis of Alstonia scholaris Phytocompounds against TRPV3. The data indicates a stronger theoretical interaction of this compound with TRPV3 compared to another compound from the same plant, (-) Scholarine.

While computational data is a valuable starting point, it is essential to experimentally validate these findings to confirm the molecular target and understand the compound's true biological effects. Knockout models provide a powerful tool for such validation.

The Gold Standard: Target Validation with Knockout Models

Genetically engineered models, particularly knockout (KO) mice in which the gene encoding the putative target is deleted, are indispensable for confirming a drug's mechanism of action. By comparing the physiological and cellular responses to a compound in wild-type versus knockout animals, researchers can definitively determine if the compound's effects are mediated through the target of interest.

TRPV3-null mice exhibit a distinct phenotype, which includes impaired sensation of innocuous and noxious heat, and alterations in skin and hair follicle morphology.[1] These characteristics provide a clear baseline for assessing the on-target effects of a putative TRPV3 modulator like this compound.

Experimental Workflow for Validating this compound's Target

To confirm that this compound exerts its therapeutic effects through TRPV3, a series of experiments utilizing TRPV3 knockout models would be required.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Cell-based Assays Cell-based Assays Calcium Imaging Calcium Imaging Cell-based Assays->Calcium Imaging Measure Ca2+ influx Patch Clamp Patch Clamp Cell-based Assays->Patch Clamp Measure ion channel activity TRPV3 KO Mice TRPV3 KO Mice Behavioral Assays Behavioral Assays TRPV3 KO Mice->Behavioral Assays Assess heat sensation & itch Histological Analysis Histological Analysis TRPV3 KO Mice->Histological Analysis Examine skin morphology Target Confirmation Target Confirmation Behavioral Assays->Target Confirmation Histological Analysis->Target Confirmation This compound This compound This compound->Cell-based Assays This compound->TRPV3 KO Mice

Figure 1: Experimental workflow for this compound target validation.
Detailed Experimental Protocols

1. Cell-Based Assays:

  • Objective: To determine if this compound directly modulates TRPV3 channel activity in a controlled cellular environment.

  • Methodology:

    • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing either wild-type human or mouse TRPV3, and a corresponding parental cell line lacking TRPV3 expression (negative control).

    • Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Baseline fluorescence is measured, followed by the application of this compound at various concentrations. Changes in intracellular calcium are monitored using a fluorescence plate reader or microscopy. A known TRPV3 agonist (e.g., 2-APB) can be used as a positive control.[2][3]

    • Electrophysiology (Patch Clamp): Whole-cell patch-clamp recordings are performed on the engineered cell lines. This technique directly measures the ion flow through the TRPV3 channels in response to this compound application, providing detailed information on channel activation or inhibition.[4]

2. In Vivo Studies with TRPV3 Knockout Mice:

  • Objective: To ascertain if the physiological effects of this compound are absent in mice lacking the TRPV3 channel.

  • Methodology:

    • Animal Models: Wild-type and TRPV3 knockout mice (e.g., B6.129-Trpv3tm1Apat/J from The Jackson Laboratory).[5]

    • Behavioral Assays:

      • Thermal Preference Tests: Assess the preference of mice for different temperature zones to determine if this compound alters heat sensation in wild-type mice and if this effect is absent in knockout mice.

      • Itch Induction: Induce itching using a known pruritogen (e.g., histamine (B1213489) or a TRPV3 agonist like carvacrol) and quantify scratching behavior in both genotypes with and without this compound treatment.[4]

    • Psoriasis-like Skin Inflammation Model: Induce a psoriasis-like phenotype in both wild-type and TRPV3 knockout mice (e.g., using imiquimod). Treat with this compound and assess the severity of skin lesions, epidermal thickness, and inflammatory cell infiltration through histological analysis.

Comparative Analysis: this compound vs. Validated TRPV3 Modulators

FeatureThis compoundCompound X (Hypothetical Validated Antagonist)
Target TRPV3 (Putative)TRPV3 (Confirmed)
Evidence Level In Silico (Molecular Docking)In Vitro & In Vivo
In Vitro Data Not yet reported- Blocks agonist-induced Ca2+ influx in TRPV3-expressing cells. - No effect on parental cells. - Inhibits TRPV3 channel currents in patch-clamp assays.
Knockout Model Data Not yet reported- Ameliorates psoriasis-like phenotype in wild-type mice. - Lacks efficacy in TRPV3 knockout mice. - Reduces itch behavior in wild-type mice, with no effect in knockouts.

Table 2: Comparison of Evidence for this compound and a Hypothetically Validated TRPV3 Antagonist. This table highlights the gap in experimental data for this compound that needs to be filled to confirm its molecular target.

TRPV3 Signaling Pathway in Psoriasis

Understanding the signaling cascade downstream of TRPV3 is crucial for elucidating how this compound might exert its therapeutic effects in psoriasis. Activation of TRPV3 in keratinocytes is believed to contribute to the inflammatory environment characteristic of psoriasis through the release of pro-inflammatory mediators.

G This compound This compound TRPV3 TRPV3 This compound->TRPV3 Inhibition (?) Ca2_influx Ca2+ Influx TRPV3->Ca2_influx Activation EGFR_activation EGFR Activation Ca2_influx->EGFR_activation PI3K_AKT PI3K/AKT Pathway EGFR_activation->PI3K_AKT NF_kB NF-κB Activation EGFR_activation->NF_kB Keratinocyte_proliferation Keratinocyte Proliferation PI3K_AKT->Keratinocyte_proliferation IL1a_release IL-1α Release NF_kB->IL1a_release Inflammation Inflammation IL1a_release->Inflammation Psoriasis_phenotype Psoriatic Phenotype Keratinocyte_proliferation->Psoriasis_phenotype Contributes to Inflammation->Psoriasis_phenotype Contributes to

Figure 2: Putative signaling pathway of TRPV3 in psoriasis and the hypothesized point of intervention for this compound.

This pathway suggests that by inhibiting TRPV3, this compound could potentially block the downstream activation of EGFR and the release of IL-1α, thereby reducing keratinocyte hyperproliferation and inflammation associated with psoriasis.[6][7][8]

Conclusion

While in silico studies provide a strong rationale for investigating this compound as a TRPV3 modulator, rigorous experimental validation is paramount. The use of TRPV3 knockout models represents the definitive method to confirm this molecular target. The experimental framework outlined in this guide provides a roadmap for future studies that will be critical in advancing this compound from a promising phytochemical to a clinically relevant therapeutic agent. Such studies will not only solidify our understanding of this compound's mechanism of action but also pave the way for the development of novel treatments for TRPV3-mediated skin diseases.

References

A Comparative Analysis of Natural vs. Synthetic Aldisine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the marine-derived alkaloid Aldisine and its synthetic analogs, detailing their physicochemical properties, biological activities, and underlying mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data and detailed protocols, to facilitate further investigation and application of this promising compound.

The marine natural product Aldisine, a pyrrolo[2,3-c]azepine alkaloid originally isolated from the sponge Stylissa massa, has garnered significant attention for its diverse biological activities. The pursuit of more potent and selective therapeutic agents has led to the chemical synthesis of numerous Aldisine derivatives. This guide presents a comparative study of naturally sourced Aldisine and its synthetic counterparts, offering a comprehensive overview of their properties and potential applications.

Physicochemical Properties: A Comparative Overview

While detailed physicochemical data for naturally isolated Aldisine is limited in publicly available literature, studies on its synthetic derivatives provide valuable insights. The core structure of Aldisine, with its heterocyclic rings and potential for hydrogen bonding, dictates its solubility and interaction with biological targets. Modifications to this scaffold in synthetic derivatives can significantly alter these properties.

PropertyNatural Aldisine (Predicted)Synthetic Aldisine DerivativesReference
Molecular Formula C10H9N3OVaries based on derivatizationN/A
Molecular Weight ~187.2 g/mol VariesN/A
Solubility Predicted to be soluble in polar organic solventsVaries; modifications can enhance solubility in specific solventsN/A
Hydrogen Bond Donors/Acceptors Possesses hydrogen bond donor and acceptor sites, crucial for target interaction.The introduction of moieties like oxime, oxime ether, and hydrazone increases the number of hydrogen bond donors and acceptors.[1][2][3][1][2][3]

Note: The data for natural Aldisine is largely predictive due to a lack of extensive experimental characterization in the reviewed literature. The properties of synthetic derivatives are highly dependent on the specific chemical modifications.

Biological Activity: A Head-to-Head Comparison

Both natural Aldisine and its synthetic derivatives have demonstrated a broad spectrum of biological activities, including antiviral, larvicidal, and fungicidal effects. Synthetic modifications have, in many cases, led to enhanced potency and a broader range of action compared to the parent natural compound.

Biological ActivityNatural AldisineSynthetic Aldisine DerivativesKey FindingsReferences
Antiviral (against Tobacco Mosaic Virus - TMV) Exhibits antiviral activity.Many derivatives show higher anti-TMV activity than the commercial drug ribavirin. Compounds 5-6 and 5-12 (acylhydrazone derivatives) displayed activity comparable to the potent commercial antiviral agent ningnanmycin.[4]Synthetic modifications, particularly the introduction of acylhydrazone moieties, significantly enhance antiviral potency.[4][4]
Larvicidal (against Mythimna separata and Plutella xylostella) Active against lepidopteran pests.Most derivatives demonstrate significant larvicidal effects. Acylhydrazone derivatives generally show better activity than other structural types.[4]Derivatization of the natural alkaloid improves larvicidal activity.[4][4]
Fungicidal (against various phytopathogenic fungi) Displays fungicidal properties.Many derivatives exhibit broad-spectrum fungicidal activity. Specific derivatives show high inhibition rates against particular fungi, such as Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum.[4]Synthetic derivatives demonstrate selective and potent fungicidal activity against a range of plant pathogens.[4][4]
Antitumor Shows antitumor activity by inhibiting protein kinases.[1]Isothiouronium-modified derivatives exhibit significant antiproliferative activity against various human cancer cell lines (prostate, non-small cell lung, breast, and cervical cancer).[5]Synthetic modifications can enhance antitumor potency and target specific cancer cell lines.[5][1][5]

Experimental Protocols

Isolation of Natural Aldisine from Stylissa massa

The following is a general protocol for the extraction and isolation of alkaloids from the marine sponge Stylissa massa.

  • Extraction:

    • The wet sponge material (8.0 kg) is crushed and extracted with methanol (B129727) (MeOH) four times at room temperature.[5]

    • The combined methanolic extracts are concentrated under vacuum to yield a brown residue.[5]

  • Enrichment of Alkaloids:

    • The crude extract is subjected to silica (B1680970) gel vacuum liquid chromatography (VLC).[5]

    • Elution is performed with a gradient of petroleum ether/ethyl acetate (B1210297) (EtOAc) followed by dichloromethane (B109758) (CH2Cl2)/MeOH to separate lipids and other non-polar impurities.[5]

    • The fractions containing alkaloids are combined and evaporated to yield a crude alkaloid extract.[5]

  • Purification:

    • Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure Aldisine.

Synthesis of Aldisine Derivatives (Acylhydrazone Derivatives as an Example)

The synthesis of acylhydrazone derivatives of Aldisine typically involves a multi-step process starting from a suitable precursor.

  • Synthesis of Intermediate Alcohol Derivative (3):

    • An ester derivative of Aldisine (e.g., compound 2-2) is reduced using sodium borohydride (B1222165) (NaBH4) to produce the corresponding alcohol derivative.[4]

  • Synthesis of Acylhydrazide Derivative (4):

    • The alcohol derivative (3) undergoes amide formation with hydrazine (B178648) to yield the acylhydrazide derivative.[4]

  • Synthesis of Acylhydrazone Derivatives (5-1 to 5-16):

    • The acylhydrazide derivative (4) is condensed with various aromatic or aliphatic aldehydes to create a series of hydrazone derivatives.[4]

Mechanism of Action: Signaling Pathways

Studies have indicated that Aldisine and its derivatives exert their biological effects by modulating key cellular signaling pathways.

MEK-1 Inhibition

Aldisine alkaloids isolated from Stylissa massa have been identified as potent inhibitors of mitogen-activated protein kinase kinase-1 (MEK-1).[6] MEK-1 is a crucial component of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.

MEK1_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 ERK ERK MEK1->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Aldisine Aldisine Aldisine->MEK1

Caption: Aldisine inhibits the MEK-1 signaling pathway.

JAK/STAT3 Signaling Inhibition

Synthetic derivatives of Aldisine have been shown to target the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.[5] This pathway plays a critical role in cancer cell proliferation, survival, and metastasis.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation GeneExpression Target Gene Expression (e.g., Bcl-xL, c-Myc, Cyclin D1) Nucleus->GeneExpression Transcription AldisineDerivative Aldisine Derivative AldisineDerivative->JAK

Caption: Aldisine derivatives inhibit the JAK/STAT3 pathway.

Experimental Workflow

The general workflow for the discovery and evaluation of novel Aldisine derivatives involves several key stages, from synthesis to biological testing and mechanism of action studies.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_moa Mechanism of Action Synthesis Chemical Synthesis of Aldisine Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antiviral Antiviral Assays (e.g., against TMV) Characterization->Antiviral Larvicidal Larvicidal Assays Characterization->Larvicidal Fungicidal Fungicidal Assays Characterization->Fungicidal Antitumor Antitumor Assays (e.g., MTT assay) Characterization->Antitumor PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot) Antiviral->PathwayAnalysis Antitumor->PathwayAnalysis MolecularDocking Molecular Docking Studies PathwayAnalysis->MolecularDocking

Caption: Workflow for Aldisine derivative development.

References

Alstolenine's Therapeutic Potential: A Preclinical Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutic agents, the indole (B1671886) alkaloid Alstolenine has emerged as a compound of interest. While direct preclinical data for a compound named "this compound" is not available in the current body of scientific literature, this guide will utilize the well-researched alkaloid Alstonine (B1665729) , also isolated from Alstonia scholaris, as a representative analogue to explore its therapeutic potential. This analysis will focus on two key areas where Alstonine has shown promise in preclinical studies: oncology and neuropsychiatry.

This guide provides a comparative overview of Alstonine's performance against established therapeutic agents—Doxorubicin for cancer and Risperidone (B510) for psychosis—supported by experimental data from preclinical models. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on its potential.

Anticancer Potential: Alstonine vs. Doxorubicin

Alstonine has demonstrated selective cytotoxic effects against cancer cells, a highly desirable trait for an anticancer agent.[1][2] Its proposed mechanism involves the formation of a complex with cancerous DNA, thereby inhibiting its synthesis, while having minimal effect on DNA from healthy tissues.[1][2]

Comparative Efficacy in Preclinical Models
CompoundPreclinical ModelKey Efficacy EndpointsResultsReference
Alstonine YC8 lymphoma ascites in BALB/c miceSurvival RateCured a significant proportion of mice.[1][3]
Ehrlich ascites carcinoma in Swiss miceSurvival RateCured a significant proportion of mice.[1][2]
Solid tumors in miceTumor Growth InhibitionPartially prevented the development of some solid tumors. When combined with agents like 5-FU, daunorubicin, or cyclophosphamide, a high rate of cure was observed without significant toxicity.[3]
Doxorubicin M-109 lung carcinoma metastases in miceAntitumor ActivityLiposome-encapsulated Doxorubicin showed superior antitumor activity compared to free Doxorubicin.[4]
Huh-7 human hepatocellular carcinoma xenograft in nude miceTumor Growth InhibitionAnti-CD147 immunoliposomes-Doxorubicin exhibited superior antitumor activity compared to unmodified liposomal Doxorubicin.[5]
4T1 breast cancer in miceTumor Growth ControlGlucose-coated liposomes with Doxorubicin controlled tumor growth by 58.5% compared to 35.3% for PEG-coated liposomes.[6]
Experimental Protocols

This assay determines the concentration of a substance that is required to kill 50% of a cell population (IC50).

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Alstonine or Doxorubicin) and incubated for a specified period (e.g., 24-72 hours).[7][8]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[7][9]

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC50 value.[7]

This model assesses the in vivo efficacy of an anticancer agent on human tumors grown in immunodeficient mice.

  • Cell Preparation and Injection: Human tumor cells are cultured, harvested, and suspended in a suitable medium, sometimes mixed with Matrigel. The cell suspension is then subcutaneously injected into the flank of immunodeficient mice.[10][11][12]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.[10]

  • Treatment Administration: The test compound (e.g., Alstonine or Doxorubicin) is administered to the treatment groups according to a specific dosage and schedule. The control group receives a vehicle.

  • Tumor Measurement and Monitoring: Tumor volume is measured regularly using calipers. The body weight and general health of the mice are also monitored.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine the efficacy of the treatment.[3]

Signaling Pathway and Workflow Diagrams

anticancer_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Culture treatment Treatment with Alstonine/Doxorubicin cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay data_analysis Data Analysis and Efficacy Comparison mtt_assay->data_analysis xenograft Tumor Cell Implantation (Xenograft Model) tumor_growth Tumor Growth xenograft->tumor_growth drug_admin Drug Administration tumor_growth->drug_admin tumor_measurement Tumor Volume Measurement drug_admin->tumor_measurement tumor_measurement->data_analysis

Caption: Experimental workflow for preclinical anticancer evaluation.

Antipsychotic Potential: Alstonine vs. Risperidone

Alstonine has demonstrated an antipsychotic-like profile in preclinical models, suggesting its potential as a novel therapeutic for psychiatric disorders.[1][13] Unlike typical and some atypical antipsychotics, Alstonine does not appear to directly bind to dopamine (B1211576) D1, D2, or serotonin (B10506) 5-HT2A receptors.[1][13] Its mechanism is thought to involve the modulation of serotonergic and glutamatergic systems, and it may act as an inverse agonist at 5-HT2A/2C receptors.[1][14]

Comparative Efficacy in Preclinical Models of Psychosis
CompoundPreclinical ModelKey Efficacy EndpointsResultsReference
Alstonine Amphetamine-induced lethality in grouped miceLethality PreventionPrevented lethality at doses of 0.5–2.0 mg/kg.[1]
Apomorphine-induced stereotypy in miceStereotypy InhibitionInhibited stereotyped behavior.[13]
Haloperidol-induced catalepsy in miceCatalepsy PreventionPrevented catalepsy, suggesting a lack of extrapyramidal side effects.[1][13]
MK-801-induced hyperlocomotion in miceHyperlocomotion PreventionPrevented hyperlocomotion at doses of 0.1, 0.5, and 1.0 mg/kg.[1][2]
MK-801-induced working memory deficit in miceMemory ImprovementPrevented working memory deficits.[15]
Risperidone In vivo brain microdialysis in ratsDopamine Levels in Prefrontal CortexIncreased dopamine levels, which may correlate with improved negative and cognitive symptoms.[16]
Animal models of mood and cognitive functionBehavioral ImprovementEffective in treating mood disorder and cognitive symptoms.[16]
Clinical trial in 22q11.2 deletion syndromePsychotic Symptomatology (SIPS) and CognitionShowed short-term improvement in negative symptoms and reliable improvements in working memory and attention.[17]
Experimental Protocols

Several animal models are used to mimic specific symptoms of psychosis and to evaluate the efficacy of antipsychotic drugs.

  • Pharmacological Models: These models involve the administration of drugs that induce psychosis-like behaviors.

    • Amphetamine-induced Hyperlocomotion/Stereotypy: Amphetamine enhances dopamine release, leading to increased locomotor activity and stereotyped behaviors (e.g., sniffing, gnawing). Antipsychotic drugs are tested for their ability to reduce these behaviors.[18][19]

    • NMDA Receptor Antagonist (e.g., MK-801, Ketamine) Models: Drugs like MK-801 block the NMDA glutamate (B1630785) receptor, inducing a range of behaviors relevant to the positive, negative, and cognitive symptoms of schizophrenia.[18] Test compounds are evaluated for their ability to reverse these behavioral deficits.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus to inhibit the startle response to a subsequent strong stimulus. The ability of a drug to restore PPI deficits is considered a measure of its antipsychotic potential.

These assays determine the affinity of a compound for specific neurotransmitter receptors.

  • Membrane Preparation: Brain tissue from a specific region (e.g., striatum for dopamine receptors, cortex for serotonin receptors) is homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the target receptor and various concentrations of the test compound (e.g., Alstonine or Risperidone).

  • Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the binding affinity (Ki) of the test compound for the receptor.

Signaling Pathway and Workflow Diagrams

antipsychotic_pathway cluster_alstonine Alstonine's Proposed Mechanism cluster_risperidone Risperidone's Mechanism Alstonine Alstonine Serotonin_Receptor 5-HT2A/2C Receptor (Inverse Agonist?) Alstonine->Serotonin_Receptor Glutamate_Modulation Modulation of Glutamatergic Transmission Serotonin_Receptor->Glutamate_Modulation Dopamine_Modulation Indirect Dopamine Modulation Glutamate_Modulation->Dopamine_Modulation Antipsychotic_Effect_A Antipsychotic-like Effects Dopamine_Modulation->Antipsychotic_Effect_A Risperidone Risperidone D2_Receptor Dopamine D2 Receptor (Antagonist) Risperidone->D2_Receptor S2A_Receptor Serotonin 5-HT2A Receptor (Antagonist) Risperidone->S2A_Receptor Antipsychotic_Effect_R Antipsychotic Effects D2_Receptor->Antipsychotic_Effect_R S2A_Receptor->Antipsychotic_Effect_R

Caption: Comparison of proposed antipsychotic mechanisms.

Conclusion

The preclinical data for Alstonine, used here as a proxy for the uncharacterized "this compound," suggests a promising therapeutic potential in both oncology and neuropsychiatry. Its selective action on cancer cells and its unique mechanism of antipsychotic-like effects, which may circumvent some of the side effects associated with current medications, warrant further investigation.

This comparative guide highlights the performance of Alstonine against standard therapies in established preclinical models. The provided experimental protocols and workflow diagrams offer a framework for researchers to design and conduct further studies to validate these initial findings. The continued exploration of natural compounds like Alstonine is crucial for the discovery and development of novel and more effective therapeutic agents.

References

Head-to-head comparison of different Alstolenine extraction protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Alstolenine, an indole (B1671886) alkaloid found in plants of the Alstonia genus, notably Alstonia scholaris, has garnered interest for its potential pharmacological activities. This guide provides a head-to-head comparison of different extraction protocols for this compound, offering objective comparisons and supporting data to aid in methodology selection.

The choice of extraction method significantly impacts yield, purity, solvent consumption, and extraction time. This comparison covers classical techniques like Maceration and Soxhlet extraction alongside modern, green methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).

Comparative Analysis of Extraction Protocols

The efficiency of an extraction protocol is determined by several key parameters. While specific yield data for this compound across these varied methods is not extensively published in a single comparative study, the general performance characteristics are well-documented for similar alkaloids in plant matrices. The following table summarizes the quantitative and qualitative data for the selected protocols.

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Extraction Time 24 - 72 hours[1]6 - 24 hours15 - 60 minutes[2]2 - 30 minutes
Operating Temp. Room TemperatureBoiling point of solvent25 - 50°C (Controlled)[2][3]Up to 100°C (Controlled)
Solvent Consumption HighModerateLow[1]Low[4][5]
Typical Solvents Ethanol, Methanol, Chloroform[6]Ethanol, Methanol, Hexane[6]Ethanol, Methanol, Water mixtures[2]Ethanol, Ethanol-water mixtures[4]
General Yield Low to ModerateModerate to HighHighHigh to Very High[4]
Purity of Extract Lower (co-extraction of impurities)ModerateHighHigh
Energy Consumption LowHighLowModerate
Environmental Impact High (due to solvent volume)ModerateLow (Green Technology)[7]Low (Green Technology)[4][7]
Suitability Thermolabile compounds[1]Thermostable compoundsThermolabile compounds[1]Thermolabile & Thermostable

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on established practices for the extraction of alkaloids from plant materials.

Maceration Protocol

Maceration is a simple technique involving soaking the plant material in a solvent.

  • Preparation : Air-dry the bark or leaves of Alstonia scholaris in the shade and pulverize the material into a coarse powder.

  • Soaking : Place the powdered material (e.g., 100 g) in a sealed container and add a suitable solvent (e.g., 500 mL of 95% ethanol), ensuring the powder is fully submerged.[6]

  • Extraction : Allow the mixture to stand at room temperature for a period of 24 to 72 hours, with occasional shaking to ensure thorough extraction.

  • Filtration : Separate the extract from the plant residue by filtering through cheesecloth or filter paper.

  • Concentration : Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to obtain the crude alkaloid extract.[6]

Soxhlet Extraction Protocol

Soxhlet extraction allows for continuous extraction with a fresh supply of heated solvent, making it more efficient than simple maceration.

  • Preparation : Prepare the dried, powdered plant material as described for maceration.

  • Loading : Place a known quantity of the powdered material (e.g., 50 g) into a thimble made of thick filter paper.

  • Assembly : Place the thimble inside the main chamber of the Soxhlet apparatus. Fill the distillation flask with the appropriate solvent (e.g., 95% ethanol) to about two-thirds of its volume.[6]

  • Extraction : Heat the distillation flask. The solvent vaporizes, travels up a distillation arm, and condenses in the condenser. The condensed solvent drips into the thimble containing the plant material. Once the level of the solvent reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask. This process repeats automatically.[1]

  • Completion : Continue the extraction for 6-24 hours until the solvent in the siphon tube runs clear.

  • Concentration : Cool the apparatus and recover the extract from the distillation flask. Concentrate the extract using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating extraction.[1]

  • Preparation : Use dried, finely powdered plant material for optimal results.

  • Mixing : Suspend a known amount of the plant powder (e.g., 20 g) in a chosen solvent (e.g., 100 mL of 70% ethanol) in an Erlenmeyer flask.

  • Sonication : Place the flask in an ultrasonic bath.[2] Operate the bath for a specified time (e.g., 30 minutes) and temperature (e.g., 35°C). The ultrasonic waves create cavitation bubbles in the solvent, which implode near the cell walls, causing cell disruption and release of intracellular contents.[7]

  • Filtration : After sonication, filter the mixture to separate the extract from the solid residue.

  • Concentration : Remove the solvent from the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol

MAE uses microwave energy to heat the solvent and plant material, causing the plant cells to rupture due to increased internal pressure, thereby releasing the target compounds.[4]

  • Preparation : Prepare the dried, powdered plant material.

  • Mixing : Place the plant material (e.g., 20 g) and a suitable solvent (e.g., 200 mL of 80% ethanol) into a microwave-safe extraction vessel.

  • Irradiation : Place the vessel in a microwave extractor. Set the microwave power (e.g., 400 W) and extraction time (e.g., 5 minutes). The microwave energy directly heats the solvent within the plant matrix, causing a rapid temperature and pressure rise that disrupts the cell structure.

  • Cooling : After the extraction cycle, allow the vessel to cool to room temperature.

  • Filtration & Concentration : Filter the extract and concentrate it using a rotary evaporator to obtain the crude this compound extract.

Visualizing Workflows and Pathways

To better illustrate the processes and potential mechanisms of action, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_extraction Extraction Protocols cluster_analysis Downstream Processing & Analysis plant Alstonia scholaris (Bark/Leaves) drying Shade Drying plant->drying powder Pulverization drying->powder maceration Maceration (24-72h) powder->maceration soxhlet Soxhlet (6-24h) powder->soxhlet uae UAE (15-60 min) powder->uae mae MAE (2-30 min) powder->mae filtration Filtration maceration->filtration soxhlet->filtration uae->filtration mae->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract quantification Quantification (HPLC/LC-MS) crude_extract->quantification comparison Compare Yield & Purity quantification->comparison

Caption: Experimental workflow for the comparative analysis of this compound extraction protocols.

The pharmacological effects of alkaloids from Alstonia scholaris have been linked to the modulation of inflammatory pathways. Total alkaloids from the plant have been shown to reduce key cytokines and may inhibit the IL-33/ST2 signaling pathway, which is crucial in allergic and asthmatic responses.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL33 IL-33 (Cytokine) ST2 ST2 Receptor IL33->ST2 binds MyD88 MyD88 ST2->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation TRAF6->MAPK Transcription Gene Transcription of Pro-inflammatory Cytokines (IL-4, IL-5, IL-13) NFkB->Transcription MAPK->Transcription This compound This compound / A. scholaris Alkaloids This compound->ST2 Inhibition? This compound->MyD88 Inhibition?

Caption: Postulated inhibition of the IL-33/ST2 inflammatory signaling pathway by this compound.

References

Safety Operating Guide

Proper Disposal of Alstolenine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Hazard Assessment and Safety Overview

Alstolenine (B14866427) is an indole (B1671886) alkaloid with the molecular formula C21H20N2O3. Indole alkaloids as a class can exhibit high toxicity. For instance, related compounds are known to be fatal if swallowed, toxic upon skin contact or inhalation, and may have carcinogenic and reproductive toxicity effects.[1][2][3][4][5][6][7] Therefore, it is imperative to handle this compound with extreme caution and to prevent its release into the environment.

Assumed Hazard Classification:

Hazard CategoryClassificationGHS Hazard Statement (Assumed)
Acute Toxicity (Oral) Category 2/3H300/H301: Fatal or Toxic if swallowed
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaled
Carcinogenicity SuspectedH351: Suspected of causing cancer
Reproductive Toxicity SuspectedH360: May damage fertility or the unborn child
Hazardous to the Aquatic Environment LikelyH410: Very toxic to aquatic life with long lasting effects

Note: This classification is inferred from structurally similar indole alkaloids in the absence of a specific SDS for this compound.

Personal Protective Equipment (PPE)

Standard laboratory safety protocols must be strictly followed when handling this compound. This includes the mandatory use of appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if there is a risk of generating dust or aerosols.
Protective Clothing A lab coat and other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste. It must be treated as hazardous chemical waste and disposed of through a licensed professional waste disposal service.[7]

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated materials such as weighing paper, gloves, and absorbent pads, in a dedicated, clearly labeled hazardous waste container. The container should be made of a non-reactive material like polyethylene (B3416737) or polypropylene.

  • Liquid Waste: Collect all liquid waste containing this compound, including solutions and rinsates from cleaning glassware, in a separate, dedicated, and leak-proof hazardous waste container.

2. Container Labeling:

All waste containers must be clearly and accurately labeled. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • If in a solution, list all constituents and their approximate percentages.

  • The date when waste was first added (accumulation start date).

  • Appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).

3. Storage:

  • Keep waste containers securely closed at all times, except when adding waste.

  • Store the containers in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Ensure the storage area has secondary containment to capture any potential leaks.

4. Final Disposal:

  • Once a waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.

  • Follow all institutional, local, state, and federal regulations for the disposal of toxic chemical waste.

Spill Management

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

  • Evacuation and Ventilation: If a significant amount of dust is generated or the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol (B145695) or methanol, followed by soap and water). Collect all cleaning materials as hazardous waste.

Experimental Protocols: Decontamination of Labware

All labware that has come into contact with this compound must be decontaminated before reuse or disposal.

  • Initial Rinse: Perform an initial rinse with a suitable organic solvent (e.g., ethanol or methanol) to dissolve any residual this compound. This initial rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container.

  • Second Rinse: A second rinse with the same solvent should be performed. This rinsate must also be collected as hazardous waste.

  • Final Rinse: A final rinse with water can be performed. Depending on local regulations, this final rinsate may be suitable for drain disposal, but it is best practice to consult with your institution's EHS department.

  • Empty Container Disposal: Empty containers that have been triple-rinsed as described above can typically be disposed of in the regular trash, provided the original label is defaced or removed.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Alstolenine_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Solid_Waste Solid this compound Waste (powder, contaminated items) Solid_Container Designated Solid Hazardous Waste Container Solid_Waste->Solid_Container Segregate Liquid_Waste Liquid this compound Waste (solutions, rinsates) Liquid_Container Designated Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Segregate Storage Store in Secure SAA with Secondary Containment Solid_Container->Storage Label & Seal Liquid_Container->Storage Label & Seal EHS_Pickup Arrange for Pickup by EHS or Licensed Contractor Storage->EHS_Pickup Incineration Professional Incineration EHS_Pickup->Incineration

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.